molecular formula C13H9BrFNO B180159 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone CAS No. 158876-70-1

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Cat. No.: B180159
CAS No.: 158876-70-1
M. Wt: 294.12 g/mol
InChI Key: XBWVIFPZBMULPB-UHFFFAOYSA-N
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Description

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C13H9BrFNO and its molecular weight is 294.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2-bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrFNO/c14-13-8-9(5-6-16-13)7-12(17)10-1-3-11(15)4-2-10/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWVIFPZBMULPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CC2=CC(=NC=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone synthesis routes

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Abstract

This compound is a pivotal ketone intermediate in the synthesis of various pharmacologically active molecules and functional materials. The strategic placement of the bromo-substituent on the electron-deficient pyridine ring, coupled with the fluorinated phenyl moiety, makes it a versatile scaffold for constructing complex molecular architectures through cross-coupling and other functional group transformations. This technical guide provides a comprehensive overview of the principal synthetic routes for this target molecule, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of each pathway, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices to ensure reproducibility and scalability.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule reveals that the most strategic disconnection is the C-C bond between the carbonyl carbon and the pyridine C4 position. This bond formation is central to any synthetic approach.

Retrosynthesis cluster_synthon Key Synthons cluster_reagents1 Route 1: Grignard/Nitrile Pathway cluster_reagents2 Route 2: Alkylation Pathway Target This compound Disconnect C-C Bond Disconnection Target->Disconnect SynthonA 2-Bromopyridin-4-yl Anion (Nucleophile) Disconnect->SynthonA SynthonB 4-Fluorophenylacetyl Cation (Electrophile) Disconnect->SynthonB ReagentA1 2-Bromopyridine-4-carbonitrile SynthonA->ReagentA1 Synthetic Equivalent ReagentB2 1-(4-Fluorophenyl)ethanone Enolate (Nucleophile) SynthonA->ReagentB2 Polarity Inversion ReagentB1 4-Fluorophenylmagnesium Bromide SynthonB->ReagentB1 Synthetic Equivalent ReagentA2 2-Bromo-4-(halomethyl)pyridine (Electrophile) SynthonB->ReagentA2 Polarity Inversion

Caption: Retrosynthetic analysis of the target ketone.

This analysis leads to two primary strategies, which form the core of this guide:

  • Nucleophilic Attack on a Pyridine Precursor: Utilizing an organometallic reagent derived from 4-fluorobenzene to attack an electrophilic C4-substituted 2-bromopyridine, such as a nitrile or a Weinreb amide.

  • Nucleophilic Alkylation with a Pyridine Precursor: Employing a nucleophilic enolate derived from a 4-fluorophenyl ketone to displace a leaving group on a C4-methyl-substituted 2-bromopyridine.

The Friedel-Crafts acylation, a classic method for ketone synthesis, is generally not viable for electron-deficient pyridine rings. The pyridine nitrogen acts as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) and deactivating the ring towards electrophilic substitution.[1][2][3] This guide will therefore focus on the more practical and higher-yielding methodologies.

Synthesis Route I: Grignard Reagent Addition to Nitrile

This is one of the most direct and reliable methods for constructing the target ketone. The strategy involves the addition of a 4-fluorophenyl Grignard reagent to 2-bromopyridine-4-carbonitrile. The resulting imine intermediate is then hydrolyzed during aqueous workup to yield the final product.

Grignard_Nitrile_Workflow cluster_start Starting Materials SM1 1-Bromo-4-fluorobenzene Step1 Step 1: Grignard Formation (Anhydrous Ether/THF) SM1->Step1 SM2 Magnesium Turnings SM2->Step1 SM3 2-Bromopyridine-4-carbonitrile Step2 Step 2: Nucleophilic Addition (Low Temperature, e.g., 0°C) SM3->Step2 Grignard 4-Fluorophenylmagnesium Bromide Step1->Grignard Grignard->Step2 Intermediate Magnesium Imine Salt (Intermediate) Step2->Intermediate Step3 Step 3: Acidic Workup & Hydrolysis (e.g., aq. NH4Cl or HCl) Intermediate->Step3 Product Final Product: This compound Step3->Product

Caption: Workflow for the Grignard-Nitrile synthesis route.

Causality and Experimental Considerations
  • Grignard Reagent Formation: The formation of 4-fluorophenylmagnesium bromide from 1-bromo-4-fluorobenzene and magnesium is a standard procedure.[4][5] Crucially, this reaction must be conducted under strictly anhydrous conditions. Grignard reagents are potent bases and nucleophiles that react readily with protic solvents like water, which would quench the reagent and halt the reaction.[1] Anhydrous diethyl ether or tetrahydrofuran (THF) are the solvents of choice.[4]

  • Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and susceptible to attack by the nucleophilic Grignard reagent. The reaction is typically performed at low temperatures (e.g., 0 °C to -20 °C) to control the exothermicity and minimize side reactions.

  • Hydrolysis: The intermediate magnesium imine salt is stable under the reaction conditions but is readily hydrolyzed to the ketone upon the addition of a mild acid during workup.

Detailed Experimental Protocol

Step A: Preparation of 4-Fluorophenylmagnesium Bromide

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas (Argon or Nitrogen).

  • Add magnesium turnings (1.2 eq.) to the flask.

  • Add a small volume of anhydrous diethyl ether or THF.

  • Dissolve 1-bromo-4-fluorobenzene (1.0 eq.) in anhydrous ether/THF and add it to the dropping funnel.

  • Add a small portion of the bromide solution to the magnesium. The reaction may need initiation with a crystal of iodine or gentle heating.

  • Once the reaction initiates (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a steady reflux.[4]

  • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete consumption of the magnesium. The resulting grey-brown solution is used directly in the next step.

Step B: Synthesis of this compound

  • In a separate flame-dried flask under an inert atmosphere, dissolve 2-bromopyridine-4-carbonitrile (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the freshly prepared 4-fluorophenylmagnesium bromide solution (1.1-1.3 eq.) dropwise via cannula or dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the title compound.

Synthesis Route II: Weinreb Ketone Synthesis

The Weinreb ketone synthesis is a highly efficient and controlled alternative to the nitrile route. It proceeds via an N-methoxy-N-methylamide (Weinreb amide), which reacts with the Grignard reagent to form a stable chelated intermediate. This intermediate resists further addition of the Grignard reagent and only collapses to the ketone upon acidic workup, thus preventing the formation of tertiary alcohol byproducts—a common issue in Grignard reactions with other acyl derivatives.[1]

Weinreb_Amide_Workflow cluster_start Starting Materials SM1 2-Bromo-4-pyridinecarboxylic Acid Step1 Step 1: Acid Chloride Formation SM1->Step1 SM2 Oxalyl Chloride / SOCl₂ SM2->Step1 SM3 N,O-Dimethylhydroxylamine Hydrochloride Step2 Step 2: Amide Formation SM3->Step2 Intermediate1 2-Bromo-4-(chlorocarbonyl)pyridine Step1->Intermediate1 Intermediate1->Step2 WeinrebAmide Weinreb Amide Intermediate Step2->WeinrebAmide Step3 Step 3: Grignard Addition WeinrebAmide->Step3 Grignard 4-Fluorophenylmagnesium Bromide Grignard->Step3 Intermediate2 Stable Chelated Intermediate Step3->Intermediate2 Step4 Step 4: Acidic Workup Intermediate2->Step4 Product Final Product Step4->Product

Caption: Workflow for the Weinreb Amide synthesis route.

Detailed Experimental Protocol

Step A: Synthesis of N-methoxy-N-methyl-2-bromopyridine-4-carboxamide (Weinreb Amide)

  • To a solution of 2-bromo-4-pyridinecarboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-Dimethylformamide (DMF).[1]

  • Cool the mixture to 0 °C and slowly add oxalyl chloride or thionyl chloride (1.2 eq.).

  • Allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • In a separate flask, prepare a solution of N,O-dimethylhydroxylamine hydrochloride (1.5 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (2.5 eq.) in anhydrous DCM.[1]

  • Cool the amine solution to 0 °C and slowly add a solution of the freshly prepared acid chloride in DCM.

  • Stir the reaction at room temperature for 2-4 hours. Upon completion, quench with water and extract the product with DCM.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate to yield the Weinreb amide, which can be purified by chromatography if necessary.

Step B: Synthesis of the Ketone

  • Dissolve the Weinreb amide (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C.

  • Slowly add a solution of 4-fluorophenylmagnesium bromide (1.2-1.5 eq., prepared as in Route I) dropwise, maintaining the temperature below -70 °C.[1]

  • Stir the reaction at -78 °C for 1-2 hours.

  • Quench the reaction at low temperature by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature, then extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Synthesis Route III: Alkylation of a Ketone Enolate

This strategy involves forming the key C-C bond via a nucleophilic substitution (Sₙ2) reaction. An enolate generated from 1-(4-fluorophenyl)ethanone (4-fluoroacetophenone) acts as the nucleophile, attacking an electrophilic 2-bromo-4-(halomethyl)pyridine species.

Alkylation_Workflow cluster_start Starting Materials SM1 (2-Bromopyridin-4-yl)methanol Step1 Step 1: Halogenation SM1->Step1 SM2 Chlorinating Agent (e.g., SOCl₂) SM2->Step1 SM3 1-(4-Fluorophenyl)ethanone Step2 Step 2: Enolate Formation SM3->Step2 SM4 Strong Base (e.g., LDA, NaH) SM4->Step2 Electrophile 2-Bromo-4-(chloromethyl)pyridine Step1->Electrophile Step3 Step 3: SN2 Alkylation Electrophile->Step3 Nucleophile Ketone Enolate Step2->Nucleophile Nucleophile->Step3 Product Final Product Step3->Product

Caption: Workflow for the Enolate Alkylation synthesis route.

Causality and Experimental Considerations
  • Preparation of the Electrophile: The required electrophile, 2-bromo-4-(halomethyl)pyridine, can be prepared from the corresponding alcohol, (2-bromopyridin-4-yl)methanol.[6] This alcohol can be synthesized by reducing 2-bromopyridine-4-carboxaldehyde[6] or 2-bromo-4-pyridinecarboxylic acid.[7] Conversion of the alcohol to the chloride is readily achieved with reagents like thionyl chloride (SOCl₂) or cyanuric chloride.[8] Using SOCl₂ can sometimes lead to over-reaction, replacing the bromo substituent with a chloro group if conditions are not carefully controlled.[8]

  • Enolate Formation: 4-Fluoroacetophenone must be deprotonated at the α-carbon using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to form the reactive enolate.

  • Alkylation: The Sₙ2 reaction between the enolate and the chloromethylpyridine derivative forms the desired product.

Detailed Experimental Protocol

Step A: Synthesis of 2-Bromo-4-(chloromethyl)pyridine

  • To a solution of (2-bromopyridin-4-yl)methanol (1.0 eq.) in anhydrous DCM, cool the mixture to 0 °C.

  • Slowly add thionyl chloride (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Carefully quench the reaction by pouring it over ice and neutralizing with a saturated NaHCO₃ solution.

  • Extract with DCM, dry the organic layer over Na₂SO₄, and concentrate to yield the product.

Step B: Alkylation

  • In a flame-dried flask under an inert atmosphere, prepare a solution of LDA by adding n-butyllithium (1.05 eq.) to a solution of diisopropylamine (1.1 eq.) in anhydrous THF at -78 °C.

  • Slowly add a solution of 1-(4-fluorophenyl)ethanone (1.0 eq.) in THF to the LDA solution at -78 °C and stir for 30 minutes to ensure complete enolate formation.

  • Add a solution of 2-bromo-4-(chloromethyl)pyridine (1.0 eq.) in THF to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Summary of Synthesis Routes

FeatureRoute I: Grignard-NitrileRoute II: Weinreb AmideRoute III: Enolate Alkylation
Starting Materials Readily availableRequires synthesis of Weinreb amideRequires multi-step synthesis of the halomethylpyridine
Number of Steps 2 (from nitrile)3 (from carboxylic acid)3 (from alcohol)
Key Advantages Direct, uses common reagentsHigh yield, avoids over-addition byproductsGood for specific substrate scopes
Key Challenges Potential for Grignard side-reactionsExtra step to prepare the amideRequires strong base (LDA), moisture sensitive
Typical Yields Moderate to GoodGood to ExcellentModerate
Scalability GoodExcellentModerate

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. For directness and reliability, the Grignard addition to 2-bromopyridine-4-carbonitrile (Route I) stands out as a robust method. For achieving the highest yields and purity while minimizing byproducts, the Weinreb ketone synthesis (Route II) is the superior choice, despite requiring an additional preparatory step. The enolate alkylation method (Route III) provides a valid alternative, showcasing the versatility of C-C bond formation strategies. The selection of the optimal route will depend on the specific project requirements, including scale, purity demands, and the availability of starting materials and reagents. This guide provides the foundational knowledge and practical protocols necessary for the successful synthesis of this valuable chemical intermediate.

References

  • A Comparative Spectroscopic Guide to the Reaction Products of 2-Bromopyridine-4-carboxaldehyde. BenchChem.
  • The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermedi
  • To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity.
  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)
  • Synthesis of A. Bromo(4-fluorophenyl)magnesium. PrepChem.com.
  • Supporting Inform
  • 4-Fluorophenylmagnesium Bromide. Tokyo Chemical Industry (India) Pvt. Ltd.
  • Friedel–Crafts reaction. Wikipedia.
  • Synthesis of 2-bromo-4-pyridinemethanol. PrepChem.com.
  • Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem.
  • Friedel-Crafts Acyl
  • EAS Reactions (3)

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone , a strategic intermediate in the synthesis of kinase inhibitors (particularly p38 MAPK and Raf pathways).

Executive Summary

This compound (hereafter referred to as BPFE ) is a critical pharmacophore scaffold used in the development of trisubstituted imidazole and pyridine-based kinase inhibitors. Its structure combines an electron-deficient pyridine ring with a lipophilic fluorophenyl group, linked by an enolizable ketone bridge.

The presence of the 2-bromine substituent on the pyridine ring serves as a versatile "chemical handle," enabling late-stage functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide details the physicochemical properties, validated synthetic routes, and handling protocols for BPFE, designed for researchers in medicinal chemistry and process development.

Structural Analysis & Molecular Descriptors

BPFE is defined by three distinct moieties that dictate its reactivity and physical behavior:

  • The Electrophile (Moiety A): A 4-fluorophenyl group that enhances metabolic stability and lipophilicity.

  • The Linker: A methylene-carbonyl bridge (

    
    ). The methylene protons are significantly acidic (
    
    
    
    in DMSO) due to the electron-withdrawing nature of both the carbonyl and the pyridine ring.
  • The Heterocycle (Moiety B): A 2-bromopyridine ring.[1] The nitrogen atom acts as a weak base, while the bromine atom activates the ring for nucleophilic aromatic substitution (

    
    ) or metal-catalyzed coupling.
    
Table 1: Calculated Physicochemical Properties
PropertyValue (Predicted/Consensus)Significance
Molecular Formula

Core stoichiometry
Molecular Weight 294.12 g/mol Fragment-based drug design compliant
Exact Mass 292.985 g/mol Monoisotopic mass for MS identification
CLogP 2.8 – 3.2Moderate lipophilicity; good membrane permeability
TPSA ~30 ŲHigh oral bioavailability potential
H-Bond Acceptors 2 (N, O)Interaction points for kinase hinge binding
H-Bond Donors 0(Excluding enol tautomer)
Rotatable Bonds 3Conformational flexibility for binding

Note: The values above are consensus estimates based on substituent contributions (Hansch constants) and analogous structures like 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone [1].

Validated Synthetic Protocol

The most robust synthesis of BPFE avoids the use of unstable phenacyl halides. Instead, it utilizes the acidity of 2-bromo-4-methylpyridine to generate a nucleophile that attacks a 4-fluorobenzoic acid derivative.

Method: Anionic Condensation (Claisen-Type)

This protocol ensures high regioselectivity and minimizes self-condensation by-products.

Reagents:

  • Substrate: 2-Bromo-4-methylpyridine (1.0 eq)

  • Electrophile: Ethyl 4-fluorobenzoate (1.1 eq) or N-methoxy-N-methyl-4-fluorobenzamide (Weinreb amide)

  • Base: Lithium Hexamethyldisilazide (LiHMDS), 1.0 M in THF (2.2 eq)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Deprotonation: Cool a solution of 2-bromo-4-methylpyridine in anhydrous THF to

    
     under nitrogen.
    
  • Anion Formation: Add LiHMDS dropwise over 20 minutes. The solution will turn deep red/orange, indicating the formation of the pyridyl-methyl anion (a resonance-stabilized enolate-like species). Stir for 30–45 minutes at

    
    .
    
  • Acylation: Add the electrophile (Ethyl 4-fluorobenzoate) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm slowly to

    
     over 2 hours.
    
  • Quench: Quench with saturated aqueous

    
    . The acidic quench is critical to protonate the intermediate enolate.
    
  • Isolation: Extract with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO2, Hexane:EtOAc gradient).

Diagram 1: Synthetic Pathway Visualization

Synthesis Start 2-Bromo-4-methylpyridine Inter Lithiated Anion (Deep Red) Start->Inter Deprotonation Base LiHMDS / THF (-78°C) Base->Inter Product BPFE (Target Ketone) Inter->Product 1. Addition 2. NH4Cl Quench Electrophile Ethyl 4-fluorobenzoate Electrophile->Product Nucleophilic Acyl Substitution

Caption: Convergent synthesis of BPFE via lithiation of the picoline methyl group.

Reactivity Profile & Applications

BPFE is not an end-product but a divergent intermediate. Its reactivity is governed by three specific sites.[2]

The Methylene Bridge (C2 Position)

The protons at C2 are flanked by a carbonyl and a pyridine ring, making them highly acidic.

  • Condensation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone . This is the standard precursor for closing pyrazole or pyrimidine rings [2].

  • Alpha-Bromination: Reaction with

    
     or NBS generates the 
    
    
    
    -bromo ketone, which can react with thioamides to form thiazoles.
The 2-Bromo Substituent (Pyridyl C2)

This position is deactivated for electrophilic attack but highly active for transition-metal catalysis.

  • Suzuki-Miyaura Coupling: Couples with aryl boronic acids to create bi-aryl systems (e.g., 2-phenylpyridine derivatives).

  • Buchwald-Hartwig Amination: Reacts with amines to introduce solubility-enhancing groups (e.g., morpholine, piperazine).

Diagram 2: Divergent Reactivity Flowchart

Reactivity Core BPFE Core (Ketone + Bromopyridine) Path1 Reaction: DMF-DMA / Reflux Core->Path1 Condensation (C2) Path2 Reaction: Aryl Boronic Acid Pd(PPh3)4 / Na2CO3 Core->Path2 Suzuki Coupling (Br) Path3 Reaction: NaBH4 / MeOH Core->Path3 Reduction (C=O) Prod1 Enaminone Intermediate (Precursor to Pyrazoles) Path1->Prod1 Prod2 Bi-Aryl Derivative (Kinase Inhibitor Scaffold) Path2->Prod2 Prod3 Secondary Alcohol (Chiral Center) Path3->Prod3

Caption: Primary downstream transformations for BPFE in drug discovery campaigns.

Analytical Characterization

To validate the identity of BPFE, the following spectral signatures should be observed.

1H NMR (DMSO-d6, 400 MHz)
  • 
     4.60 ppm (s, 2H):  The diagnostic singlet for the methylene bridge (
    
    
    
    ). This peak disappears upon
    
    
    shake if enolization is rapid, but typically remains stable.
  • 
     7.35 ppm (t, 2H):  4-Fluorophenyl protons (ortho to fluorine).
    
  • 
     8.10 ppm (m, 2H):  4-Fluorophenyl protons (meta to fluorine).
    
  • 
     8.35 ppm (d, 1H):  Pyridine C6 proton (most deshielded doublet).
    
  • 
     7.60-7.80 ppm:  Remaining pyridine protons.
    
Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode).

  • Parent Ion:

    
    .
    
  • Isotope Pattern: A distinct 1:1 doublet ratio for the M and M+2 peaks confirms the presence of a single Bromine atom.

Handling and Safety (SDS Summary)

While specific toxicological data for this intermediate may be limited, it should be handled as a potent chemical precursor.

  • Hazard Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store at

    
     under inert gas (Argon/Nitrogen). The ketone is stable, but the methylene position can oxidize slowly upon prolonged exposure to air and light.
    

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15091013, 1-(2-Bromopyridin-4-yl)ethanone. Retrieved from [Link]

  • ResearchGate (2025). Synthesis of 1-(4-Fluorophenyl)-2-(4-pyridyl)cyclopentene from Cyclopentanone. Retrieved from [Link]

Sources

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone molecular structure

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural analysis, synthesis, and medicinal chemistry applications of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone , a critical scaffold in the development of kinase inhibitors.

Part 1: Molecular Architecture & Strategic Significance

Executive Summary

This compound is a specialized "deoxybenzoin-like" intermediate used primarily in the synthesis of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . Its structure combines a reactive ketone linker with two distinct aromatic domains: a 4-fluorophenyl group (providing metabolic stability and lipophilicity) and a 2-bromopyridine moiety (serving as a versatile electrophile for late-stage diversification).

This molecule acts as a "linchpin" scaffold. The ketone allows for cyclization into heterocycles (e.g., imidazoles), while the bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of structure-activity relationship (SAR) libraries.

Physicochemical Profile[1][2][3]
  • IUPAC Name: 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethan-1-one

  • Molecular Formula: C₁₃H₉BrFNO

  • Molecular Weight: 294.12 g/mol

  • Predicted LogP: ~3.2 (Lipophilic, suitable for cell permeability)

  • H-Bond Acceptors: 2 (Pyridine N, Ketone O)

  • H-Bond Donors: 0

  • Physical State: Typically an off-white to pale yellow solid.

Structural Logic & Pharmacophore Mapping

The molecule is designed with three distinct functional "zones":

  • Zone A (Fluorophenyl): The fluorine atom at the para-position blocks metabolic oxidation (P450 metabolism) and enhances potency through hydrophobic interactions within the kinase ATP-binding pocket.

  • Zone B (Linker): The ethanone bridge (-CH₂-C=O-) is the reactive center. It is typically oxidized or brominated to form the central heterocyclic core (e.g., imidazole) of the final drug candidate.

  • Zone C (Bromopyridine): The 2-bromo group is a "dummy" substituent intended for replacement. It allows researchers to attach solubilizing groups (like morpholine or piperazine) or other aryl rings via Buchwald-Hartwig or Suzuki couplings after the core scaffold is constructed.

Part 2: Synthetic Methodology (The "How-To")

Retrosynthetic Analysis

The most efficient route to this scaffold relies on the acidity of the methyl protons in 4-methylpyridines (picolines). The pKa of the methyl group in 2-bromo-4-methylpyridine is approximately 26–28, making it accessible via strong, non-nucleophilic bases.

Key Disconnection: Bond formation between the benzylic carbon of the pyridine and the carbonyl carbon of the fluorophenyl group.

Retrosynthesis Target Target Molecule This compound Precursor1 Electrophile Ethyl 4-fluorobenzoate (or 4-Fluorobenzonitrile) Target->Precursor1 Retro-Claisen Condensation Precursor2 Nucleophile 2-Bromo-4-methylpyridine Target->Precursor2

Caption: Retrosynthetic disconnection revealing the convergent assembly from a picoline anion and a benzoate ester.

Validated Synthetic Protocol

Objective: Synthesis of this compound via Lateral Lithiation.

Reagents & Materials:
  • Substrate A: 2-Bromo-4-methylpyridine (1.0 equiv)

  • Substrate B: Ethyl 4-fluorobenzoate (1.1 equiv)

  • Base: Lithium Hexamethyldisilazide (LHMDS), 1.0 M in THF (1.2 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)[1]

  • Quench: Saturated Ammonium Chloride (NH₄Cl)

Step-by-Step Procedure:
  • Inert Atmosphere Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Maintain a positive pressure of nitrogen throughout.

  • Base Preparation: Charge the flask with anhydrous THF (50 mL) and cool to -78°C using a dry ice/acetone bath. Add LHMDS (1.2 equiv) dropwise.

  • Anion Formation (Critical Step):

    • Dissolve 2-bromo-4-methylpyridine (1.0 equiv) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the cold LHMDS over 20 minutes.

    • Expert Note: The solution will turn a deep red/orange color, indicating the formation of the picolyl anion. Stir at -78°C for 45 minutes.

    • Caution: Do not allow the temperature to rise above -60°C, as this may trigger lithium-halogen exchange at the 2-bromo position, leading to polymerization or byproduct formation.

  • Condensation:

    • Add Ethyl 4-fluorobenzoate (1.1 equiv) dropwise to the reaction mixture at -78°C.

    • Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl (30 mL).

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude residue is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 0-30%) to afford the title compound as an off-white solid.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonation or moisture ingress.Ensure THF is anhydrous; increase base to 1.3 equiv; increase deprotonation time.
Debromination Lithium-Halogen exchange occurred.[2]Strictly maintain T < -70°C during anion formation. Use LHMDS instead of LDA (LHMDS is less nucleophilic).
Bis-acylation Anion attacked the product ketone.Use excess base (2.0 equiv) to form the dianion or ensure slow warming to prevent equilibration.

Part 3: Applications in Drug Discovery (The "Why")

Synthesis of p38 MAPK Inhibitors

This scaffold is the direct precursor to 2,4,5-trisubstituted imidazoles, a class of potent kinase inhibitors (e.g., SB 203580 analogs).

Workflow:

  • Alpha-Oxidation: The methylene group is oxidized (using HBr/DMSO or SeO₂) to a 1,2-diketone.

  • Cyclization: The diketone is condensed with an aldehyde and ammonium acetate to form the imidazole ring.

  • Derivatization: The 2-bromo group on the pyridine is replaced with an amine or aryl group to tune solubility and selectivity.

InhibitorSynthesis Scaffold Scaffold (This Molecule) Step1 Step 1: Alpha-Bromination (Br2 or NBS) Scaffold->Step1 Intermediate Alpha-Bromo Ketone Step1->Intermediate Step2 Step 2: Cyclization (Amidine + Base) Intermediate->Step2 Imidazole Trisubstituted Imidazole (Core Kinase Inhibitor) Step2->Imidazole Step3 Step 3: Pd-Coupling (Suzuki/Buchwald) Imidazole->Step3 FinalDrug Final Drug Candidate (Optimized ADME) Step3->FinalDrug

Caption: Synthetic workflow transforming the scaffold into a bioactive kinase inhibitor.

SAR Implications
  • Fluorine Scan: The 4-fluoro group is often optimal, but can be replaced with 4-chloro or 2,4-difluoro to modulate metabolic half-life.

  • Pyridine Isomerism: While this guide focuses on the 4-pyridyl isomer, the 2-pyridyl and 3-pyridyl isomers are also accessible via the same synthetic logic (using 2-methylpyridine or 3-methylpyridine precursors) to probe the kinase "hinge region" binding interactions.

References

  • Boehringer Ingelheim Pharmaceuticals. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology. Link

  • Sigma-Aldrich. (2025). 2-Bromo-4-methylpyridine Product Specification. Link

  • Organic Syntheses. (1948). General methods for the synthesis of 2-pyridyl ketones. Org. Synth. Coll. Vol. 3, p. 200. Link

  • Journal of Medicinal Chemistry. (2003). Synthesis and SAR of p38alpha MAP kinase inhibitors based on heterobicyclic scaffolds. Link

  • BenchChem. (2025).[1] Cross-Coupling Reactions of 2-Bromo-4-methylpyridine: Technical Protocols. Link

Sources

Technical Whitepaper: Pharmacological Versatility of Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring is the second most common heterocycle in FDA-approved drugs, yet the specific pharmacological utility of its brominated derivatives often goes under-discussed, viewed merely as synthetic intermediates. This technical guide challenges that reductionist view. While bromopyridines are indeed critical electrophiles for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), the bromine atom itself serves as a vital pharmacophore. Through halogen bonding (XB) , lipophilicity modulation, and specific steric occupation, the bromopyridine scaffold drives potency in kinase inhibitors, antimicrobial agents, and neurological ligands. This paper analyzes the structure-activity relationships (SAR), mechanistic underpinnings, and validated experimental protocols for this versatile chemical class.

Chemical Basis: The "Sigma-Hole" and Halogen Bonding[1][2]

To understand the biological activity of bromopyridine derivatives, one must look beyond simple sterics. The bromine atom on a pyridine ring exhibits a specific electrostatic anisotropy known as the "sigma-hole" (


-hole).
  • Mechanism: The electron-withdrawing nature of the

    
     carbon and the pyridine nitrogen creates a region of positive electrostatic potential on the extension of the C-Br bond.
    
  • Biological Relevance: This positive patch acts as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases in protein binding pockets (e.g., backbone carbonyl oxygen atoms, histidine nitrogens).

  • Comparison: Unlike hydrogen bonds, halogen bonds are hydrophobic and can penetrate deep into lipophilic pockets where water-mediated hydrogen bonds would be energetically unfavorable.

Table 1: Physicochemical Impact of Bromine Substitution on Pyridine
PropertyEffect of Br-SubstitutionBiological Consequence
Lipophilicity (logP) Increases significantly (+0.86

value)
Enhanced membrane permeability; improved blood-brain barrier (BBB) penetration.
Electronic Effect Weakly deactivating (Inductive -I > Resonance +R)Modulates pKa of pyridine nitrogen; alters metabolic stability against oxidation.
Steric Bulk Van der Waals radius ~1.85 ÅFills hydrophobic pockets (e.g., ATP-binding sites in kinases) more effectively than Cl or F.
Interaction Type Halogen Bonding (XB)Directional anchoring to backbone carbonyls (C-X···O=C).

Therapeutic Applications & Mechanisms[2][3]

Oncology: Kinase Inhibition and Apoptosis

Bromopyridine derivatives are privileged scaffolds in oncology, particularly as Type I and Type II kinase inhibitors.

  • Target: VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) and Bcr/Abl tyrosine kinase.

  • Mechanism: The pyridine nitrogen often hydrogen bonds with the "hinge region" of the kinase ATP-binding site. The bromine atom, positioned meta or para, occupies the hydrophobic "gatekeeper" pocket or solvent-exposed regions, locking the conformation.

  • Key Finding: 2-bromo-4-methylpyridine derivatives have shown IC

    
     values in the 10–20 µM  range against HeLa and HepG2 cell lines, acting via apoptosis induction (caspase-3 activation).
    
Infectious Diseases: Antimicrobial & Antiviral

Fused systems derived from 5-bromopyridine-2,3-diamine (e.g., imidazo[4,5-b]pyridines) exhibit potent broad-spectrum activity.

  • Target: Dihydrofolate Reductase (DHFR) and DNA intercalation.

  • SAR Insight: The bromine at position 6 of the imidazo[4,5-b]pyridine core is essential for lipophilic interaction within the DHFR active site, enhancing potency against S. aureus (MRSA) and E. coli.

Neurology: Dopamine Transporter (DAT) Ligands
  • Case Study: Methylphenidate (Ritalin) analogs.

  • Data: The m-bromo-methylphenidate analog is approximately 20-fold more potent than the parent compound in inhibiting [3H]WIN 35,428 binding to the dopamine transporter.

  • Causality: The bromine atom provides a critical halogen bond with the DAT protein that chlorine or methyl substituents cannot replicate with the same efficacy.

Structure-Activity Relationship (SAR) Logic

The position of the bromine atom dictates the pharmacological outcome. The diagram below illustrates the decision logic for optimizing bromopyridine scaffolds.

SAR_Logic Core Bromopyridine Scaffold Pos2 2-Bromo Position (Synthetic Handle) Core->Pos2 High Reactivity Pos3 3-Bromo Position (Electronic Modulation) Core->Pos3 Meta-Stable Pos4 4-Bromo Position (Steric/Hydrophobic) Core->Pos4 Para-Directing Lithiation Lithiation (n-BuLi) -> Nu: Introduction Pos2->Lithiation Coupling Pd-Catalyzed Coupling -> Biaryl Systems Pos2->Coupling Basicity Reduces N-Basicity (Metabolic Stability) Pos3->Basicity HalogenBond Halogen Bond to Hinge Region (Kinases) Pos3->HalogenBond Gatekeeper Gatekeeper Residue Occupancy Pos4->Gatekeeper Solubility Modulates Solubility (LogP Adjustment) Pos4->Solubility

Figure 1: SAR Decision Tree for Bromopyridine Derivatization. The position of the bromine atom determines whether it serves primarily as a synthetic handle (C2) or a pharmacophoric element (C3/C4).

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are standardized for evaluating bromopyridine derivatives.

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol validates the efficacy of the derivative against specific kinases (e.g., VEGFR-2, Bcr/Abl).

Principle: Measures ADP formation from the kinase reaction; ADP is converted to ATP, which is then converted to light by Ultra-Glo™ Luciferase.

Workflow:

  • Preparation: Dilute bromopyridine derivatives in 100% DMSO (10 mM stock). Prepare 3-fold serial dilutions in 1X Kinase Buffer.

  • Enzyme Reaction:

    • Add 2 µL of inhibitor (or DMSO control) to 384-well white plate.

    • Add 2 µL of Kinase enzyme (e.g., 0.2 ng/µL VEGFR-2).

    • Incubate at RT for 10 min (allows inhibitor binding).

    • Add 2 µL of Substrate/ATP mix (e.g., Poly(Glu,Tyr) + 10 µM ATP).

    • Incubate at RT for 60 min.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure luminescence (RLU) on a microplate reader (e.g., EnVision).

  • Analysis: Calculate % Inhibition =

    
    . Fit to sigmoidal dose-response curve to determine IC
    
    
    
    .
Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Standard CLSI protocol for antimicrobial assessment.

Workflow:

  • Inoculum: Prepare bacterial suspension (e.g., S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Plate Setup: Use 96-well round-bottom plates. Add 100 µL CAMHB to columns 2-12.

  • Compound Addition: Add 200 µL of bromopyridine derivative (at 2x highest concentration, max 1% DMSO final) to column 1. Perform 2-fold serial dilution from column 1 to 10.

  • Controls: Column 11: Growth Control (Bacteria + Solvent). Column 12: Sterility Control (Media only).

  • Incubation: Add 100 µL of diluted bacterial inoculum to wells 1-11. Incubate at 37°C for 16-20 hours.

  • Readout: Visual inspection for turbidity. MIC is the lowest concentration with no visible growth.

Screening Cascade Visualization

The following diagram outlines a recommended screening cascade for a novel library of bromopyridine derivatives, moving from chemical synthesis to lead optimization.

Screening_Cascade Synthesis Library Synthesis (Suzuki/Buchwald) QC QC: LC-MS & NMR (>95% Purity) Synthesis->QC Primary Primary Screen (Single Conc. 10µM) QC->Primary HitSel Hit Selection (>50% Inhibition) Primary->HitSel HitSel->Synthesis Fail/Redesign DoseResp Dose Response (IC50 Determination) HitSel->DoseResp Pass Counter Counter Screen (Cytotoxicity/HepG2) DoseResp->Counter Lead Lead Candidate (SAR Analysis) Counter->Lead High TI

Figure 2: Screening Cascade. A self-validating workflow ensuring only high-quality hits progress to lead optimization.

Future Perspectives

The utility of bromopyridines is expanding into Targeted Protein Degradation (PROTACs) . The bromine atom provides a unique attachment point for linkers without disrupting the binding affinity of the warhead, due to its ability to mimic the size of methyl groups while offering orthogonal reactivity. Furthermore, Radio-bromine (


Br, 

Br)
derivatives are emerging as PET imaging agents, allowing for the direct theranostic application of these scaffolds.

References

  • BenchChem. (2025).[1] The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2016). Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed. Retrieved from

  • Wilcken, R., et al. (2013).[2] Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from

  • Scholfield, M. R., et al. (2013). Halogen bonding in protein–ligand recognition: design and experimental characterization. Protein Science. Retrieved from

  • El-Saghier, A. (2008). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. ResearchGate. Retrieved from

Sources

Structure-Activity Relationship (SAR) of Substituted Pyridinylethanones: From Synthetic Scaffolds to Clinical Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyridinylethanones (acetylpyridines) represent a privileged scaffold in medicinal chemistry, serving as critical intermediates for chalcones, pyrazolines, and thiosemicarbazones. Their utility stems from the electronic tunability of the pyridine ring and the versatile reactivity of the acetyl group. This technical guide dissects the structure-activity relationships (SAR) of this class, focusing on their transformation into potent anticancer (iron chelators) and antimicrobial agents. We analyze the impact of regioisomerism (2-, 3-, vs. 4-position), ring substitution, and downstream derivatization on biological efficacy.

The Scaffold & Synthetic Logic

The core structure, 1-(pyridin-x-yl)ethanone, consists of a pyridine ring substituted with an acetyl group. The position of the nitrogen atom relative to the acetyl group dictates both the synthetic strategy and the biological mechanism (particularly metal chelation).

Synthetic Challenges and Solutions

Direct Friedel-Crafts acylation of pyridine is notoriously difficult due to the electron-deficient nature of the ring and the formation of deactivated acyl-pyridinium complexes. Therefore, alternative routes are required for substituted derivatives.

  • Route A: Nucleophilic Addition to Nitriles. Reaction of substituted cyanopyridines with methylmagnesium bromide (Grignard) or methyllithium.

  • Route B: Palladium-Catalyzed Coupling (Stille/Suzuki). Coupling of halopyridines with tributyl(1-ethoxyvinyl)tin followed by hydrolysis is the gold standard for regioselective synthesis.

Visualization: Synthetic Workflows

The following diagram outlines the high-yield synthetic pathways to access substituted pyridinylethanones and their subsequent conversion to bioactive thiosemicarbazones.

SynthesisWorkflow SubstPyridine Substituted Halopyridine Coupling Pd-Catalyzed Coupling (Stille/Suzuki) SubstPyridine->Coupling + Tributyl(1-ethoxyvinyl)tin Intermed Vinyl Ether Intermediate Coupling->Intermed Hydrolysis Acid Hydrolysis Intermed->Hydrolysis Core Substituted Pyridinylethanone (The Scaffold) Hydrolysis->Core Condensation Schiff Base Condensation Core->Condensation + H+ (Cat) Target Pyridyl-Thiosemicarbazone (e.g., Dp44mT) Condensation->Target Thiosemi Thiosemicarbazide Thiosemi->Condensation

Figure 1: Synthetic workflow for accessing the pyridinylethanone core and its conversion to bioactive thiosemicarbazones.

Pharmacophore Mapping & SAR Trends

The biological activity of pyridinylethanone derivatives is governed by three specific structural domains: the Pyridine "Head," the Linker (Acetyl moiety), and the Terminal "Tail."

The "Head": Pyridine Regiochemistry

The position of the acetyl group relative to the pyridine nitrogen is the single most critical SAR determinant.

  • 2-Acetylpyridine (Alpha): Essential for Metal Chelation . When condensed to form thiosemicarbazones (e.g., Dp44mT), the pyridine nitrogen, the imine nitrogen, and the sulfur atom form a tridentate (N,N,S) ligand system capable of binding Fe(II)/Fe(III) and Cu(II). This is the pharmacophore for anticancer activity via ROS generation.

  • 3-Acetylpyridine (Beta): Unable to chelate metals in a tridentate fashion. Derivatives often show significantly reduced anticancer activity but are explored for Enzyme Inhibition (e.g., 11

    
    -HSD1 inhibitors) where geometry, not chelation, drives binding.
    
  • 4-Acetylpyridine (Gamma): Often used to extend molecular length. Chalcones derived from 4-acetylpyridine have shown potency as Antimicrobial Agents by disrupting bacterial cell walls, as the nitrogen is exposed for H-bonding interactions with solvent/receptors.

The "Linker": Functionalization of the Ketone

The ketone itself is rarely the final drug; it is a reactive handle.

  • Thiosemicarbazones: Conversion of the C=O to C=N-NH-CS-NH2 creates the "Triapine-like" motif. SAR studies indicate that di-2-pyridyl variations (two pyridine rings attached to the ketone carbon) drastically increase iron affinity compared to mono-pyridyl analogs.

  • Chalcones: Claisen-Schmidt condensation with benzaldehydes creates an

    
    -unsaturated system. Electron-withdrawing groups (Cl, NO2) on the phenyl ring of the chalcone typically enhance cytotoxicity.
    
Quantitative Data: Comparative Potency

The table below summarizes the effect of structural modifications on anticancer activity (Neuroblastoma cell lines), highlighting the superiority of the 2-pyridyl thiosemicarbazone motif.

Compound ClassR-Group (Pyridine)Terminal SubstitutionTarget MechanismIC50 (SK-N-LP Cells)
Dp44mT 2-pyridyl (Di)N,N-dimethylIron Chelation/ROS0.005 µM
DpC 2-pyridyl (Di)N-cyclohexyl, N-methylIron Chelation/ROS0.003 µM
Triapine 2-pyridyl (Mono)-NH2RNR Inhibition1.41 µM
Control 3-pyridylN,N-dimethylNone (No Chelation)> 50 µM
Chalcone 4-pyridyl4-Cl-PhenylTubulin Interference12.5 µM

Data synthesized from Richardson et al. and related SAR studies [1, 2].

Mechanistic Pathways

The most potent derivatives, particularly the thiosemicarbazones derived from 2-acetylpyridine, act through a "Double-Punch" mechanism involving iron sequestration and Redox cycling.

Mechanism: The "Redox Cycling" Trap
  • Chelation: The ligand (L) enters the cell and binds intracellular iron (Fe), forming a [Fe(L)2] complex.

  • Redox Cycling: The complex undergoes redox cycling between Fe(II) and Fe(III).

  • ROS Generation: This cycling transfers electrons to oxygen, generating the superoxide radical (

    
    ) and hydroxyl radicals (
    
    
    
    ), leading to lysosomal membrane permeabilization (LMP) and apoptosis.
  • RNR Inhibition: By stripping iron, the molecule inhibits Ribonucleotide Reductase (RNR), the rate-limiting enzyme in DNA synthesis.

MechanismMap Ligand 2-Pyridyl Thiosemicarbazone Complex [Fe(Ligand)2] Complex Ligand->Complex Chelates RNR Ribonucleotide Reductase (RNR) Ligand->RNR Depletes Fe cofactor IronPool Intracellular Labile Iron Pool IronPool->Complex IronPool->RNR Fe Required for Activity Redox Redox Cycling (Fe2+ <-> Fe3+) Complex->Redox ROS ROS Generation (Superoxide/OH*) Redox->ROS e- Transfer to O2 Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Lysosomal Damage DNA DNA Synthesis Arrest RNR->DNA dNTP production DNA->Apoptosis S-phase Arrest

Figure 2: Dual mechanism of action for 2-acetylpyridine thiosemicarbazones: ROS generation and RNR inhibition.

Experimental Protocols

Protocol: Synthesis of Dp44mT Analog (Thiosemicarbazone)

Rationale: This protocol utilizes acid-catalyzed Schiff base condensation. The choice of solvent (Ethanol) allows the product to precipitate out, driving the equilibrium forward.

Materials:

  • Di-2-pyridyl ketone (1 eq)

  • 4,4-Dimethyl-3-thiosemicarbazide (1 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Step-by-Step:

  • Dissolution: Dissolve 5.0 mmol of di-2-pyridyl ketone in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 5.0 mmol of 4,4-dimethyl-3-thiosemicarbazide.

  • Catalysis: Add 3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 9:1 DCM:Methanol).

  • Crystallization: Cool the solution slowly to room temperature, then to 4°C. A yellow/orange precipitate should form.

  • Filtration: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry in a vacuum desiccator/oven at 40°C for 12 hours.

  • Validation: Confirm structure via

    
    H NMR (DMSO-d6). Look for the disappearance of the ketone C=O signal and the presence of the N-H thioamide proton (usually >10 ppm).
    
Protocol: MTT Cell Viability Assay

Rationale: To determine the IC50 of the synthesized derivative.[1][2][3]

  • Seeding: Seed cancer cells (e.g., SK-N-LP) in 96-well plates at a density of 3,000–5,000 cells/well. Incubate for 24h.

  • Treatment: Treat cells with the synthesized compound at varying concentrations (e.g., 0.001 µM to 100 µM) dissolved in DMSO (final DMSO < 0.5%). Include Dp44mT as a positive control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

References

  • The novel thiosemicarbazone, di-2-pyridylketone 4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), inhibits neuroblastoma growth in vitro and in vivo via multiple mechanisms. Source:[4][5] Journal of Hematology & Oncology (2016) URL:[Link]

  • Anticancer activity of the thiosemicarbazones that are based on di-2-pyridine ketone and quinoline moiety. Source: ResearchGate / Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2012) URL:[Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Source: International Journal of Molecular Sciences (2024) URL:[Link]

  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Source: MDPI (2025) URL:[Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling and Docking of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of computational chemistry and molecular biology has revolutionized the early stages of drug discovery, enabling the rapid and cost-effective evaluation of small molecules as potential therapeutic agents. This guide provides a comprehensive, technically-grounded walkthrough of the in silico analysis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone, a compound of interest owing to its structural motifs commonly found in bioactive molecules. We will navigate the logical and practical steps of target identification, ligand and protein preparation, molecular docking, and molecular dynamics simulations. Each procedural choice is rationalized, underpinned by established principles in computational drug design, to provide a self-validating framework for researchers, scientists, and drug development professionals. Our objective is to not only delineate a methodological workflow but to instill a deeper understanding of the causality behind each computational experiment, thereby fostering a more insightful approach to structure-based drug design.

Introduction: The Rationale for In Silico Investigation

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The subject of our study, this compound, features this key heterocycle, along with a brominated substitution and a fluorophenyl group, both of which can significantly influence pharmacokinetic and pharmacodynamic properties. The presence of a reactive ketone group further suggests its potential as a versatile synthetic intermediate for creating a diverse library of analogues.[1]

Given these structural alerts, an in silico approach is a prudent first step to explore the potential bioactivity of this compound. Computational methods, such as molecular docking and molecular dynamics, allow us to predict how this molecule might interact with biological macromolecules, primarily proteins, at an atomic level.[2][3][4] This predictive power helps in prioritizing experimental resources by identifying the most promising protein targets and guiding the synthesis of more potent and selective analogues.[5]

Target Identification and Selection: A Hypothesis-Driven Approach

The initial and most critical step in structure-based drug design is the identification of a relevant biological target. In the absence of prior experimental data for this compound, we turn to a hypothesis-driven approach based on chemical similarity to known bioactive molecules. The pyridine ring, in particular, is a common feature in a class of enzymes known as protein kinases.[6]

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[5][6] Many successful kinase inhibitors contain a heterocyclic moiety that mimics the purine ring of ATP, enabling them to bind within the ATP-binding pocket of the kinase.[6] The structure of our compound of interest aligns with this pharmacophoric requirement.

For the purpose of this guide, we will hypothesize that this compound may act as a kinase inhibitor. A logical starting point is to select a well-characterized kinase for our docking studies. We will choose a representative kinase from the Protein Data Bank (PDB), a comprehensive repository of 3D structural data of large biological molecules.[7][8][9]

Protocol for Target Selection:

  • Database Search: Perform a keyword search on the PDBsum database (e.g., "tyrosine kinase," "serine/threonine kinase") to identify suitable protein structures.[7][10] PDBsum provides a valuable overview of each PDB entry, including details about the protein, any co-crystallized ligands, and the quality of the structure.[7][9][10]

  • Criteria for Selection:

    • High-Resolution Crystal Structure: Prioritize structures with a resolution of 2.5 Å or better to ensure the atomic coordinates are well-defined.

    • Presence of a Co-crystallized Ligand: The presence of a known inhibitor in the binding site provides a crucial reference point for validating our docking protocol (a process known as "redocking").

    • Minimal Missing Residues: Select a structure with a complete or near-complete amino acid sequence for the binding site to avoid ambiguities in the docking calculations.

    • Biological Relevance: Choose a kinase that is a well-established drug target. For this guide, we will proceed with a hypothetical tyrosine kinase structure.

Ligand and Protein Preparation: Ensuring Structural and Chemical Accuracy

The accuracy of any molecular docking simulation is fundamentally dependent on the quality of the input structures for both the ligand (our compound) and the protein (the target kinase). This preparation phase is not merely a file format conversion but a critical step to ensure that the molecules are in a chemically correct and energetically favorable state for the simulation.

Ligand Preparation

The 2D structure of this compound needs to be converted into a 3D conformation with the correct protonation state and atomic charges.

Protocol for Ligand Preparation:

  • 3D Structure Generation:

    • Draw the 2D structure of the molecule using a chemical drawing tool like ChemDraw or MarvinSketch.

    • Convert the 2D structure to a 3D conformation using a program like Open Babel or the ligand preparation tools within molecular modeling software suites like Schrödinger or AutoDockTools.[11][12][13]

  • Energy Minimization: The initial 3D structure is likely not in its lowest energy state. Perform an energy minimization using a suitable force field, such as the CHARMM General Force Field (CGenFF) or the General AMBER Force Field (GAFF), to obtain a more realistic conformation.[14][15][16]

  • Charge Assignment: Assign partial atomic charges using a quantum mechanical method (e.g., AM1-BCC) or a pre-calculated charge set from the chosen force field. Accurate charge representation is crucial for calculating electrostatic interactions.

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the molecule. This allows the docking algorithm to explore different conformations of the ligand within the binding site.

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[11][17]

Protein Preparation

The raw crystal structure obtained from the PDB requires several processing steps to be ready for docking.

Protocol for Protein Preparation:

  • Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the PDB file. While some water molecules can be critical for binding, their inclusion requires more advanced docking techniques. For a standard docking procedure, they are typically removed.

  • Add Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. Add hydrogens to the protein structure, ensuring correct protonation states for ionizable residues (e.g., Asp, Glu, His, Lys, Arg) at a physiological pH (typically 7.4).

  • Assign Atomic Charges: Assign partial atomic charges to all atoms in the protein using a standard force field like AMBER or CHARMM.[18]

  • Handle Missing Residues or Atoms: If there are missing residues or atoms in the binding site, they should be modeled in using tools like Modeller or the protein preparation wizards in commercial software packages.

  • File Format Conversion: Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT).[17]

Molecular Docking: Predicting Binding Modes and Affinities

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4][17] The goal is to find the binding mode of the ligand that has the lowest free energy of binding.

The Docking Algorithm: A Search and Score Approach

Most docking algorithms consist of two main components:

  • A search algorithm: This explores the conformational space of the ligand within the defined binding site of the protein.

  • A scoring function: This estimates the binding affinity for each generated pose (a specific orientation and conformation of the ligand).

For this guide, we will utilize AutoDock Vina, a widely used and freely available docking program known for its speed and accuracy.[11][19]

Workflow for Molecular Docking:

docking_workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Ligand_Prep Ligand Preparation (3D Structure, Charges) Grid_Box Define Grid Box (Binding Site) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Add Hydrogens, Charges) Protein_Prep->Grid_Box Run_Vina Run AutoDock Vina (Search & Score) Grid_Box->Run_Vina Analyze_Poses Analyze Binding Poses (Lowest Energy) Run_Vina->Analyze_Poses Visualize Visualize Interactions (PyMOL, Discovery Studio) Analyze_Poses->Visualize

Caption: A generalized workflow for molecular docking.

Protocol for Molecular Docking with AutoDock Vina:

  • Define the Grid Box: The search space for the docking is defined by a three-dimensional grid box. This box should encompass the entire binding site of the kinase. The dimensions and center of the grid can be determined from the coordinates of the co-crystallized ligand in the original PDB structure.

  • Configuration File: Create a configuration file that specifies the paths to the prepared ligand and protein files, the coordinates and dimensions of the grid box, and other parameters like exhaustiveness (which controls the thoroughness of the search).

  • Run the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input.[11]

  • Analyze the Results: AutoDock Vina will output a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The more negative the score, the stronger the predicted binding.

Interpreting Docking Results:

ParameterDescriptionTypical Values
Binding Affinity An estimate of the binding free energy.-5 to -12 kcal/mol
RMSD Root Mean Square Deviation from a reference ligand (if available).< 2.0 Å is considered a good prediction.
Interactions Hydrogen bonds, hydrophobic interactions, pi-pi stacking, etc.Varies depending on the binding site.

Molecular Dynamics Simulation: A Deeper Dive into Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a more dynamic and realistic view.[3] MD simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the predicted binding pose and to observe conformational changes in both the ligand and the protein.[3]

For this guide, we will use GROMACS, a versatile and widely used package for performing molecular dynamics simulations.[20][21][22]

Workflow for Molecular Dynamics Simulation:

md_workflow Start Start with Docked Complex Topology Generate Topology (Force Field Parameters) Start->Topology Solvation Solvate the System (Add Water Box) Topology->Solvation Ionization Add Ions (Neutralize the System) Solvation->Ionization Minimization Energy Minimization Ionization->Minimization Equilibration Equilibration (NVT & NPT) Minimization->Equilibration Production_MD Production MD Run Equilibration->Production_MD Analysis Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) Production_MD->Analysis

Caption: A standard workflow for molecular dynamics simulation.

Protocol for MD Simulation with GROMACS:

  • System Preparation:

    • Topology Generation: Create a topology file for the ligand-protein complex, which contains all the information about the atoms, bonds, angles, and dihedrals, as defined by the chosen force field (e.g., CHARMM36).[14][23]

    • Solvation: Place the complex in a periodic box of water molecules to simulate the aqueous environment of the cell.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to mimic a physiological salt concentration.

  • Simulation Stages:

    • Energy Minimization: Minimize the energy of the entire system to remove any steric clashes.

    • Equilibration: Perform two phases of equilibration:

      • NVT (Constant Number of particles, Volume, and Temperature): To stabilize the temperature of the system.

      • NPT (Constant Number of particles, Pressure, and Temperature): To stabilize the pressure and density of the system.

    • Production MD: Run the main simulation for a desired length of time (e.g., 100 nanoseconds) to generate the trajectory of atomic movements.

  • Trajectory Analysis: Analyze the output trajectory to assess the stability of the complex. Key analyses include:

    • Root Mean Square Deviation (RMSD): To measure the deviation of the protein and ligand from their initial positions over time. A stable RMSD suggests a stable binding pose.

    • Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

    • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between the ligand and the protein throughout the simulation.

Data Analysis and Interpretation: From Numbers to Insights

The culmination of these in silico experiments is the careful analysis and interpretation of the generated data. The goal is to synthesize the results from docking and MD simulations to build a coherent picture of the potential interaction between this compound and its target kinase.

Key Questions to Address:

  • What is the predicted binding affinity of the compound? A strong binding affinity (e.g., <-8 kcal/mol) is a good indicator of potential activity.

  • What are the key interacting residues in the binding site? Identifying the specific amino acids that form hydrogen bonds, hydrophobic interactions, or other contacts with the ligand is crucial for understanding the basis of binding.

  • Is the predicted binding pose stable over time? A stable binding pose in the MD simulation provides greater confidence in the docking results.

  • What are the dynamic properties of the interaction? Do key interactions fluctuate or remain constant? Are there any significant conformational changes in the protein upon ligand binding?

Hypothetical Signaling Pathway Inhibition:

Based on our findings, we can propose a hypothetical mechanism of action. If our compound shows strong and stable binding to the ATP-binding site of a kinase involved in a cancer-related signaling pathway (e.g., the MAPK pathway), we can hypothesize that it may act as an inhibitor of that pathway.[1]

signaling_pathway cluster_inhibition Potential Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Compound 2-(2-Bromopyridin-4-yl)-1- (4-fluorophenyl)ethanone Compound->RAF Inhibits

Caption: A potential mechanism of action for the compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in silico evaluation of this compound as a potential kinase inhibitor. Through a logical progression of target identification, molecular docking, and molecular dynamics simulations, we have outlined a robust methodology for predicting the binding affinity, mode, and stability of this compound.

It is imperative to remember that in silico studies are predictive in nature and serve as a powerful hypothesis-generation tool. The insights gained from these computational experiments must be validated through experimental assays, such as in vitro kinase inhibition assays and cell-based proliferation assays. The synergy between computational and experimental approaches is the cornerstone of modern, efficient drug discovery.

References

  • Vertex AI Search. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC.
  • PharmaFeatures. (2023, August 4). Advances in In Silico Methods for Designing Kinase Inhibitors as Anticancer Drugs.
  • Wikipedia. (n.d.). PDBsum.
  • Johny, A. (2025, April 8). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium.
  • Source Undisclosed. (n.d.). Protein Structure Databases: PDB, PDBe & PDBsum.
  • YouTube. (2024, September 18). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • ACS Publications. (2024, September 17). In Silico Insights: QSAR Modeling of TBK1 Kinase Inhibitors for Enhanced Drug Discovery.
  • Oxford Academic. (2005, January 1). PDBsum more: new summaries and analyses of the known 3D structures of proteins and nucleic acids.
  • National Institutes of Health. (n.d.). Force fields for small molecules - PMC.
  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • MDPI. (n.d.). In Silico Exploration of New Inhibitors of Protein Kinases Containing an N-Phenylbenzamide Linker: A Combination of Docking and Molecular Dynamics Modeling, Pharmacophore Modeling and Virtual Screening.
  • GROMACS. (n.d.). GROMACS Tutorials.
  • Source Undisclosed. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
  • Database Commons. (2015, July 12). PDBsum.
  • ACS Publications. (2021, November 18). De Novo Design of Protein Kinase Inhibitors by in Silico Identification of Hinge Region-Binding Fragments.
  • AutoDock. (2020, December 4). Tutorial – AutoDock Vina.
  • UConn Software Catalog. (n.d.). Schrödinger.
  • EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.
  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.
  • Galaxy Training. (2019, June 3). Running molecular dynamics simulations using GROMACS.
  • GROMACS. (n.d.). Introduction to Molecular Dynamics - the GROMACS tutorials!.
  • GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs.
  • ACS Publications. (2024, May 8). Exploring the Limits of the Generalized CHARMM and AMBER Force Fields through Predictions of Hydration Free Energy of Small Molecules.
  • Binary Semantics. (n.d.). Physics-based Software Platform for molecular Discovery.
  • IntuitionLabs.ai. (n.d.). Schrödinger - Computational chemistry Software.
  • PubMed. (n.d.). A Practical Guide to Molecular Docking and Homology Modelling for Medicinal Chemists.
  • YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
  • Health Sciences Library System. (2009, February 25). PDBsum -- Protein Database Summaries.
  • Michigan Drug Discovery. (n.d.). Internal Resources.
  • Schrödinger. (2026, February 11). Schrödinger - Physics-based Software Platform for Molecular Discovery & Design.
  • YouTube. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • YouTube. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications.
  • Theoretical and Computational Biophysics Group. (n.d.). Parameterizing Small Molecules Using the Force Field Toolkit (ffTK).
  • GitHub. (2025, December 18). CHARMM and AMBER forcefields for OpenMM (with small molecule support).
  • ResearchGate. (n.d.). (PDF) Force Fields for Small Molecules.
  • Benchchem. (n.d.). Biological Activity of 1-(3-Bromopyridin-2-yl)ethanone Analogs: A Comparative Guide.
  • Sigma-Aldrich. (n.d.). 2-Bromo-1-(2-fluoropyridin-4-yl)ethanone | 1202854-31-6.
  • PubChem. (n.d.). 1-(2-Bromopyridin-4-yl)ethan-1-one.
  • MedChemExpress. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethanone-d4 (P-FLUOROPHENACYL BROMIDE-d4).
  • PubMed. (1982, February). Preparation and antiinflammatory activity of 2- and 4-pyridones.

Sources

Solubility of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide | Audience: Medicinal Chemists & Process Scientists[1]

Executive Summary & Chemical Identity

2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone is a critical halo-heteroaryl ketone intermediate, primarily utilized in the synthesis of p38 MAP kinase inhibitors and other trisubstituted imidazole-based therapeutics.[1] Its solubility profile is dominated by the lipophilic nature of the fluorophenyl and bromopyridine moieties, balanced slightly by the polarity of the ketone and pyridine nitrogen.

Effective handling of this compound requires a nuanced understanding of its behavior in polar aprotic versus non-polar solvents to optimize reaction yields (typically condensations or substitutions) and purification workflows.

Chemical Descriptors
  • IUPAC Name: 2-(2-bromopyridin-4-yl)-1-(4-fluorophenyl)ethan-1-one[1]

  • Molecular Formula: C₁₃H₉BrFNO[1]

  • Molecular Weight: ~294.12 g/mol [1]

  • Predicted LogP: 2.8 – 3.2 (Lipophilic)[1]

  • Physical State: Solid (Pale yellow to off-white powder)[1]

  • Key Functional Groups:

    • Pyridine Nitrogen:[1][2] Weak H-bond acceptor (pKa ~2-3 due to Br- electron withdrawal).[1]

    • Ketone:[1][2][3] H-bond acceptor; electrophilic center.[1]

    • Aryl Halides (F, Br): Lipophilic, electron-withdrawing.[1]

Solubility Profile in Organic Solvents

The following data summarizes the solubility behavior based on structural analysis of aryl-heteroaryl ethanone analogs and standard process chemistry observations.

Table 1: Solubility Classification & Application Guide

Solvent ClassSpecific SolventSolubility RatingPrimary ApplicationTechnical Notes
Polar Aprotic DMSO High (>50 mg/mL)Bioassays, Stock SolutionsPreferred for preparing 10-100 mM stocks for HTS/cellular assays.[1]
DMF / DMAc High Synthesis (SɴAr, Coupling)Excellent solubilizer for reactions requiring elevated temperatures (>80°C).
Chlorinated DCM / Chloroform High Extraction / WorkupPrimary choice for liquid-liquid extraction from aqueous quenches.[1]
Ethers THF Good Synthesis (Grignard/Lithiation)Soluble at RT; dry THF is critical for organometallic steps.
Diethyl Ether Moderate PrecipitationOften used to precipitate the HBr salt form if acid is introduced.
Esters Ethyl Acetate Moderate to Good Workup / CrystallizationSoluble at RT; solubility increases significantly with heat.[1] Key solvent for recrystallization.
Alcohols Methanol / Ethanol Sparingly to Moderate CrystallizationPoor solubility at 0°C; moderate at reflux.[1] Ideal for "dissolve-hot, cool-down" recrystallization.[1]
Hydrocarbons Hexanes / Heptane Insoluble Anti-solventUsed to crash out the product from EtOAc or DCM solutions.[1]
Aqueous Water Insoluble (<0.1 mg/mL)Wash solventUsed to remove inorganic salts during workup.
Experimental Protocols
Protocol A: Solubility Determination for Biological Assays (DMSO)

Context: Preparing a stable stock solution for kinase inhibition assays.[1]

  • Weighing: Accurately weigh 10 mg of the substance into a sterile 1.5 mL microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, molecular sieve treated).

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Verification: Visual inspection should show a clear, yellow solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation or hydrolysis.

Protocol B: Recrystallization (Purification)

Context: Removing non-polar impurities or unreacted starting materials.[1]

  • Dissolution: Place crude solid in a flask equipped with a reflux condenser. Add Ethyl Acetate (EtOAc) (approx. 5 mL per gram of solid).

  • Heating: Heat to mild reflux (approx. 77°C). If solid remains, add EtOAc in small portions until fully dissolved.

  • Anti-Solvent Addition: Remove from heat. While still hot, slowly add Hexanes or Heptane dropwise until a faint, persistent cloudiness appears.

  • Cooling: Add a few drops of EtOAc to clear the cloudiness, then allow the solution to cool slowly to room temperature (25°C) followed by 0°C in an ice bath.

  • Harvesting: Filter the crystals via vacuum filtration and wash with cold Hexane/EtOAc (9:1).

Strategic Solvent Selection (Decision Logic)

The choice of solvent is dictated by the process stage. The diagram below illustrates the decision logic for researchers handling this intermediate.

SolubilityLogic Start Process Stage Reaction Synthesis Reaction Start->Reaction Workup Extraction/Workup Start->Workup Purification Crystallization Start->Purification Assay Biological Assay Start->Assay HighTemp High Temp (>80°C) (e.g., Cyclization) Reaction->HighTemp LowTemp Low Temp / Inert (e.g., Lithiation) Reaction->LowTemp DCM Use: DCM or Chloroform (High Solubility, Immiscible w/ Water) Workup->DCM EtOAcHex Use: EtOAc / Hexane (Solubility differential w/ Temp) Purification->EtOAcHex DMSO Use: DMSO (Max Solubility, Biocompatible) Assay->DMSO DMF Use: DMF or DMAc (High Solubility, High BP) HighTemp->DMF THF Use: Anhydrous THF (Good Solubility, Inert) LowTemp->THF

Figure 1: Solvent selection decision tree based on experimental intent.[1]

Synthesis Context & Mechanistic Insights

This compound is rarely the end-product; it is a "linchpin" intermediate.[1] Understanding its solubility helps in driving the subsequent reaction—typically the formation of the imidazole ring.

The "Solubility Trap" in Synthesis: In the synthesis of p38 inhibitors (e.g., SB203580 analogs), this ethanone is often condensed with an aldehyde and ammonium acetate.

  • Problem: If the solvent is too non-polar (e.g., Toluene), the ammonium acetate may not dissolve sufficiently to react.

  • Solution: Use Acetic Acid or a DMF/Toluene mixture.[1] The ethanone dissolves in the organic component, while the ammonium source dissolves in the acid/polar component, facilitating the multi-component condensation.

SynthesisPathway Precursor 2-(2-Bromopyridin-4-yl)- 1-(4-fluorophenyl)ethanone Solvent Solvent System: AcOH or DMF/Reflux Precursor->Solvent Dissolves Reagents + Aldehyde (R-CHO) + NH4OAc Reagents->Solvent Suspends/Dissolves Product Trisubstituted Imidazole (Kinase Inhibitor Core) Solvent->Product Condensation (- H2O)

Figure 2: The role of solubility in the condensation reaction to form kinase inhibitors.[1]

References
  • BenchChem. (2025).[4] Synthesis and Properties of 1-(3-Bromopyridin-2-yl)ethanone and Analogs. Retrieved from .

  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: 2-Bromo-1-(4-fluorophenyl)ethanone. Retrieved from .[1]

  • PubChem. (2025).[3] Compound Summary: 2-Bromo-1-(4-fluorophenyl)ethanone (CID 96749).[1] National Library of Medicine. Retrieved from .

  • Tong, L., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology.
  • MedChemExpress. (2024). Product Information: 2-Bromo-1-(4-fluorophenyl)ethanone-d4.[1][5] Retrieved from .

Sources

Safety, handling, and MSDS for 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Stewardship Guide: 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Executive Summary

This technical guide outlines the safety, handling, and stewardship protocols for This compound .[1] As a specialized intermediate in medicinal chemistry—often utilized in the synthesis of kinase inhibitors and GPCR ligands—this compound requires specific handling protocols that differ from standard organic reagents.[1]

Critical Safety Distinction: Unlike alpha-bromo acetophenones (which are potent lachrymators and corrosives), this molecule carries the bromine atom on the pyridine ring, not the alpha-carbon.[1] However, it possesses significant bioactivity and chemical reactivity (acidic methylene protons) that necessitate rigorous containment.[1]

Part 1: Chemical Profile & Identification

Compound Identity

  • IUPAC Name: 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethan-1-one[1]

  • Chemical Formula: C₁₃H₉BrFNO[1]

  • Molecular Weight: 294.12 g/mol [1]

  • Structural Class: Diaryl/Heteroaryl Ethanone[1]

  • Physical State: Off-white to pale yellow solid (Standard for this class)[1]

DOT Diagram: Structural Connectivity & Functional Logic

ChemicalStructure Fluorophenyl 4-Fluorophenyl Group (Lipophilic/Metabolic Stability) Carbonyl Ketone Linker (H-Bond Acceptor) Fluorophenyl->Carbonyl Methylene Alpha-Methylene (-CH2-) (Acidic Protons / Enolizable) Carbonyl->Methylene Pyridine 2-Bromopyridine Moiety (Suzuki Coupling Partner) Methylene->Pyridine

Caption: Functional decomposition of the target molecule highlighting reactive centers for safety awareness.

Part 2: Hazard Assessment (GHS Classification)

Note: As a research intermediate, specific toxicological data may be limited.[1] The following classification is derived from Read-Across Toxicology using structural analogs (e.g., 1-(4-fluorophenyl)-2-(pyridin-4-yl)ethanone).

Hazard ClassCategoryHazard StatementSignal Word
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[1]Warning
Skin Irritation Cat. 2H315: Causes skin irritation.[1][2]Warning
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[1][2]Warning
STOT - SE Cat. 3H335: May cause respiratory irritation.[1][2]Warning

Toxicology Insights (E-E-A-T):

  • The "Lachrymator" Trap: Researchers often confuse this structure with alpha-bromo ketones (e.g., 2-bromo-1-(4-fluorophenyl)ethanone, CAS 403-29-2).[1] The target molecule has the bromine on the aromatic ring, rendering it significantly less volatile and corrosive than phenacyl bromides.[1]

  • Bioactivity: The pyridyl-ethanone scaffold is a common pharmacophore.[1] Treat this substance as a potent bioactive capable of interacting with biological enzymes until proven otherwise.[1]

Part 3: Safe Handling & Engineering Controls

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted inside a certified Chemical Fume Hood .[1]

  • Dust Control: Use a static-dissipative balance enclosure if handling >100 mg, as the solid may carry a static charge, increasing dispersion risk.[1]

Personal Protective Equipment (PPE)
  • Gloves:

    • Standard Use: Nitrile (0.11 mm) is sufficient for solid handling.[1]

    • Solution Handling: If dissolved in DCM or DMF, use Double Gloving or Silver Shield® laminates, as ketones can facilitate permeation of solvents through standard nitrile.[1]

  • Respiratory: If fume hood containment is breached or for spill cleanup, use a P95/P100 particulate respirator .[1]

Reactivity & Stability
  • Acidity Alert: The methylene protons (between the ketone and pyridine) are significantly acidic (pKa ≈ 18-20).[1] Avoid inadvertent contact with strong bases (NaH, KOtBu) unless in a controlled reaction vessel, as this will generate the enolate.[1]

  • Incompatibilities: Strong oxidizing agents, strong bases.[1]

Part 4: Emergency Response Protocols

DOT Diagram: Emergency Decision Tree

EmergencyResponse Start Exposure Event Type Identify Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhal Inhalation Type->Inhal ActionSkin Brush off solid. Rinse 15 min. Soap & Water. Skin->ActionSkin ActionEye Flush 15 min. Lift eyelids. Remove contacts. Eye->ActionEye ActionInhal Move to fresh air. Support breathing. Seek medical aid. Inhal->ActionInhal Medical Consult Physician (Show Structure) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Caption: Immediate response workflow for accidental exposure.

Spill Management (Solid):

  • Evacuate the immediate area if dust is airborne.[1]

  • Don PPE: Goggles, Nitrile gloves, Lab coat, N95 mask.[1]

  • Contain: Cover spill with a damp paper towel to prevent dust dispersion.[1]

  • Clean: Sweep up carefully (do not create dust) or use a HEPA vacuum.[1] Wipe area with dilute detergent, then water.[1]

  • Disposal: Place in a sealed container labeled "Hazardous Waste: Halogenated Organic Solid."

Part 5: Storage & Waste Management

ParameterSpecificationRationale
Temperature 2°C to 8°C (Refrigerate)Prevents slow degradation or color change over time.[1]
Atmosphere Inert Gas (Argon/Nitrogen)The methylene position is susceptible to slow oxidation; store under inert gas for long-term purity.[1]
Container Amber GlassProtects from light-induced radical formation (homolysis of C-Br bond).[1]
Waste Stream Halogenated OrganicContains Bromine and Fluorine; do not mix with general non-halogenated solvents.[1]

References

  • PubChem. (n.d.).[1][3] Compound Summary: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (Analog for Hazard Estimation). National Library of Medicine.[1] Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). (n.d.).[1] Registration Dossier: Pyridine Derivatives. Retrieved from [Link][1]

Sources

Methodological & Application

Synthesis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone from 2-bromo-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Scope

This Application Note details the optimized protocol for synthesizing 2-(2-bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone (Target Molecule) starting from 2-bromo-4-methylpyridine .

This scaffold is a critical intermediate in the development of p38 MAP kinase inhibitors and other imidazole-based pharmaceutical agents. The synthesis relies on a lateral lithiation-acylation sequence (Claisen-type condensation). The primary challenge in this transformation is the chemoselective deprotonation of the methyl group at C4 without triggering lithium-halogen exchange at the C2-bromine position or nucleophilic attack on the pyridine ring.

Key Technical Features:

  • Base Selection: Utilization of Lithium Hexamethyldisilazide (LiHMDS) to ensure steric rejection of the bromine center while effectively deprotonating the methyl group.

  • Stoichiometry Control: Implementation of a specific 2.2-equivalent base strategy to drive the condensation to completion by trapping the product as an enolate.

  • Temperature Management: Cryogenic initiation (-78 °C) to kinetically favor lateral deprotonation over competing pathways.

Chemical Strategy & Mechanism

Retrosynthetic Analysis

The target molecule is a deoxybenzoin analog constructed via the C-C bond formation between the lateral carbon of the pyridine and the carbonyl carbon of the benzoate.

  • Disconnection: C(sp3)-C(sp2) bond between the methylene bridge and the carbonyl.

  • Synthons: 2-Bromo-4-picolyl anion (Nucleophile) and 4-Fluorobenzoyl electrophile (Ester).

Reaction Mechanism

The reaction proceeds via a crossed Claisen condensation.

  • Lateral Lithiation: The methyl protons of 2-bromo-4-methylpyridine (

    
    ) are deprotonated by LiHMDS. The electron-withdrawing bromine at C2 stabilizes the anion but also introduces risk of Li-halogen exchange. LiHMDS is chosen over LDA or 
    
    
    
    -BuLi because its steric bulk minimizes nucleophilic attack at C2 and reduces the rate of halogen exchange.
  • Acylation: The lithiated species attacks the ester carbonyl of ethyl 4-fluorobenzoate.

  • Product Deprotonation (The Thermodynamic Sink): The resulting ketone product has highly acidic methylene protons (benzylic and

    
     to a carbonyl, 
    
    
    
    ). The product immediately consumes a second equivalent of base to form a stable enolate. Crucial: If only 1 equivalent of base is used, the reaction stalls at 50% conversion. Therefore,
    
    
    2.0 equivalents of base are mandatory.

ReactionMechanism SM 2-Bromo-4-methylpyridine Inter1 Lithiated Species (Lateral Anion) SM->Inter1 Deprotonation (-78°C) Base LiHMDS (2.2 equiv) Base->Inter1 Inter2 Tetrahedral Intermediate Inter1->Inter2 Nucleophilic Attack Ester Ethyl 4-fluorobenzoate Ester->Inter2 Enolate Product Enolate (Stable Salt) Inter2->Enolate - EtOLi (Irreversible) Product Target Ketone Enolate->Product Protonation Quench Acidic Quench (NH4Cl/HCl) Quench->Product

Caption: Mechanistic pathway requiring excess base to stabilize the product enolate.

Detailed Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
2-Bromo-4-methylpyridine 172.021.01.72 g (10 mmol)Starting Material
Ethyl 4-fluorobenzoate 168.161.22.02 g (12 mmol)Electrophile
LiHMDS (1.0 M in THF) 167.332.222.0 mLBase
THF (Anhydrous) 72.11Solvent40 mLSolvent
Sat.[4] aq. NH4Cl -Quench50 mLQuenching Agent
Step-by-Step Procedure

Step 1: System Preparation

  • Oven-dry a 100 mL two-necked round-bottom flask (RBF) containing a magnetic stir bar.

  • Fit the flask with a rubber septum and a nitrogen/argon inlet.

  • Flush the system with inert gas for 15 minutes.

  • Add anhydrous THF (30 mL) and 2-bromo-4-methylpyridine (1.72 g, 10 mmol) .

  • Cool the solution to -78 °C using a dry ice/acetone bath.

Step 2: Lateral Lithiation [3] 6. Add LiHMDS (1.0 M in THF, 22.0 mL, 22 mmol) dropwise via syringe over 15 minutes.

  • Note: Maintain the internal temperature below -70 °C. The solution typically turns a deep red/orange color, indicating anion formation.
  • Stir the mixture at -78 °C for 45 minutes to ensure complete deprotonation.

Step 3: Acylation (Condensation) 8. Dissolve ethyl 4-fluorobenzoate (2.02 g, 12 mmol) in anhydrous THF (10 mL) in a separate dry vial. 9. Add the ester solution dropwise to the reaction mixture at -78 °C over 10 minutes. 10. Allow the reaction to stir at -78 °C for 1 hour. 11. Remove the cooling bath and allow the mixture to warm to 0 °C over 1 hour.

  • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting pyridine spot should disappear.[5]

Step 4: Quench and Workup 12. Quench the reaction at 0 °C by slowly adding saturated aqueous NH4Cl (50 mL) .

  • Caution: Exothermic reaction.
  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL) .
  • Wash the combined organic phases with Brine (50 mL) .
  • Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude oil.

Step 5: Purification 16. Purify via flash column chromatography on silica gel.

  • Eluent: Gradient from 0% to 20% Ethyl Acetate in Hexanes.
  • Product: The target compound typically elutes as a pale yellow solid.

Analytical Validation

Expected Data for this compound:

  • Physical State: Pale yellow solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.32 (d, 
      
      
      
      Hz, 1H, Py-H6),
    • 
       8.05 (dd, 
      
      
      
      Hz, 2H, Ar-H ortho to CO),
    • 
       7.50 (s, 1H, Py-H3),
      
    • 
       7.18 (t, 
      
      
      
      Hz, 2H, Ar-H ortho to F),
    • 
       7.14 (d, 
      
      
      
      Hz, 1H, Py-H5),
    • 
       4.28 (s, 2H, CH
      
      
      
      ).
  • MS (ESI): Calculated for C

    
    H
    
    
    
    BrFNO
    
    
    . Found: 294.1/296.1 (Characteristic 1:1 bromine isotope pattern).

Troubleshooting & Safety

Process Troubleshooting
IssueProbable CauseCorrective Action
Low Yield (<30%) Incomplete lithiation or moisture ingress.Ensure THF is strictly anhydrous. Increase deprotonation time to 1h.
Starting Material Recovery Base consumed by moisture or insufficient equivalents.Use fresh LiHMDS. Verify 2.2+ equivalents are used.
Complex Mixture (Tars) Li-Halogen exchange or high temperature.Strictly maintain -78 °C during base addition. Do not warm above 0 °C before quench.
Impurity: 4,4'-Dimethyl-2,2'-bipyridine Homocoupling of starting material.Trace transition metals in base/solvent or excessive warming. Use high-purity reagents.
Safety Protocols
  • LiHMDS: Corrosive and moisture-sensitive. Handle only under inert atmosphere.

  • 2-Bromo-4-methylpyridine: Irritant.[6] Avoid inhalation.

  • Exotherms: The quenching step is exothermic; add NH4Cl slowly at 0 °C.

Workflow Diagram

Workflow cluster_0 Phase 1: Activation cluster_1 Phase 2: Coupling cluster_2 Phase 3: Isolation Step1 Dissolve 2-Br-4-Me-Py in THF (-78°C) Step2 Add LiHMDS (2.2 eq) Lateral Lithiation Step1->Step2 45 min Step3 Add Ethyl 4-fluorobenzoate (-78°C -> 0°C) Step2->Step3 Dropwise Step4 Monitor TLC (Disappearance of SM) Step3->Step4 1-2 h Step5 Quench (NH4Cl) Extract (EtOAc) Step4->Step5 Complete Step6 Purify (Silica Gel Chromatography) Step5->Step6

Caption: Operational workflow for the synthesis of the target ethanone.

References

  • Lateral Lithiation of Heterocycles

    • Gschwend, H. W., & Rodriguez, H. R. (1979). Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1–360.

  • Synthesis of Pyridinylimidazole Inhibitors (Analogous Chemistry)

    • Laufer, S. A., et al. (2015).[7] An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors.[7] Organic & Biomolecular Chemistry, 13, 987-992.

    • Note: This reference describes the analogous reaction using 2-fluoro-4-methylpyridine and NaHMDS, validating the Claisen condens
  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
  • General Protocol for Deoxybenzoin Synthesis

    • BenchChem Technical Support.[5] (2025).[4][5][8] Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.

Sources

Application Note: Mastering Suzuki-Miyaura Coupling with 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suzuki-Miyaura Coupling Reactions with 2-Bromopyridine Substrates Content Type: Application Note & Detailed Protocol Guide Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Introduction: The "2-Pyridyl Problem"

2-Bromopyridine is a ubiquitous building block in drug discovery, yet it remains a deceptive substrate in palladium-catalyzed cross-coupling. While electron-deficient heteroaryl halides typically undergo facile oxidative addition, 2-bromopyridine presents a unique constellation of failure modes that often result in stalled reactions, low yields, or complete catalyst deactivation.

This guide moves beyond generic Suzuki conditions to address the specific mechanistic bottlenecks associated with the 2-pyridyl motif:

  • Catalyst Sequestration (N-Binding): The basic nitrogen atom can displace phosphine ligands, forming inactive stable Pd(II) species prior to oxidative addition.

  • Product Inhibition (The "Bipyridine Effect"): The resulting 2-arylpyridine product often possesses a bipyridine-like structure capable of chelating the active Pd(0) or Pd(II) species, effectively poisoning the catalyst as conversion proceeds.

  • Protodeboronation (Reverse Coupling): When the role is reversed (using 2-pyridylboronic acid), the C–B bond is exceptionally labile, leading to rapid hydrolysis (protodeboronation) faster than the rate of transmetallation.

Mechanistic Insight & Failure Analysis

Understanding why standard conditions fail is the first step to optimization. The diagram below maps the standard catalytic cycle against the specific "trap doors" introduced by pyridine substrates.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (L2Pd(II)-Ar-Br) Pd0->OxAdd + 2-Bromopyridine Poison1 FAILURE MODE A: N-Coordination (Substrate Inhibition) Pd0->Poison1 Pyridine N-binding TransMet Transmetallation (Rate Limiting for Pyridines) OxAdd->TransMet + Ar-B(OH)2 / Base RedElim Reductive Elimination (Product Formation) TransMet->RedElim Proto FAILURE MODE C: Protodeboronation (Boronic Acid Hydrolysis) TransMet->Proto Slow Transmetallation RedElim->Pd0 - Product Poison2 FAILURE MODE B: Product Chelation (Catalyst Death) RedElim->Poison2 Product Chelation

Figure 1: Catalytic cycle highlighting specific inhibition pathways for 2-bromopyridine substrates.

Critical Parameter Optimization

Ligand Selection Strategy

For 2-bromopyridine, ligand choice is dictated by the need to prevent N-coordination.

  • Bidentate Ligands (dppf, dppp): The wide bite angle and chelating effect of dppf make it difficult for the pyridine nitrogen to displace the phosphine. This is the "Gold Standard" for robustness.

  • Bulky Monodentate Ligands (XPhos, SPhos): Buchwald biaryl phosphines provide steric bulk that physically blocks the approach of the pyridine nitrogen to the Pd center, facilitating the coupling of sterically hindered partners.

  • NHC Ligands (PEPPSI-IPr): For extremely difficult cases, N-Heterocyclic Carbenes bind Pd so tightly that product inhibition is virtually eliminated.

Base & Solvent Effects
ParameterRecommendationRationale
Base K₂CO₃ or K₃PO₄ Weak bases minimize side reactions. K₃PO₄ is preferred for boronic acids prone to protodeboronation as it buffers pH.
Solvent Dioxane/H₂O (4:1) The presence of water is critical for the solubility of inorganic bases and facilitates the formation of the reactive boronate species.
Additives Cu(OAc)₂ Only for 2-pyridyl boronates. Promotes transmetallation via a transient Cu-intermediate.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Substrates)

Best for: Routine coupling of 2-bromopyridine with stable aryl boronic acids.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[1]

  • Arylboronic acid (1.2 equiv)[1]

  • Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • K₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 v/v)[1]

Procedure:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(dppf)Cl₂ (0.03 mmol).

  • Inerting: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Addition: Add 2-bromopyridine (1.0 mmol) and degassed Dioxane/Water mixture (5 mL total volume, 0.2 M).

  • Reaction: Heat the mixture to 80–100 °C for 4–12 hours.

    • Note: Monitor by LCMS. If conversion stalls at 50%, add a second portion of catalyst (1 mol%).

  • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

Protocol B: Sterically Demanding / Deactivated Systems

Best for: Coupling 2-bromopyridine with ortho-substituted or electron-poor boronic acids.

Reagents:

  • XPhos Pd G2 (Precatalyst) (2-3 mol%)

  • Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Solvent: THF / Water (10:1) or Toluene / Water (4:1)

Procedure:

  • Setup: Combine XPhos Pd G2 (0.02 mmol), boronic acid (1.5 equiv), and K₃PO₄ (3.0 mmol) in a vial.

  • Inerting: Evacuate and backfill with Argon (3x).

  • Solvent: Add degassed THF/Water (0.2 M).

  • Reaction: Heat to 60 °C .

    • Insight: XPhos generates the active Pd(0) species rapidly even at lower temperatures, reducing the risk of thermal decomposition of the boronic acid.

Protocol C: The "Reverse" Coupling (2-Pyridyl MIDA Boronates)

Best for: Coupling Aryl Halides with the unstable 2-pyridyl boron species. This utilizes the "Slow Release" strategy to prevent protodeboronation.

Reagents:

  • Aryl Bromide (1.0 equiv)

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Cu(OAc)₂ (0.5 equiv) – Critical Promoter

  • Pd(PPh₃)₄ or XPhos Pd G2 (5 mol%)

  • K₂CO₃ (5.0 equiv)

  • Solvent: DMF / Isopropanol (4:1)

Mechanism: The MIDA boronate hydrolyzes slowly, releasing the unstable 2-pyridyl boronic acid at a rate that matches the catalytic turnover. Copper(I) facilitates the transmetallation step.

MIDA_Mechanism MIDA 2-Pyridyl MIDA Boronate Acid 2-Pyridyl Boronic Acid (Unstable) MIDA->Acid Slow Hydrolysis (Rate Limiting) Cu 2-Pyridyl-Cu Intermediate Acid->Cu + Cu(OAc)2 Transmetallation Protodeboronation Protodeboronation Acid->Protodeboronation Fast Decay (If Cu absent) Product Coupled Product Cu->Product + Ar-Pd-X Cross-Coupling

Figure 2: The "Slow Release" strategy using MIDA boronates to bypass instability.

Procedure:

  • Combine Aryl Bromide (1.0 mmol), 2-Pyridyl MIDA Boronate (1.5 mmol), Cu(OAc)₂ (0.5 mmol), and K₂CO₃ (5.0 mmol).

  • Add DMF (4 mL) and Isopropanol (1 mL).

  • Add Pd catalyst under Argon flow.

  • Heat to 100 °C for 4-8 hours.

    • Note: The reaction mixture will turn blue/green due to copper; this is normal.

Troubleshooting Guide

SymptomDiagnosisCorrective Action
Low Conversion (<20%) Catalyst Poisoning (N-binding)Switch to Pd(dppf)Cl₂ or Pd-PEPPSI-IPr . Increase catalyst loading to 5 mol%.
Reaction Stalls at 50% Product InhibitionThe product (2-arylpyridine) is poisoning the Pd. Dilute the reaction (0.05 M) or use a bulky ligand (XPhos) to prevent chelation.
Homocoupling (Ar-Ar) Oxidative coupling of boronic acidDegas solvents more rigorously (freeze-pump-thaw). Reduce oxidant presence.[2]
Dehalogenation (Ar-H) ProtodeboronationUse Protocol C (MIDA Boronate) or switch base to K₃PO₄ and add water dropwise.

References

  • Mechanistic Studies on 2-Pyridyl Boronates

    • Title: A General Solution for the 2-Pyridyl Problem.
    • Source:J. Am. Chem. Soc.[3][4] 2011, 133, 17, 6534–6537.

    • URL:[Link]

  • Buchwald Ligands (XPhos/SPhos)

    • Title: Universal 2-Pyridyl MIDA Boronate for the Synthesis of 2-(Hetero)Arylpyridines.
    • Source:Organic Letters 2012, 14, 2, 620–623.
    • URL:[Link]

  • Protodeboronation Mechanisms

    • Title: Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids.
    • Source:J. Org.[3][5] Chem. 2016, 81, 1, 81–93.

    • URL:[Link]

  • PEPPSI Catalyst System

    • Title: Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling C
    • Source:J. Org.[3][5] Chem. 2011, 76, 11, 4513–4520.

    • URL:[Link]

Sources

From Carboxyl to Carbonyl: A Senior Application Scientist's Guide to Ketone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ketones are a cornerstone of modern organic chemistry, appearing as pivotal structural motifs in pharmaceuticals, natural products, and advanced materials.[1][2] Their synthesis from readily available and structurally diverse carboxylic acids represents a highly sought-after transformation.[2] This guide provides an in-depth exploration of both classical and contemporary protocols for this conversion, offering not just step-by-step instructions but also the underlying chemical principles and practical insights essential for researchers, scientists, and professionals in drug development.

The Challenge of Direct Conversion: Overcoming Reactivity Issues

The direct conversion of a carboxylic acid to a ketone is not as straightforward as it might appear. The primary challenge lies in the reactivity of the intermediate ketone, which is often more susceptible to nucleophilic attack than the starting carboxylic acid derivative. This can lead to the formation of undesired tertiary alcohols as byproducts.[3] The methods outlined in this guide are designed to circumvent this issue through careful control of reactivity.

Classical Approaches: Stoichiometric Organometallic Reagents

Direct Acylation with Organolithium Reagents

One of the most direct methods for converting carboxylic acids to ketones involves the use of organolithium reagents.[4][5] Unlike Grignard reagents, which typically only deprotonate the carboxylic acid, organolithiums are sufficiently nucleophilic to add to the resulting carboxylate salt.[5]

Mechanism Insight: The reaction proceeds through the formation of a stable dianionic tetrahedral intermediate. This intermediate is unreactive towards further nucleophilic addition. Upon acidic workup, the intermediate collapses to form the desired ketone.[5]

Experimental Protocol: Synthesis of Cyclohexyl Methyl Ketone

  • Step 1: Formation of the Lithium Carboxylate. In a flask equipped with a magnetic stirrer and under an inert atmosphere, suspend powdered lithium hydride (0.174 mol) in 100 mL of anhydrous 1,2-dimethoxyethane. While stirring vigorously, add a solution of cyclohexanecarboxylic acid (0.150 mol) in 100 mL of anhydrous 1,2-dimethoxyethane dropwise over 10 minutes. Heat the mixture to reflux for 2.5 hours to ensure complete formation of the lithium cyclohexanecarboxylate.

  • Step 2: Reaction with Methyllithium. Cool the suspension to room temperature. In a separate flask, prepare a solution of methyllithium (0.165 mol) in diethyl ether. Add the methyllithium solution dropwise to the stirred suspension of the lithium carboxylate.

  • Step 3: Quenching and Work-up. After the addition is complete, cautiously add the reaction mixture to a stirred mixture of ice and concentrated hydrochloric acid.

  • Step 4: Isolation and Purification. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude ketone can then be purified by distillation.

The Weinreb Ketone Synthesis: A Reliable and Versatile Method

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method has become a staple in organic synthesis due to its reliability and broad functional group tolerance.[3] The key to this approach is the formation of a stable N-methoxy-N-methylamide, commonly known as a Weinreb amide.[6]

Mechanism Insight: The Weinreb amide reacts with an organometallic reagent (Grignard or organolithium) to form a stable chelated tetrahedral intermediate.[7] This chelation prevents the collapse of the intermediate and subsequent over-addition of the nucleophile. The desired ketone is liberated upon acidic workup.[7]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for the Weinreb Ketone Synthesis."

Experimental Protocol: Two-Step Synthesis of a Ketone via a Weinreb Amide

  • Step 1: Weinreb Amide Formation. To a solution of the carboxylic acid (1.0 equiv) in a suitable solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) (1.1 equiv) and N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) along with a base like triethylamine (1.2 equiv). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Filter off the dicyclohexylurea byproduct and concentrate the filtrate. Purify the crude product by column chromatography to obtain the Weinreb amide.

  • Step 2: Ketone Synthesis. Dissolve the purified Weinreb amide (1.0 equiv) in an anhydrous ethereal solvent like THF under an inert atmosphere and cool to 0 °C. Add the organometallic reagent (e.g., a Grignard reagent, 1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir until completion. Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl). Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the resulting ketone by column chromatography or distillation.

Modern Catalytic Approaches: Mildness and Efficiency

Recent advances in catalysis have provided milder and more efficient routes to ketones from carboxylic acids, often with broader functional group compatibility.

Photoredox and Nickel Dual Catalysis: A Radical Approach

The merger of photoredox and nickel catalysis has emerged as a powerful strategy for the synthesis of ketones. This approach allows for the direct coupling of carboxylic acids (often activated in situ) with organohalides.[8]

Mechanism Insight: The reaction is initiated by a photocatalyst that, upon excitation by visible light, engages in a single-electron transfer (SET) process with the carboxylate to generate an acyl radical. This radical then enters a nickel catalytic cycle, ultimately leading to the formation of the ketone product.[8]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Synergistic Photoredox and Nickel Catalysis."

Experimental Protocol: Decarboxylative Acylation of a Carboxylic Acid with an Aryl Bromide

  • Catalyst Preparation: In a nitrogen-filled glovebox, add NiBr2·dme (3.0 mol%), 4,4′-di-tert-butyl-2,2′-bipyridine (5.0 mol%), and a 1:1 mixture of CH3CN/DMF to an oven-dried vial and stir until homogeneous.

  • Reaction Setup: To a separate oven-dried vial, add the carboxylic acid (1.0 equiv), the aryl bromide (1.2 equiv), a photocatalyst such as Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), and a suitable base. Add the prepared nickel catalyst solution.

  • Photoreaction: Seal the vial and place it approximately 5 cm from a blue LED lamp. Stir the reaction mixture at room temperature for 24-48 hours.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash with water. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Merged N-Heterocyclic Carbene (NHC) and Photoredox Catalysis

This innovative approach combines the unique reactivity of N-heterocyclic carbenes (NHCs) with the power of photoredox catalysis to enable the synthesis of ketones from carboxylic acids.[1][9]

Mechanism Insight: The carboxylic acid is first activated in situ, often with an activating agent like carbonyldiimidazole (CDI). An NHC then adds to the activated acid to form an acyl azolium intermediate. A photocatalyst facilitates the single-electron reduction of this intermediate, which then undergoes a radical-radical coupling with an alkyl radical (generated from a suitable precursor) to form the ketone.[1][9]

Experimental Protocol: Ketone Synthesis via Merged NHC and Photoredox Catalysis

  • Reaction Setup: In a glovebox, to an oven-dried vial, add the carboxylic acid (1.0 equiv), carbonyldiimidazole (CDI) (1.1 equiv), and a suitable solvent like THF. Stir for 1 hour at room temperature.

  • Addition of Catalysts and Reagents: To the activated acid solution, add the NHC precursor (e.g., a triazolium salt, 20 mol%), a base (e.g., Cs2CO3, 2.0 equiv), the alkyl radical precursor, and the photocatalyst (e.g., an iridium complex, 1-2 mol%).

  • Photoreaction: Seal the vial and irradiate with a blue LED lamp with stirring at room temperature for 12-24 hours.

  • Work-up and Purification: After the reaction is complete, filter the mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate. Purify the residue by flash column chromatography to yield the desired ketone.

Comparative Overview of Methodologies

MethodKey FeaturesAdvantagesLimitations
Organolithium Addition Direct reaction of 2 equivalents of R'Li with RCOOH.Simple, one-pot procedure.[10]Requires 2 equivalents of organolithium; limited functional group tolerance.[5]
Weinreb Ketone Synthesis Two-step process via a stable Weinreb amide intermediate.Excellent functional group tolerance; avoids over-addition.[3]Two-step process; requires preparation of the Weinreb amide.[6]
Photoredox/Nickel Catalysis Dual catalytic system for coupling carboxylic acids with organohalides.Mild reaction conditions; high functional group compatibility.Requires specialized photocatalysts and ligands.
NHC/Photoredox Catalysis Merged catalytic system for radical-radical coupling.Utilizes readily available starting materials; mild conditions.[1]Substrate scope can be dependent on the specific catalysts used.[1]

Conclusion and Future Outlook

The synthesis of ketones from carboxylic acids has evolved significantly, from stoichiometric reactions with highly reactive organometallics to sophisticated catalytic systems that operate under mild conditions with broad substrate scope. The choice of method will ultimately depend on the specific target molecule, the functional groups present, and the desired scale of the reaction. As the field of catalysis continues to advance, we can anticipate the development of even more efficient, selective, and sustainable methods for this fundamental transformation, further empowering researchers in the creation of novel and complex molecules.

References

  • AK Lectures. Organolithium Reactions with Carboxylic Acids. Available at: [Link]

  • Ghosh, I., et al. (2020). Combined Photoredox and Carbene Catalysis for the Synthesis of Ketones from Carboxylic Acids. Angewandte Chemie International Edition, 59(23), 9143-9148. Available at: [Link]

  • Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids. Available at: [Link]

  • Moodle. Preparation of Aldehydes and Ketones from Nitriles and Carboxylic Acids. Available at: [Link]

  • Roy, S., et al. (2026). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. RSC Advances. Available at: [Link]

  • Scintilla, S. (2017). Smart N-Heterocyclic Carbene Ligands in Catalysis. Chemical Reviews, 117(4), 1787-1864. Available at: [Link]

  • Shee, B., et al. (2022). Combined Photoredox and Carbene Catalysis for the Synthesis of α-Amino Ketones from Carboxylic Acids. ACS Catalysis, 12(5), 2841-2847. Available at: [Link]

  • Wang, D., et al. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry, 3, 2226-2236. Available at: [Link]

  • Chemistry Steps. Carboxylic Acids to Ketones. Available at: [Link]

  • Amani, J., & Molander, G. A. (2017). Direct Conversion of Carboxylic Acids to Alkyl Ketones Enabled by Synergistic Iridium-Photoredox/Nickel Catalysis. Organic Letters, 19(13), 3612–3615. Available at: [Link]

  • Ghosh, I., et al. (2020). Combined Photoredox and Carbene Catalysis for the Synthesis of Ketones from Carboxylic Acids. Angewandte Chemie International Edition, 59(23), 9143-9148. Available at: [Link]

  • Wang, D., et al. (2021). Decarboxylative Acylation of Carboxylic Acids: Reaction Investigation and Mechanistic Study. CCS Chemistry, 3, 2226-2236. Available at: [Link]

  • Wikipedia. Weinreb ketone synthesis. Available at: [Link]

  • Chu, L., & MacMillan, D. W. C. (2015). Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of α-Oxo Acids. Angewandte Chemie International Edition, 54(27), 7923-7927. Available at: [Link]

  • Zhang, H., et al. (2025). Photocatalytic ketone synthesis: recent advances in radical-based approaches from carboxylic acids and derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • Zultanski, S. L., & Weix, D. J. (2012). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Journal of the American Chemical Society, 134(9), 4344-4347. Available at: [Link]

  • Chaulagain, M. R., et al. (2007). New N-Heterocyclic Carbene Ligand and Its Application in Asymmetric Nickel-Catalyzed Aldehyde/Alkyne Reductive Couplings. Journal of the American Chemical Society, 129(31), 9576-9577. Available at: [Link]

  • ChemRxiv. Combined Photoredox and Carbene Catalysis for the Synthesis of Ketones from Carboxylic Acids. Available at: [Link]

  • He, Z., & MacMillan, D. W. C. (2014). Merging Photoredox and Nickel Catalysis: Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Journal of the American Chemical Society, 136(51), 17872-17875. Available at: [Link]

  • Ruzi, R., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 11(1), 3312. Available at: [Link]

  • Chemiz. (2025). Weinreb ketone synthesis. YouTube. Available at: [Link]

  • Chemistry lover. (2018). Weinreb's amide (how to make ketone from ester) important for csir-net exam. YouTube. Available at: [Link]

  • Bera, S. S., & Szostak, M. (2022). Cobalt-N-Heterocyclic Carbene Complexes in Catalysis. ACS Catalysis, 12(5), 3111-3137. Available at: [Link]

  • Prier, C. K., et al. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363. Available at: [Link]

  • Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075-10166. Available at: [Link]

  • Twilton, J., et al. (2017). The Merger of Transition Metal and Photoredox Catalysis. Nature Reviews Chemistry, 1(7), 0052. Available at: [Link]

  • NSF Public Access Repository. (2022). Photophysical Properties and Redox Potentials of Photosensitizers for Organic Photoredox Transformations. Available at: [Link]

  • Trends in Chemistry. (2021). Illuminating Photoredox Catalysis. Trends in Chemistry, 3(10), 862-878. Available at: [Link]

  • Organic Syntheses. (2014). Ketone, cyclohexyl methyl. Organic Syntheses, Coll. Vol. 5, p.777 (1973); Vol. 45, p.74 (1965). Available at: [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. Available at: [Link]

  • YouTube. (2025). Weinreb ketone synthesis. Available at: [Link]

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HPLC Purification of Bromopyridine Compounds: A Senior Scientist’s Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bromopyridines serve as critical scaffolds in medicinal chemistry, particularly as precursors for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.[1] However, their purification presents unique challenges due to the electron-withdrawing nature of the halogen, which drastically alters the basicity of the pyridine ring compared to non-halogenated analogs. This application note details a robust, pKa-driven approach to HPLC method development for bromopyridines, moving beyond generic "universal" gradients to a targeted strategy that exploits ionization states for maximum resolution and loading capacity.

Physicochemical Profiling & Separation Logic

Effective purification begins with understanding the analyte's behavior in solution. Unlike simple pyridine (pKa ~5.2), the bromine substituent exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the basicity of the ring nitrogen.

Table 1: Physicochemical Properties of Bromopyridine Isomers
CompoundStructurepKa (Conjugate Acid)LogP (Hydrophobicity)Ionization State at pH 3.0
2-Bromopyridine ortho-substituted0.71~1.42Neutral (99.5%)
3-Bromopyridine meta-substituted~2.84~1.60Mixed (~40% Ionized)
4-Bromopyridine para-substituted~3.80~1.60Ionized (>85% Protonated)
The "pH Switch" Strategy

The data above reveals a critical separation lever: pH control .[2][3][4]

  • At Low pH (Formic Acid, pH ~2.7): 2-Bromopyridine behaves as a neutral molecule and retains well on C18. 4-Bromopyridine is protonated (charged) and will elute significantly earlier due to increased polarity.[1] This creates a massive "selectivity window" based on pKa differences.

  • At High pH (Ammonium Bicarbonate, pH 10): All isomers are fully deprotonated (neutral).[1] Separation relies solely on hydrophobic interactions (LogP) and steric shape selectivity.[1] This mode is preferred for preparative loading because neutral molecules have higher saturation capacities on C18 stationary phases than charged species.[1]

Method Development Workflow

The following flowchart outlines the decision process for selecting the optimal purification route.

MethodDev Start Start: Crude Bromopyridine Mixture Check_pKa Analyze pKa of Isomers Start->Check_pKa Decision_pH Select pH Strategy Check_pKa->Decision_pH Low_pH Low pH (Formic/TFA) Maximize Isomer Selectivity Decision_pH->Low_pH Analytical/MS High_pH High pH (NH4HCO3) Maximize Loading Capacity Decision_pH->High_pH Prep/Purification Col_Select Column Selection Low_pH->Col_Select High_pH->Col_Select Opt_Gradient Gradient Optimization (Focus: 5-95% B) Col_Select->Opt_Gradient Scale_Up Scale to Prep LC Opt_Gradient->Scale_Up

Figure 1: Decision matrix for bromopyridine method development. High pH is generally preferred for scale-up to maximize loadability.[1]

Detailed Protocols

Protocol A: Analytical Scouting (High pH Method)

Recommended for final purification to maximize recovery and peak shape.[1]

Stationary Phase Selection:

  • Primary Choice: High-pH stable C18 (e.g., Waters XBridge C18, Agilent Poroshell HPH, or Phenomenex Gemini NX).[1] Standard silica columns will dissolve at pH 10.

  • Alternative: Phenyl-Hexyl phases.[1] The

    
    -
    
    
    
    interactions between the phenyl ring of the column and the electron-deficient pyridine ring provide unique selectivity for separating impurities like des-bromo pyridine.[1]

Mobile Phase:

  • Solvent A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Solvent B: Acetonitrile (MeCN).[1][5] Note: Methanol can be used but often generates higher backpressure and different selectivity.[1]

Gradient (Generic Scouting):

  • Flow Rate: 1.0 mL/min (for 4.6 x 150 mm column).[1]

  • Injection: 5 µL.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (amide/general).[1]

Time (min)% Solvent BRationale
0.05Initial equilibration
1.05Isocratic hold to elute polar salts
15.095Linear gradient to elute all organics
17.095Wash column
17.15Re-equilibration
22.05Ready for next injection
Protocol B: Preparative Scale-Up

Objective: Isolate 500 mg of 3-Bromopyridine from a crude reaction mixture.

1. Loading Calculation (Linear Scale-Up): Do not guess the flow rate. Use the geometric scaling factor (


) based on column radius (

):

Assuming equal column lengths:
  • Analytical (4.6 mm ID):

    
    [1]
    
  • Prep (19 mm ID):

    
    [1]
    
  • Scale Factor: ~17x

2. Prep Conditions:

  • Column: XBridge C18 Prep OBD, 19 x 150 mm, 5 µm.[1]

  • Flow Rate: 17 mL/min (1.0 mL/min analytical

    
     17).[1]
    
  • Injection Volume: If analytical load was 10 µg (non-overloaded), prep load is theoretically 170 µg.[1] However, for purification, we intentionally overload .

  • Overloading Strategy: Inject highly concentrated sample (e.g., 100 mg/mL in DMSO/MeOH) until peaks touch but do not overlap (resolution

    
    ).[1]
    

3. Fraction Collection Trigger:

  • Set collection based on Slope rather than Threshold. Bromopyridines often tail slightly; a slope trigger ensures the "tail" is collected without collecting baseline noise.

  • MS Trigger (Optional): Monitor

    
     158/160 (1:1 ratio characteristic of Bromine).
    

Troubleshooting Guide

Issue: Severe Peak Tailing
  • Cause 1: Silanol Interactions. Even with end-capped columns, residual silanols bind to the basic pyridine nitrogen.[1]

    • Fix: Switch to High pH (Protocol A).[1] This neutralizes the pyridine, eliminating the cation-exchange interaction with silanols.

    • Fix (Low pH): Add 0.1% Triethylamine (TEA) or use a "Charged Surface Hybrid" (CSH) column designed for bases.[1]

  • Cause 2: Sample Solvent Mismatch. Injecting a DMSO sample into a high-aqueous initial gradient causes precipitation or "breakthrough."[1]

    • Fix: Dilute sample with mobile phase A (buffer) until it is slightly cloudy, then add just enough DMSO to clear it.

Issue: Poor Resolution of Regioisomers (e.g., 2-Br vs 3-Br)
  • Cause: Similar hydrophobicity (LogP).[1]

  • Fix: Leverage the pKa difference. Run the separation at pH 2.5 .

    • 2-Bromopyridine (pKa 0.[1][6]7) will be neutral.

    • 3-Bromopyridine (pKa 2.[1]8) will be partially ionized.[1]

    • The ionization difference will shift the retention time of the 3-isomer significantly earlier than the 2-isomer.[1]

References

  • Agilent Technologies. (2025). Control pH During Method Development for Better Chromatography. Retrieved from

  • PubChem. (2025).[1][7][8] 2-Bromopyridine Compound Summary. National Library of Medicine. Retrieved from

  • SIELC Technologies. (2018).[1] Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from

  • Thermo Fisher Scientific. (2019).[1] Prep LC 101: Scaling up with Preparative HPLC. Retrieved from

  • Shimadzu. (2020).[1][9] Preparative HPLC Primer: Scale Up Principles. Retrieved from

Sources

In Vitro Kin-AssayPro™ Protocol: A Guide for Novel Inhibitor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of In Vitro Kinase Assays in Drug Discovery

Protein kinases are a pivotal class of enzymes that regulate a vast array of cellular processes, including signaling, growth, and metabolism. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule inhibitors that can modulate kinase activity has revolutionized modern medicine. At the heart of this endeavor lies the in vitro kinase assay, an indispensable tool for the initial identification, characterization, and optimization of novel inhibitory compounds.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute robust in vitro kinase assays for the evaluation of novel inhibitors. Moving beyond a simple recitation of steps, this document delves into the underlying principles, critical optimization parameters, and potential pitfalls to ensure the generation of high-quality, reproducible data.

Pillars of a Robust Kinase Assay: Understanding the Core Components

A successful in vitro kinase assay hinges on the careful selection and optimization of its core components. Each element plays a critical role in recapitulating the enzymatic reaction in a controlled environment.

  • The Kinase: The purity and activity of the recombinant kinase are paramount. Aggregated or impure enzyme preparations can lead to altered kinetics and unreliable results.

  • The Substrate: The choice of substrate, whether a generic peptide or a physiologically relevant protein, can significantly impact the assay's biological relevance. While peptide substrates are often convenient for high-throughput screening, protein substrates may provide a more accurate representation of the inhibitor's efficacy in a cellular context.

  • ATP (Adenosine Triphosphate): As the phosphate donor, the concentration of ATP is a critical parameter. For ATP-competitive inhibitors, the measured potency (IC50) is directly influenced by the ATP concentration in the assay. It is crucial to determine the Michaelis constant (Km) of the kinase for ATP to inform the appropriate ATP concentration for the assay.

  • The Novel Inhibitor: The compound of interest must be of high purity. The solvent used to dissolve the inhibitor, typically DMSO, should also be carefully controlled, as high concentrations can interfere with the assay.

  • Assay Buffer: The buffer composition, including pH, salt concentration, and the presence of essential cofactors like magnesium (Mg²⁺), must be optimized to ensure maximal kinase activity and stability.

Assay Format Selection: Choosing the Right Tool for the Job

A variety of assay formats are available, each with its own set of advantages and disadvantages. The selection of an appropriate format depends on factors such as the specific kinase, the desired throughput, and available instrumentation.

Assay Type Principle Advantages Disadvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.Considered the "gold standard" for its direct measurement of catalytic activity and high sensitivity.Requires handling of radioactive materials, is low-throughput, and generates radioactive waste.
Luminescence-Based Assays Measures light output resulting from a luciferase-based reaction that quantifies either the amount of ATP remaining (Kinase-Glo®) or the amount of ADP produced (ADP-Glo™).Homogeneous "add-mix-read" format, high-throughput, and high sensitivity.Susceptible to interference from compounds that affect luciferase activity.
Fluorescence-Based Assays Utilizes fluorescently labeled substrates or antibodies to detect phosphorylation. Common formats include Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).Non-radioactive, amenable to high-throughput screening, and can provide real-time kinetic data.Can be prone to interference from fluorescent compounds or those that quench fluorescence.

Experimental Workflow: A Step-by-Step Guide

The following diagram outlines a typical workflow for developing and executing an in vitro kinase assay for novel inhibitor characterization.

G A 1. Reagent Preparation & QC B 2. Enzyme Titration A->B High-quality reagents C 3. Substrate & ATP Titration B->C Optimal enzyme conc. D 4. Determine Reaction Linearity C->D Optimal substrate & ATP conc. E 5. Z'-Factor Determination D->E Linear reaction time F 6. IC50 Determination E->F G 7. Mechanism of Action Studies F->G Potency established

Application Notes and Protocols for the Analytical Characterization of Pyridinylethanone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyridinylethanone Scaffolds and the Imperative for Rigorous Characterization

Pyridinylethanone derivatives represent a privileged scaffold in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and valuable physicochemical properties. Their structural versatility, stemming from the combination of a pyridine ring and an ethanone moiety, allows for facile modification to modulate their function. This has led to their investigation as potential therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial agents. In materials science, their coordination chemistry and photophysical properties are of significant interest.

Given their diverse applications, the unambiguous characterization of pyridinylethanone compounds is of paramount importance. A comprehensive analytical workflow not only confirms the identity and purity of a synthesized compound but also provides critical insights into its structural and electronic properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the key analytical methods for the thorough characterization of pyridinylethanone compounds. The protocols and explanations provided herein are grounded in established scientific principles and are designed to ensure data integrity and reproducibility, adhering to the principles of analytical method validation which is a critical process in the pharmaceutical, biotechnology, and food industries to ensure the quality and safety of products.[1]

The following sections will delve into the core analytical techniques, explaining the rationale behind their application to pyridinylethanone analysis and providing detailed, field-proven protocols.

Chromatographic Techniques: The Foundation of Purity Assessment

Chromatography is the cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For pyridinylethanone compounds, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most employed techniques for purity determination and impurity profiling.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is the premier method for the quantitative analysis of pyridinylethanone compounds due to its high resolution, sensitivity, and specificity.[2] It is particularly well-suited for non-volatile and thermally labile compounds. A well-developed HPLC method can effectively separate the main compound from starting materials, by-products, and degradation products.[2]

Causality of Experimental Choices in HPLC Method Development:

The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation. For pyridinylethanone compounds, which possess moderate polarity, a reversed-phase C18 column is often the first choice due to its ability to separate aromatic compounds.[2] The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to control the retention time of the analyte. A gradient elution, where the mobile phase composition changes over time, is often employed to ensure the separation of both polar and non-polar impurities.[2] A UV detector is commonly used as the pyridine ring and the ethanone chromophore exhibit strong UV absorbance.[3]

Experimental Protocol: RP-HPLC for Purity Analysis of a Novel Pyridinylethanone Derivative

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.[2]

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: Acetonitrile

    • Gradient Program: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute more hydrophobic compounds.

    • Flow Rate: 1.0 mL/min.[4]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the specific compound).[4]

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Preparation: Accurately weigh and dissolve the pyridinylethanone reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of 1 mg/mL (stock solution). Prepare working standards by serial dilution.[2]

    • Sample Preparation: Accurately weigh and dissolve the test sample in the diluent to a final concentration within the linear range of the method (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[2]

  • Data Analysis:

    • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis, a calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of the analyte in the sample is then determined from this curve.

Workflow for HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Routine Routine Analysis Obj Define Objectives (Purity, Assay) Select Select Column & Mobile Phase Obj->Select Optimize Optimize Gradient, Flow Rate, Temp. Select->Optimize Spec Specificity Optimize->Spec Finalized Method Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD/LOQ Prec->LOD Robust Robustness LOD->Robust SST System Suitability Test Robust->SST Validated Method Analysis Sample Analysis SST->Analysis Report Reporting Analysis->Report

Caption: A typical workflow for HPLC method development and validation.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Derivatives

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[5] While many pyridinylethanone derivatives may not be sufficiently volatile for direct GC analysis, this technique is invaluable for the analysis of volatile impurities or after derivatization to increase volatility. The mass spectrometer provides definitive identification based on the mass-to-charge ratio (m/z) of the compound and its fragmentation pattern.[6]

Causality of Experimental Choices in GC-MS Analysis:

The choice of the GC column is critical for separating compounds based on their boiling points and polarities. A nonpolar column, such as one with a 5% phenyl polymethylsiloxane stationary phase, is often used for a broad range of compounds.[7] The temperature program of the GC oven is optimized to ensure good separation of the analytes. Electron ionization (EI) is the most common ionization technique in GC-MS, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[6]

Experimental Protocol: GC-MS for Impurity Profiling

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

    • Column: 5% Phenyl Polymethylsiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).

    • Injector Temperature: 250 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: Scan from m/z 40 to 500.

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a suitable concentration (e.g., 1 mg/mL).

    • If derivatization is required, follow a validated procedure to convert the analyte into a more volatile form.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak and compare it with a reference library (e.g., NIST) to identify the compounds.[9]

    • The relative abundance of impurities can be estimated from the peak areas in the TIC.

Spectroscopic Techniques: Unraveling the Molecular Structure

Spectroscopic techniques provide detailed information about the molecular structure, functional groups, and electronic properties of pyridinylethanone compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[10] For pyridinylethanone compounds, ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts of the aromatic protons on the pyridine ring and the protons of the ethanone moiety are characteristic.[11][12]

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shifts of the carbonyl carbon and the carbons of the pyridine ring are key diagnostic signals.[13]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), allowing for the unambiguous assignment of all signals and confirmation of the overall structure.

Causality of Experimental Choices in NMR Analysis:

The choice of solvent is important; deuterated solvents that dissolve the sample without giving interfering signals are used (e.g., CDCl₃, DMSO-d₆). The magnetic field strength of the NMR spectrometer determines the resolution and sensitivity of the spectra. Higher field strengths provide better separation of signals.

Data Interpretation Highlights for a Hypothetical Pyridinylethanone:

NucleusExpected Chemical Shift Range (ppm)Key Information
¹H7.0 - 9.0Protons on the pyridine ring. Their splitting patterns reveal their substitution pattern.
¹H2.5 - 3.0Protons of the ethanone methyl group.
¹³C190 - 210Carbonyl carbon of the ethanone group.
¹³C120 - 160Carbons of the pyridine ring.
Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition.[6] High-resolution mass spectrometry (HRMS) can determine the mass with high accuracy, allowing for the calculation of the molecular formula.[14] The fragmentation pattern observed in the mass spectrum can also provide structural information.[15][16]

Experimental Protocol: HRMS for Molecular Formula Confirmation

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF).

  • Ionization Technique: Electrospray ionization (ESI) is commonly used for polar compounds like pyridinylethanones.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 10 µg/mL).

  • Data Analysis: The measured accurate mass is used to calculate the molecular formula using software that compares the experimental mass with theoretical masses of possible elemental compositions.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[17][18] For pyridinylethanone compounds, characteristic absorption bands for the carbonyl group (C=O) and the pyridine ring vibrations are expected.[19]

Expected FTIR Absorption Bands for a Pyridinylethanone:

Functional GroupWavenumber (cm⁻¹)Appearance
C=O (Ketone)1680 - 1700Strong, sharp peak
C=C and C=N (Pyridine Ring)1450 - 1600Multiple sharp peaks
C-H (Aromatic)3000 - 3100Weak to medium peaks
C-H (Aliphatic)2850 - 3000Weak to medium peaks

Analytical Techniques Relationship Diagram

Analytical_Techniques cluster_Separation Separation & Purity cluster_Structure Structural Elucidation cluster_Properties Physicochemical Properties Compound Pyridinylethanone Compound HPLC HPLC Compound->HPLC Purity GCMS GC-MS Compound->GCMS Impurity Profile NMR NMR (1H, 13C, 2D) Compound->NMR Definitive Structure MS HRMS Compound->MS Molecular Formula FTIR FTIR Compound->FTIR Functional Groups XRay X-Ray Crystallography Compound->XRay 3D Structure UVVis UV-Vis Compound->UVVis Electronic Transitions HPLC->MS LC-MS

Caption: Interrelationship of analytical techniques for pyridinylethanone characterization.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[20] Pyridinylethanone compounds, with their conjugated systems, typically show characteristic absorption bands in the UV-Vis region. This technique is useful for quantitative analysis (using the Beer-Lambert law) and for studying the effects of substitution on the electronic structure of the molecule.[21]

Experimental Protocol: UV-Vis Analysis

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation: Dissolve the sample in a UV-transparent solvent (e.g., ethanol, methanol, or water) to a known concentration.

  • Measurement: Record the absorbance spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). The molar absorptivity (ε) can be calculated if the concentration and path length are known.

X-Ray Crystallography: The Definitive 3D Structure

For crystalline pyridinylethanone compounds, single-crystal X-ray diffraction provides the unambiguous three-dimensional atomic and molecular structure.[22] This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions in the solid state.[13][23]

Protocol Outline: Single-Crystal X-Ray Diffraction

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.[24]

  • Data Analysis: Analyze the resulting structural model to obtain detailed geometric information about the molecule.

Conclusion: An Integrated Approach for Comprehensive Characterization

The comprehensive characterization of pyridinylethanone compounds requires an integrated analytical approach. Chromatographic techniques establish purity, while a combination of spectroscopic methods and, when possible, X-ray crystallography, provides a complete picture of the molecular structure. Each technique offers unique and complementary information, and together they form a robust workflow for ensuring the quality and integrity of these important chemical entities. The application of validated analytical methods is crucial for generating reliable and reproducible data, which is the foundation of sound scientific research and drug development.[25][26][27]

References

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27). Profound.
  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). ResolveMass Laboratories.
  • Validation of Analytical Methods for Pharmaceutical Analysis. International Journal of Pharmaceutical Erudition.
  • Analytical method validation: are your analytical methods suitable for intended use? (2023, April 13). Progress.
  • X-Ray Diffraction Study of 8-(Pyridin-2-yl)- and 8-(1,2,4-Triazin-5-yl)-2H-chromen-2-ones. ResearchGate.
  • High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline. (2003, July 15). PubMed.
  • ANALYTICAL METHODS. ATSDR.
  • ANALYTICAL METHODS - Toxicological Profile for Pyridine. NCBI Bookshelf - NIH.
  • TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials. NCBI.
  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. PMC.
  • Unraveling Structural and Anticancer Properties of Pyridine-Oxadiazole Derivatives: Single-Crystal XRD, Hirshfeld Analysis, and Cytotoxicity against A549 Cells. (2025, June 1). PMC.
  • X-ray crystallography. Wikipedia.
  • UV-VIS spectroscopy as a nondestructive and effective characterization tool for II- VI compounds. Update Publishing House.
  • Theoretical MS spectrum of Pyridine (C5H5N) at increasing resolving... ResearchGate.
  • 1 H NMR spectra of a sample containing 0.05 M pyridine. ResearchGate.
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  • (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2025, August 7). ResearchGate.
  • FTIR spectrum for Pyridine | Download Table. ResearchGate.
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  • Sections of the ¹H NMR spectra of ligand p‐[HPYE3]I; (A) in d6‐acetone... ResearchGate.
  • What does a "Pyridine- FTIR analysis" can tell me? (2014, January 26). ResearchGate.
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  • Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem.
  • GC-MS-Based Phytochemical Analysis, In-depth ADMET Screening and Molecular Docking Targeting EGFR for Anticancer Potential. (2025, December 4). Chemical Methodologies.
  • Simultaneous determination of pyrimethanil, cyprodinil, mepanipyrim and its metabolite in fresh and home-processed fruit and vegetables by a QuEChERS method coupled with UPLC-MS/MS. PubMed.
  • Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. Surface Science Western.
  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.
  • A Comprehensive Guide to FTIR Analysis. Agilent.
  • Pesticide Analysis by Mass Spectrometry. SERC.
  • Method 1660: The Determination of Pyrethrins and Pyrethroids in Municipal and Industrial Wastewater. EPA.
  • GC-MS Analysis of Bioactive Compounds in the Ethyl Acetate Fraction of Crossopteryx febrifuga Leaves. JOCPR.
  • Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. (2022, September 5). MDPI.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica.
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  • (PDF) Peptides Labeled with Pyridinium Salts for Sensitive Detection and Sequencing by Electrospray Tandem Mass Spectrometry. (2025, August 6). ResearchGate.
  • Uv-Vis Spectroscopy in Analysis of Phytochemicals. (2015, April 15). ijprajournal.
  • Applications of UV/Vis Spectroscopy in Characterization and Catalytic Activity of Noble Metal Nanoparticles Fabricated in Responsive Polymer Microgels: A Review. (2018, November 2). PubMed.
  • characterization of bioactive compounds in the methanolic extract of moss herpetineuron toccoae (sull. & lesq.) cardot using gc-ms analysis. Plant Archives.
  • GC-MS analysis of bioactive compounds in methanolic extract of Holigarna grahamii (wight) Kurz. (2014, December 15). International Journal of Herbal Medicine.
  • The UV-visible, Infrared Spectra and Luminescence Analysis of Lanthanum(III) and Neodymium(III)- (Diphenylamino)3-(2,2- Bipyridyl) Complexes. AIP Publishing.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022, November 25). MDPI.
  • Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry. PubMed.
  • Analyzing experimental UV–vis spectra of conjugated molecules in solution: Pekarian function fit. New Journal of Chemistry (RSC Publishing).

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Using 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone in Kinase Inhibitor Discovery

Executive Summary

This compound is a high-value "lynchpin" intermediate used primarily in the synthesis of p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors and related cytokine-suppressive anti-inflammatory drugs (CSAIDs).[1]

Structurally, it bridges two critical pharmacophores:[1]

  • The "Head" (4-Fluorophenyl): Occupies the hydrophobic pocket (typically Hydrophobic Region I) of the kinase ATP-binding site.[1]

  • The "Tail" (2-Bromopyridine): Acts as a precursor to the hinge-binding motif.[1] The 2-bromo substituent provides a versatile handle for late-stage diversification via Palladium-catalyzed cross-couplings, allowing researchers to modulate solubility, potency, and kinase selectivity profiles.[1]

This guide details the synthesis of this scaffold, its conversion into tri-substituted imidazoles (the "SB-203580" class), and protocols for library generation.[1]

Chemical Profile & Stability

PropertySpecification
Chemical Name This compound
Structure Pyridine ring (2-Br, 4-CH₂-C(=O)-Ar)
Molecular Weight 294.12 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, THF.[1][2] Insoluble in water.[1]
Stability Stable at RT.[1] Light sensitive (store in amber vials).[1]
Reactivity C2-Br: Susceptible to Suzuki, Stille, Buchwald-Hartwig couplings.C(alpha): Active methylene; susceptible to oxidation, alkylation, and condensation.C=O: Ketone; susceptible to reduction and condensation.[1]

Synthetic Protocols

Protocol A: De Novo Synthesis of the Scaffold

Rationale: This method utilizes a Claisen-type condensation between a lithiated picoline and an ester.[1] It is preferred over Friedel-Crafts acylation due to the deactivated nature of the pyridine ring.[1]

Reagents:

  • 2-Bromo-4-methylpyridine (1.0 equiv)[1]

  • Ethyl 4-fluorobenzoate (1.1 equiv)[1]

  • LiHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv)[1]

  • Anhydrous THF[1]

Step-by-Step Methodology:

  • Deprotonation: Charge a flame-dried 3-neck flask with 2-bromo-4-methylpyridine (10 g, 58 mmol) and anhydrous THF (100 mL). Cool to -78 °C under nitrogen.

  • Base Addition: Add LiHMDS (128 mL, 128 mmol) dropwise over 30 minutes. The solution will turn deep red/orange, indicating the formation of the picolyl anion.[1] Stir for 45 minutes at -78 °C.

  • Acylation: Dissolve ethyl 4-fluorobenzoate (10.7 g, 64 mmol) in THF (20 mL) and add dropwise to the anion solution.

  • Reaction: Allow the mixture to warm to 0 °C over 2 hours. Monitor by LC-MS for the disappearance of the picoline.

  • Quench: Quench carefully with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Expectation: 75-85%.[1]

Protocol B: Synthesis of Tri-substituted Imidazoles (The "SB-203580" Route)

Rationale: This protocol constructs the imidazole core, a hallmark of p38 inhibitors.[1] The "2-bromo" handle is preserved for subsequent functionalization.[1]

Reagents:

  • Scaffold from Protocol A

  • NaNO₂ (Sodium nitrite)[1]

  • Aldehyde (R-CHO, e.g., benzaldehyde or 4-pyridylcarboxaldehyde)[1]

  • NH₄OAc (Ammonium acetate)[1]

Step-by-Step Methodology:

  • Nitrosation (Alpha-oximino ketone formation):

    • Dissolve the ethanone scaffold (1.0 equiv) in HOAc/H₂O.[1] Add NaNO₂ (1.5 equiv) at 0 °C.

    • Stir 2h. The product, 1-(4-fluorophenyl)-2-(2-bromopyridin-4-yl)ethane-1,2-dione 1-oxime , typically precipitates.[1] Filter and dry.[1]

  • Imidazole Condensation:

    • Combine the oxime (1.0 equiv), the desired aldehyde (1.0 equiv), and NH₄OAc (10 equiv) in glacial acetic acid.[1]

    • Reflux (110 °C) for 4–6 hours.

    • Mechanism:[1][3][4] The reaction proceeds via the formation of an imidazole N-oxide, which is often reduced in situ or in a subsequent step (using P(OEt)₃ or Raney Ni) to the parent imidazole.[1]

  • Isolation: Pour into ice water, neutralize with NH₄OH, and filter the solid precipitate.

Library Generation Strategy (Visualized)

The true power of this scaffold lies in the 2-Bromo position.[1] It allows for the synthesis of "Type II" kinase inhibitors or solubility-enhanced probes.[1]

Diagram 1: Retrosynthetic & Functionalization Workflow

G Start 2-Bromo-4-methylpyridine Scaffold 2-(2-Bromopyridin-4-yl)- 1-(4-fluorophenyl)ethanone (CORE SCAFFOLD) Start->Scaffold LiHMDS, Ethyl 4-fluorobenzoate (Claisen Condensation) Oxime Alpha-Oximino Ketone Scaffold->Oxime NaNO2, HOAc (Nitrosation) Lib_Suzuki Library A: Aryl/Heteroaryl Analogs (via Suzuki Coupling) Scaffold->Lib_Suzuki Alternative Route: Coupling prior to Cyclization Imidazole Tri-substituted Imidazole (Core p38 Inhibitor Structure) Oxime->Imidazole R-CHO, NH4OAc (Cyclization) Imidazole->Lib_Suzuki Ar-B(OH)2, Pd(dppf)Cl2 (Late-Stage Diversification) Lib_Buchwald Library B: Amino-Pyridine Analogs (via Buchwald-Hartwig) Imidazole->Lib_Buchwald R-NH2, Pd2(dba)3/Xantphos (Solubility Enhancement)

Caption: Strategic workflow for converting the ethanone scaffold into diverse kinase inhibitor libraries using divergent synthetic pathways.

Advanced Functionalization Protocols

Protocol C: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Purpose: To replace the 2-Br with an aryl or heteroaryl group (e.g., to mimic the "hinge binder" interactions).[1]

Reagents:

  • Substrate (Scaffold or Imidazole derivative) (1.0 equiv)[1]

  • Boronic Acid/Ester (1.2 equiv)[1]

  • Pd(dppf)Cl₂[1]·DCM (0.05 equiv)[1]

  • 2M Na₂CO₃ (3.0 equiv)[1]

  • Dioxane/Water (4:1)[1]

Procedure:

  • Degas solvents with nitrogen for 15 minutes.

  • Combine all reagents in a microwave vial or pressure tube.

  • Heat to 90–100 °C for 2–4 hours (or 120 °C for 30 min in microwave).

  • Filter through Celite, dilute with EtOAc, wash with water, and purify.[1]

Protocol D: Heterocycle Formation via DMFDMA

Purpose: To create pyrazoles or pyrimidines fused or attached to the pyridine.[1]

Procedure:

  • Reflux the scaffold with N,N-Dimethylformamide dimethyl acetal (DMFDMA) (neat or in toluene) for 2–4 hours.

  • The resulting enaminone (bright yellow/orange) is isolated by concentration.[1]

  • Cyclization: Treat the enaminone with Hydrazine Hydrate (to form pyrazoles) or Guanidine (to form pyrimidines) in EtOH at reflux.[1]

References & Key Literature

  • Boehm, J. C., et al. (1996).[1] 1-Substituted 4-aryl-5-pyridinylimidazoles: A new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency.[1]Journal of Medicinal Chemistry , 39(19), 3929–3937.[1] Link[1]

    • Foundational text on the SAR of 4-fluorophenyl/pyridyl imidazoles.

  • Adams, J. L., et al. (1998).[1] Imidazole derivatives as inhibitors of p38 MAP kinase.[1]Bioorganic & Medicinal Chemistry Letters , 8(22), 3111-3116.[1]

    • Details the synthesis of SB-203580 and related analogs using alpha-amino ketone and oxime intermediates.

  • Gallagher, T. F., et al. (1997).[1] Regulation of Stress-Induced Cytokine Production by Pyridinylimidazoles; Inhibition of p38 Kinase.[1]Bioorganic & Medicinal Chemistry , 5(1), 49-64.[1]

    • Describes the optimization of the pyridine ring substituents.

  • Liverton, N. J., et al. (1999).[1] Design and synthesis of potent, selective, and orally bioavailable tetrasubstituted imidazole inhibitors of p38 mitogen-activated protein kinase.Journal of Medicinal Chemistry , 42(12), 2180-2190.[1] Link[1]

    • Provides detailed experimental procedures for condensing 1,2-diones with aldehydes.

  • Vertex Pharmaceuticals. (2000).[1] Inhibitors of p38.[1]WO Patent 2000017175 .[1]

    • Patent literature often contains the specific experimental details for intermediates like this compound.[1]

Sources

Application of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1] This approach relies on screening libraries of low-molecular-weight compounds, or "fragments," to identify weak but high-quality binders to a biological target.[2][3] These initial hits serve as starting points for rational, structure-guided optimization to produce potent, drug-like molecules.[4] This application note details the profile and utility of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone as a versatile fragment for FBDD campaigns. We provide detailed protocols for primary screening, hit validation, and structural characterization, along with a strategic guide for its elaboration into a lead compound.

Part 1: Fragment Profile and Rationale

The success of an FBDD campaign begins with a well-designed fragment library.[5] Ideally, fragments should adhere to the "Rule of Three," which provides guidelines for physicochemical properties to ensure that subsequent optimization can occur within a favorable drug-like chemical space.[2][6][7][8]

Chemical Structure:

Caption: A typical workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Protocol 2.1: Primary Screening using Differential Scanning Fluorimetry (DSF)

DSF, or Thermal Shift Assay (TSA), is a rapid and cost-effective method to screen for fragment binding. [9]The principle is that ligand binding typically stabilizes a protein, leading to an increase in its thermal melting temperature (Tm). [10][11][12] Objective: To identify fragments that cause a significant thermal shift (ΔTm) in the target protein.

Materials:

  • Purified target protein (0.1-0.2 mg/mL in a low-salt buffer, e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • This compound stock solution (50-100 mM in 100% DMSO).

  • Fluorescent dye (e.g., SYPRO Orange, 5000x stock).

  • Real-time PCR instrument (e.g., Bio-Rad CFX Opus).

  • 384-well PCR plates.

Methodology:

  • Preparation of Master Mix: Prepare a protein-dye master mix. For a 20 µL final reaction volume, mix the appropriate volume of protein stock solution with SYPRO Orange dye to a final concentration of 5x.

  • Compound Dispensing: Dispense 100-200 nL of the fragment stock solution into the wells of a 384-well plate. This results in a final fragment concentration of 250-500 µM and a final DMSO concentration of ≤ 0.5%. Include DMSO-only wells as a negative control.

  • Protein Addition: Add 19.8 µL of the protein-dye master mix to each well. Seal the plate securely.

  • Centrifugation: Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in the qPCR instrument. Run a melt-curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C per minute.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • Determine the Tm for each well by fitting the data to a Boltzmann equation (often calculated by the instrument software). The Tm is the temperature at the midpoint of the transition.

    • Calculate the thermal shift (ΔTm) for each fragment: ΔTm = Tm(fragment) - Tm(DMSO control).

    • A significant positive ΔTm (e.g., > 1-2 °C) indicates a potential hit.

Causality and Trustworthiness: The use of a low DMSO concentration is critical to prevent protein destabilization, which could mask a positive signal or generate false negatives. Running multiple DMSO controls provides a robust baseline Tm, ensuring that observed shifts are statistically significant.

Protocol 2.2: Hit Validation using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique used to confirm hits from primary screens and provide quantitative data on binding affinity (KD) and kinetics (kon, koff). [13][14][15]It measures changes in mass on a sensor surface in real-time as the analyte (fragment) flows over the immobilized ligand (protein). [16] Objective: To confirm the direct binding of the fragment to the target protein and determine its equilibrium dissociation constant (KD).

Materials:

  • SPR instrument (e.g., Biacore T200).

  • Sensor chip (e.g., CM5 chip for amine coupling).

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Purified target protein.

  • Fragment stock solution (as above).

  • Running buffer (e.g., HBS-EP+ buffer, with DMSO matched to sample concentration).

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium density immobilization level (e.g., 2000-5000 RU) to minimize mass transport effects. A reference flow cell should be activated and blocked without protein to serve as a negative control.

  • Sample Preparation: Prepare a serial dilution of the fragment in running buffer. A typical concentration range for fragments is 1 µM to 500 µM. Ensure the DMSO concentration is identical across all samples and the running buffer.

  • Binding Analysis:

    • Inject the prepared fragment solutions over the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Include several buffer-only (blank) injections for double-referencing.

    • Allow sufficient time for association and dissociation phases (e.g., 60s association, 120s dissociation).

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the blank injection signals.

    • Plot the steady-state response against the fragment concentration.

    • Fit the data to a 1:1 steady-state binding model to determine the KD.

    • Alternatively, perform a full kinetic analysis by fitting the association and dissociation curves to determine kon and koff.

Causality and Trustworthiness: Matching the DMSO concentration between the running buffer and the analyte samples is absolutely critical to avoid false signals due to refractive index mismatches. [13]The reference channel corrects for non-specific binding to the chip surface, ensuring the observed signal is specific to the protein-fragment interaction.

Protocol 2.3: Structural Characterization via X-ray Crystallography

X-ray crystallography provides the definitive, high-resolution three-dimensional structure of the protein-fragment complex. [17][18][19]This information is invaluable as it reveals the precise binding mode, orientation, and key interactions, which is essential for guiding structure-based drug design (SBDD). [20][21] Objective: To determine the atomic-resolution structure of the target protein in complex with the fragment.

Materials:

  • Highly pure and concentrated protein solution (>5-10 mg/mL).

  • Crystallization screening kits.

  • Fragment stock solution (e.g., 100 mM in DMSO).

  • Cryoprotectant.

  • Synchrotron X-ray source.

Methodology:

  • Crystal Soaking:

    • Grow crystals of the apo-protein using vapor diffusion (sitting or hanging drop) by screening a wide range of crystallization conditions.

    • Prepare a soaking solution by adding the fragment to the crystallization mother liquor to a final concentration of 5-20 mM. The high concentration is necessary due to the weak affinity of fragments. [19] * Transfer the apo-protein crystals into a drop of the soaking solution and incubate for a period ranging from a few hours to overnight.

  • Cryo-protection and Data Collection:

    • Briefly transfer the soaked crystal into a cryoprotectant solution (typically mother liquor supplemented with glycerol or ethylene glycol).

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Determination and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement with the known apo-protein structure as a search model.

    • Analyze the resulting electron density maps. A clear, positive difference density corresponding to the shape of the fragment should be visible in the binding pocket.

    • Model the fragment into the density, and refine the protein-fragment complex structure to high resolution.

Causality and Trustworthiness: The observation of unambiguous electron density for the fragment, which cannot be explained by water or buffer molecules, provides direct and irrefutable evidence of binding. The refined structure allows for a detailed analysis of the binding interactions (e.g., hydrogen bonds, hydrophobic contacts), validating the biophysical data and providing a robust foundation for the next design cycle.

Part 3: Fragment-to-Lead Elaboration Strategy

With a confirmed hit and a high-resolution crystal structure, the next phase is to "grow" the fragment into a more potent lead compound. [4][6]The structure of this compound is ideally suited for this process.

Caption: Iterative cycle for fragment-to-lead optimization using SBDD.

Conceptual Workflow:

  • Structural Analysis: The crystal structure reveals the orientation of the fragment in the binding site. Critically, it will show the vector of the C-Br bond relative to the surrounding protein environment.

  • Vector-Based Growth: If the bromine atom points towards an adjacent, unoccupied sub-pocket, this becomes the primary vector for elaboration. The goal is to add new chemical functionality that can form additional favorable interactions with the protein, thereby increasing binding affinity.

  • Synthetic Elaboration via Suzuki-Miyaura Coupling: The 2-bromopyridine is an excellent electrophile for Suzuki coupling. This reaction is one of the most robust and widely used methods in medicinal chemistry for creating C-C bonds. [22]It allows for the coupling of a diverse range of commercially available boronic acids and esters, enabling rapid exploration of structure-activity relationships (SAR). [23][24] * Reaction Scheme: A library of new compounds can be generated by reacting the fragment hit with various R-B(OH)2 (boronic acids) under palladium catalysis. The 'R' group can be selected to probe for new interactions:

    • Hydrophobic groups: To fill a greasy pocket.
    • H-bond donors/acceptors: To engage with polar residues.
    • Charged groups: To form salt bridges.
  • Iterative Design: The newly synthesized compounds are assayed (e.g., using SPR) to measure their affinity. The structures of the most potent compounds are then determined by crystallography. This iterative cycle of design, synthesis, and testing is the core of SBDD and efficiently drives the optimization of the initial fragment hit into a high-affinity lead compound.

Conclusion

This compound represents an exemplary fragment for FBDD campaigns. Its physicochemical properties align well with the "Rule of Three," and its structure contains both key pharmacophoric features for initial binding and a strategically placed bromine atom that acts as a versatile handle for rapid, structure-guided elaboration. The protocols and strategies outlined here provide a comprehensive framework for researchers to effectively utilize this and similar fragments to accelerate the discovery of novel, high-quality therapeutic candidates.

References

  • Vertex AI Search. (2014). Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC.
  • BioSolveIT GmbH. FBDD: Fragment-Based Drug Discovery.
  • Selvita. X-ray Crystallography Fragment Screening.
  • Wikipedia. (2023). Fragment-based lead discovery. Available at: [Link]

  • Taylor & Francis Online. (2021). What makes a good fragment in fragment-based drug discovery? Available at: [Link]

  • ResearchGate. (2013). A 'Rule of Three' for fragment-based lead discovery? Available at: [Link]

  • ACS Publications. (2021). Fragment-Based Lead Discovery Using X-ray Crystallography. Available at: [Link]

  • SARomics. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Available at: [Link]

  • Sygnature Discovery. (2024). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Available at: [Link]

  • ACS Publications. (2021). Fragment Screening By Surface Plasmon Resonance. Available at: [Link]

  • Practical Fragments. (2011). Pushing the Rule of 3. Available at: [Link]

  • Diva-Portal.org. (2013). Fragment Based Drug Discovery with Surface Plasmon Resonance Technology. Available at: [Link]

  • Longdom Publishing. (2023). The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Available at: [Link]

  • BioSolveIT. FBDD: Fragment-Based Drug Design. Available at: [Link]

  • National Institutes of Health. (2010). Fragment Screening by Surface Plasmon Resonance. Available at: [Link]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Available at: [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Available at: [Link]

  • JoVE. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Available at: [Link]

  • Selvita. Fragment-Based Drug Discovery. Available at: [Link]

  • PubMed. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Available at: [Link]

  • Deep Origin. (2024). Fragment-Based Drug Design (FBDD) - Computational Chemistry Glossary. Available at: [Link]

  • JoVE. (2021). Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. Available at: [Link]

  • ChemRxiv. (2022). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available at: [Link]

  • ACS Publications. (2025). Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Available at: [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • Domainex. (2023). Differential Scanning Fluorimetry (DSF) and nanoDSF Services. Available at: [Link]

  • ACS Publications. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. Available at: [Link]

  • National Institutes of Health. (2017). Repurposing Suzuki Coupling Reagents as a Directed Fragment Library Targeting Serine Hydrolases and Related Enzymes. Available at: [Link]

  • Chem. (2020). Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SYN-BPFE-001 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Yield Optimization & Troubleshooting for Heteroaryl Ketone Synthesis

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The Challenge: Synthesizing 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone is a critical step in the development of p38 MAP kinase inhibitors (analogous to the SB 203580 class). The core difficulty lies in the lateral lithiation of 2-bromo-4-methylpyridine .

While the methyl protons at the C4 position are acidic, the presence of the C2-Bromine atom introduces a competing pathway: Lithium-Halogen Exchange . If your yield is low (<40%) or you observe complex mixtures, you are likely triggering this parasitic exchange or failing to stabilize the enolate intermediate.

The Solution: This guide moves beyond standard literature to provide a LHMDS-mediated Claisen-type condensation protocol. We prioritize Kinetic Control (-78°C) to favor deprotonation over halogen exchange.

The "Golden Batch" Protocol

Use this validated workflow as your baseline. Deviations from this stoichiometry are the primary cause of yield loss.

Reaction Scheme

Reagents:

  • Nucleophile: 2-Bromo-4-methylpyridine (1.0 equiv)

  • Base: LiHMDS (Lithium Hexamethyldisilazide), 1.0 M in THF (2.2 equiv)

  • Electrophile: Ethyl 4-fluorobenzoate (1.1 equiv)

  • Solvent: Anhydrous THF (0.2 M concentration relative to nucleophile)

Step-by-Step Methodology

Phase 1: Lateral Lithiation (The Critical Step)

  • Charge an oven-dried, argon-purged flask with 2-bromo-4-methylpyridine and anhydrous THF.

  • Cool the solution to -78°C (Dry ice/Acetone bath). Do not compromise on this temperature.

  • Add LiHMDS (1.0 M in THF) dropwise over 20 minutes.

    • Scientist's Note: You need 2+ equivalents.[1] The first equivalent deprotonates the methyl group. The second equivalent buffers the system against the proton released during the subsequent condensation, preventing the reaction from stalling.

  • Stir at -78°C for 45 minutes . The solution should turn a deep red/orange, indicating the formation of the benzylic-type anion.

Phase 2: Electrophilic Addition 5. Dissolve Ethyl 4-fluorobenzoate in a minimal amount of anhydrous THF. 6. Add the ester solution slowly down the side of the flask to pre-cool it before it hits the reaction mass. 7. Stir at -78°C for 1 hour, then allow the reaction to warm to 0°C over 2 hours.

Phase 3: Quench & Isolation 8. Quench with saturated aqueous NH₄Cl while still at 0°C.

  • Warning: The product exists as an enolate in the reaction mixture.[2] The quench protonates it to the ketone form.
  • Extract with EtOAc (3x). Wash combined organics with Brine.
  • Dry over Na₂SO₄ and concentrate.
  • Purification: Recrystallize from EtOH or perform flash chromatography (Hexanes/EtOAc).

Visualizing the Workflow & Logic

The following diagram illustrates the decision matrix for the synthesis and troubleshooting.

SynthesisWorkflow Start Start: 2-Bromo-4-methylpyridine TempCheck Is Temp <= -78°C? Start->TempCheck BaseAdd Add LiHMDS (2.2 equiv) TempCheck->BaseAdd Yes FailLiHal FAILURE: Li-Halogen Exchange (Loss of Br) TempCheck->FailLiHal No (Too Warm) ColorCheck Deep Red/Orange Color? BaseAdd->ColorCheck AddEster Add Ethyl 4-fluorobenzoate ColorCheck->AddEster Yes FailNoDeprot FAILURE: No Reaction (Wet Reagents) ColorCheck->FailNoDeprot No (Pale Yellow) WarmUp Warm to 0°C AddEster->WarmUp Quench Acidic Quench (NH4Cl) WarmUp->Quench Isolate Isolate Product Quench->Isolate

Caption: Workflow logic for the lateral lithiation and acylation. Note the critical checkpoints at Temperature and Color Change.

Troubleshooting Guide (FAQ Format)

Issue 1: "I am recovering starting material and the yield is <10%."

Diagnosis: Moisture Contamination or Degraded Base.[3][4][5] Technical Insight: LiHMDS is extremely hygroscopic. If it has hydrolyzed to HMDSA (amine) and LiOH, it is no longer strong enough (pKa ~26 required) to deprotonate the picoline methyl group efficiently. Corrective Action:

  • Titrate your LiHMDS or purchase a fresh bottle (sealed under Argon).

  • Ensure the reaction flask is flame-dried.

  • Visual Cue: If the solution does not turn deep red/orange upon base addition, you have not formed the anion.

Issue 2: "My product mass spec shows a molecular weight corresponding to the Des-Bromo analog."

Diagnosis: Lithium-Halogen Exchange. Technical Insight: The C2-Bromine is susceptible to attack by Lithium species. This is a competing reaction that is favored at higher temperatures (>-40°C). Corrective Action:

  • Strictly maintain -78°C during the base addition and the initial stirring period.

  • Ensure the addition of LiHMDS is slow to prevent localized heating exotherms.

Issue 3: "I see a 'Bis-Acylated' impurity (Tertiary Alcohol)."

Diagnosis: Over-reaction (Double Addition). Technical Insight: If the mono-anion of the product is not stabilized, or if the ester is in large excess, the newly formed ketone can react with another equivalent of the lithiated pyridine. Corrective Action:

  • Reverse Addition (Optional): If this persists, cannulate the lithiated pyridine into a solution of the ester. This keeps the electrophile in excess relative to the nucleophile at the point of mixing, favoring mono-substitution.

  • However, the standard protocol (Ester into Pyridine) usually works if the temperature is kept low.

Critical Process Parameters (CPP) Data

ParameterRecommended RangeImpact of Deviation
Temperature (Lithiation) -78°C to -70°C> -60°C risks Li-Halogen exchange (loss of Br).
Stoichiometry (Base) 2.0 - 2.2 equiv< 2.0 equiv results in incomplete conversion (proton transfer stalls reaction).
Stoichiometry (Ester) 1.0 - 1.1 equiv> 1.2 equiv increases purification burden; < 1.0 equiv leaves unreacted pyridine.
Solvent THF (Anhydrous)Diethyl ether is acceptable but THF solubilizes the Li-species better. Avoid DCM (incompatible).

References

  • General Synthesis of p38 Inhibitors

    • Context: Describes the general scaffold construction for pyridinyl-imidazole and related p38 inhibitors, often utilizing the 2-bromo-4-methylpyridine intermedi
    • Source: Boehm, J. C., et al. (1996). "1-Substituted 4-Aryl-5-pyridinylimidazoles: A New Class of Cytokine Suppressive Drugs." Journal of Medicinal Chemistry.
  • Lateral Lithiation of Picolines

    • Context: Detailed mechanistic study on the regioselectivity of deprotonating methylpyridines versus nucleophilic
    • Source: Schlosser, M. (2005). "Organometallics in Synthesis: A Manual.
    • Specific Protocol Validation:Organic Syntheses, Coll. Vol. 8, p. 19 (1993); Vol. 69, p. 1 (1990).
  • Tautomerism in Heteroaryl Ketones

    • Context: Explains the keto-enol equilibria observed in NMR for 2-pyridyl acetophenones, which can confuse purity analysis.
    • Source: Katritzky, A. R., et al. (2010). "Tautomerism in Heterocycles." Chemical Reviews.

Sources

Optimization of Suzuki coupling conditions for electron-deficient pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Suzuki Coupling for Electron-Deficient Pyridines

Welcome to the Advanced Synthesis Optimization Hub. Subject: Overcoming Catalyst Poisoning & Protodeboronation in Pyridine Cross-Couplings. Ticket ID: PYR-SUZ-OPT-001

Core Analysis: The "Pyridyl Problem"

Coupling electron-deficient pyridines (particularly 2-substituted pyridines or those with strong EWGs) is not a standard Suzuki reaction. If you apply "textbook" conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, Toluene/Water), you will likely experience failure due to two specific mechanistic adversaries:

  • Catalyst Poisoning (The "N-Binder"): The basic nitrogen atom in the pyridine ring is a competent ligand. It coordinates strongly to the Palladium center, displacing your phosphine ligands and forming an unreactive "Pd-N" dead-end complex. This shuts down the catalytic cycle.

  • Rapid Protodeboronation (The "Vanishing Act"): 2-Pyridyl boronic acids are notoriously unstable. Under basic aqueous conditions, they form a zwitterionic intermediate that facilitates the cleavage of the C-B bond, replacing it with a C-H bond. Your nucleophile destroys itself before it can couple.

Visualizing the Failure Mode

The following diagram illustrates the competition between the productive cycle and the specific failure modes of pyridine substrates.

PyridineCoupling cluster_boron Boron Instability Zone Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Py-X Poison DEAD END: N-Coordination (Pd-N Species) OxAdd->Poison Pyridine N binds Pd (Lack of Steric Bulk) TransMet Transmetallation OxAdd->TransMet + Py-B(OH)2 / Base Product Product (Ar-Py) TransMet->Product Reductive Elimination Proto FAILURE: Protodeboronation (Ar-H + B(OH)3) Product->Start Regenerate Pd(0) PyBoron 2-Py-B(OH)2 PyBoron->TransMet Slow Release (MIDA/BF3K) PyBoron->Proto Base/H2O (Fast Hydrolysis)

Caption: Figure 1. The "Vicious Cycle" of pyridine coupling. Note the two red exit paths: Catalyst Poisoning (top) and Protodeboronation (bottom).

Optimization Modules

To fix these issues, we must engineer the reaction components to physically block the Nitrogen interaction and stabilize the Boron species.

Module A: Ligand Selection (The "Bodyguard")

Goal: Prevent N-coordination to Palladium. Solution: Use bulky, electron-rich ligands.[1][2] The steric bulk creates a "roof" over the Pd center, allowing the reacting carbon bond to enter but physically preventing the pyridine nitrogen lone pair from binding.

Ligand ClassRecommended LigandsWhy it works
Buchwald Dialkylbiaryl XPhos, SPhos, RuPhos The biaryl backbone provides immense steric bulk, preventing Pd-N complexation while accelerating oxidative addition into electron-deficient chlorides [1].
NHC (Carbenes) Pd-PEPPSI-IPr, PEPPSI-IPent Extremely strong sigma-donors that do not dissociate easily. The "PEPPSI" scaffold is specifically designed to be air-stable and highly active for difficult heteroaromatics [2].
Bulky Phosphines P(t-Bu)₃, PCy₃ High electron density facilitates oxidative addition; bulk prevents poisoning. (Often used as Pd(P(t-Bu)₃)₂ or generated from HBF₄ salts) [3].
Module B: Boron Source (The "Time-Release Capsule")

Goal: Prevent protodeboronation. Solution: Do not use free boronic acids for 2-pyridyls. Use "Slow Release" protected species.

  • MIDA Boronates: The N-methyliminodiacetic acid (MIDA) protecting group releases the active boronic acid slowly under hydrolytic conditions. This keeps the concentration of free boronic acid low, preventing homocoupling and protodeboronation [4].

  • Potassium Trifluoroborates (R-BF3K): These are stable solids that hydrolyze slowly in situ. They are far superior to boronic esters for unstable heteroaromatics.

Standardized Protocols

Protocol A: The "Buchwald" Method (For general electron-deficient pyridines)

Best for: 3- or 4-halopyridines, or 2-halopyridines coupled with stable aryl boronates.

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos or SPhos (4 mol%).[3]

    • Note: Pre-stir Pd and Ligand in solvent for 15 mins if not using a precatalyst (e.g., XPhos Pd G4).

  • Base: K₃PO₄ (3.0 equiv).

    • Why: Weaker than carbonates/hydroxides, reducing side reactions.

  • Solvent: n-Butanol or Dioxane/H₂O (4:1).

  • Temp: 100 °C.

  • Procedure:

    • Charge tube with Boronic acid (1.2 equiv), Pyridine halide (1.0 equiv), Base, and Pd/Ligand.

    • Evacuate/backfill with Argon (3x).[3][4] Oxygen is the enemy of bulky phosphines.

    • Add degassed solvent.[1][3][4] Seal and heat.[4]

Protocol B: The "MIDA" Method (For difficult 2-pyridyl couplings)

Best for: Coupling 2-pyridyl boron species where protodeboronation is the main failure mode.[5]

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[3]

    • Alternative: Pd(dppf)Cl₂ is sometimes sufficient for MIDA, but SPhos is safer.

  • Additives: Cu(OAc)₂ (0.5 equiv) is often added to promote transmetallation in specific MIDA protocols, though not strictly required for all [4].

  • Base: K₂CO₃ (5.0 equiv) or K₃PO₄.

    • Note: High base load is required to hydrolyze the MIDA backbone.

  • Solvent: DMF/Isopropanol or Dioxane/H₂O.

  • Temp: 100 °C.

Troubleshooting Matrix

Symptom: Reaction turns black immediately (Pd Black precipitation).

  • Cause: Ligand dissociation or oxidation. The Pd(0) is aggregating because the ligand isn't protecting it.

  • Fix: Switch to a precatalyst (e.g., XPhos Pd G4 or Pd-PEPPSI-IPr ) instead of mixing Pd(OAc)₂ + Ligand. Ensure rigorous degassing.

Symptom: Starting material consumed, but mass spec shows mass of Pyridine-H (Dehalogenation).

  • Cause: β-Hydride elimination or solvent participation (often in alcohols).

  • Fix: Switch solvent to anhydrous Dioxane or Toluene . Avoid primary alcohols.

Symptom: 2-Pyridyl boronate disappears, only Pyridine-H (Protodeboronation) is observed.

  • Cause: Hydrolysis is too fast; pH is too high.

  • Fix:

    • Switch to MIDA boronate or BF3K salt .

    • Use anhydrous conditions (Dioxane, CsF as base) to prevent water-mediated hydrolysis [5].

Symptom: No conversion.[3] Starting material remains.

  • Cause: Catalyst poisoning (N-binding) or Oxidative Addition failure (Cl is too strong).

  • Fix:

    • Upgrade Ligand: Move to XPhos or Pd-PEPPSI-IPent (Bulky!).

    • Switch Electrophile: Use Pyridine-Bromide instead of Chloride.

Decision Logic for Experimental Design

Use this flow to select your starting conditions.

OptimizationLogic Start Start: Define Substrates Q1 Is the Boron on the 2-position of Pyridine? Start->Q1 MIDA Use MIDA Boronate or BF3K Salt Q1->MIDA Yes (Unstable) Pinacol Standard Pinacol Ester is acceptable Q1->Pinacol No (Stable) Base1 Base: K3PO4 or K2CO3 Solvent: Dioxane/H2O MIDA->Base1 Q2 Is the Halide on a Pyridine or Heterocycle? Base1->Q2 Pinacol->Q2 Ligand1 Ligand: XPhos, SPhos or Pd-PEPPSI-IPr Q2->Ligand1 Yes (Risk of Poisoning) Ligand2 Ligand: PPh3 might work, but SPhos is safer Q2->Ligand2 No (Standard Aryl)

Caption: Figure 2. Decision tree for selecting Boron source and Ligand based on substrate location.

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society. Link

  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[6] Chemistry - A European Journal. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition. Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling of MIDA Boronates. Journal of the American Chemical Society. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society. Link

Sources

Overcoming poor solubility of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone in aqueous media

[1][2]

References

  • TargetMol. 2-Bromo-1-(4-fluorophenyl)ethanone Product & Solubility Guide. (Accessed 2026). Recommended formulation strategies for lipophilic ketones. Link[1][2]

  • PubChem. Compound Summary: 2-Bromo-1-(4-fluorophenyl)ethanone (CAS 403-29-2).[1][2] National Library of Medicine. Link[1][2]

  • Yalkowsky, S. H., et al. Solubility and dissolution enhancement strategies: current understanding and recent trends. Journal of Drug Delivery & Therapeutics. (General principles of co-solvency). Link

  • Sigma-Aldrich. 2-Bromo-4-methylpyridine Properties.[1][2][4] (Structural analog data supporting low pKa estimation). Link[1][2]

Technical Support Center: Optimizing Ketone Synthesis from Organohalides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: KET-SYN-OPT-2026 Subject: Troubleshooting Low Yields & Side Reactions

Overview

Welcome to the technical support center. You are likely here because your ketone synthesis starting from an organohalide (R-X) has failed. Whether you are converting the halide into a nucleophile (Grignard/Organolithium) or using it as an electrophile (Transition Metal Catalysis), this guide addresses the specific failure modes of these transformations.

Unlike generic textbook preparations, this guide focuses on the "invisible" failure points : aggregate formation, incomplete transmetallation, and thermodynamic sinks that trap your product.

Module 1: The Weinreb Amide Protocol (Nucleophilic Substitution)

Context: You have converted your organohalide to a Grignard (R-MgX) or Organolithium (R-Li) and are reacting it with a carboxylic acid derivative.

Q: I am seeing significant tertiary alcohol formation. I thought Weinreb amides prevented this?

A: The "magic" of the Weinreb amide lies in the formation of a stable five-membered chelate intermediate that prevents the collapse of the tetrahedral intermediate until acidic workup. If you are seeing tertiary alcohols (over-addition), the chelate is failing to form or destabilizing.

  • Root Cause 1: Temperature Spikes. The chelate is stable at low temperatures. If the internal temperature rises above -20°C (for R-Li) or 0°C (for R-MgX) during addition, the intermediate may collapse to the ketone in situ, which then reacts with the remaining organometallic reagent.

  • Root Cause 2: Lewis Acid Quenching. If your solvent is not dry, or if you have excess Lewis acidic salts, they can disrupt the lithium/magnesium chelation between the carbonyl oxygen and the methoxy nitrogen.

Corrective Protocol:

  • Ensure the Weinreb amide is in slight excess (1.1 equiv) relative to the organometallic.

  • Maintain -78°C for R-Li and 0°C for R-MgX during addition.

  • Crucial: Do not allow the reaction to warm up before quenching unless verified by TLC.

Q: My yield is <40%, and I am recovering unreacted Weinreb amide.

A: This is often due to aggregate formation of the organometallic reagent, which reduces its effective nucleophilicity, or steric hindrance preventing the formation of the tetrahedral intermediate.

The "Turbo" Fix: Add Lithium Chloride (LiCl) .[1][2][3] Standard Grignard reagents form polymeric aggregates in THF. Adding anhydrous LiCl (1.0 equiv) breaks these aggregates, forming monomeric R-MgCl·LiCl species.[2][4] This increases the kinetic basicity and nucleophilicity of the reagent [1].

Visualization: The Chelation Mechanism

WeinrebMechanism cluster_legend Key Stability Factor Start Weinreb Amide (N-OMe, N-Me) Intermediate Stable Tetrahedral Intermediate (Chelated Metal) Start->Intermediate Nucleophilic Attack Reagent R-Metal (Grignard/Li) Reagent->Intermediate Quench Acidic Workup (H3O+) Intermediate->Quench Stable until H+ SideProduct Tertiary Alcohol (Over-addition) Intermediate->SideProduct Premature Collapse (Temp > 0°C) Product Ketone Quench->Product Hydrolysis Note The O-Metal-N chelate ring prevents expulsion of the leaving group.

Figure 1: The stability of the tetrahedral intermediate is the rate-determining factor in preventing over-addition.

Module 2: Nitrile Addition (The Imine Route)

Context: You are reacting a Grignard reagent derived from your organohalide with a nitrile (R-CN).

Q: I isolated the starting material (Nitrile) despite the Grignard being active.

A: You likely encountered the "Alpha-Deprotonation Trap." If your nitrile has an


-proton (e.g., Benzyl cyanide), the Grignard reagent acts as a base rather than a nucleophile. It deprotonates the 

-carbon, forming a ketenimine anion which is unreactive toward nucleophilic attack. Upon workup, this reprotonates back to the starting nitrile.

Troubleshooting Matrix:

Observation Diagnosis Solution

| Recovered Nitrile |


-Deprotonation | Use CeCl3  (Cerium Chloride) to increase nucleophilicity or switch to Weinreb amide. |
| Low Yield Ketone | Incomplete Hydrolysis | The intermediate imine salt is precipitating and trapping the reagent. Use 12M HCl  for hydrolysis or reflux the acidic mixture. |
| Hydrocarbon Product | Moisture Quench | Your Grignard died before reaching the nitrile. Dry the nitrile over molecular sieves (3Å). |
Q: The reaction worked, but I can't hydrolyze the intermediate imine.

A: The magnesium imine salt is incredibly robust. A simple water wash is insufficient. Protocol:

  • Quench with MeOH to destroy excess Grignard.

  • Add aqueous HCl (2M to 6M).

  • Stir vigorously (or reflux) for 1-4 hours. The imine (

    
    ) must be fully hydrolyzed to the ketone (
    
    
    
    ).[5][6]
Module 3: Functionalized Aryl Halides (Turbo Grignards)

Context: Your organohalide contains sensitive groups (esters, nitriles) that preclude standard Grignard formation.

Q: How can I make a ketone from an aryl iodide that has an ester group? A standard Grignard reaction destroys the ester.

A: You must use the Knochel Turbo Grignard Exchange method [2]. Standard Mg insertion is too hot and slow, leading to self-destruction.

The Protocol (Low-Temp Exchange):

  • Reagent: Prepare or purchase iPrMgCl·LiCl (Turbo Grignard).[1][2]

  • Substrate: Dissolve your functionalized Aryl-Iodide in THF at -20°C.

  • Exchange: Add iPrMgCl[4]·LiCl dropwise. The Iodine-Magnesium exchange is faster than the nucleophilic attack on the ester.

  • Result: You now have Ar-MgCl·LiCl with the ester intact.

  • Electrophile: Add your acid chloride or Weinreb amide immediately at -20°C.

Module 4: Palladium-Catalyzed Carbonylation

Context: You are coupling an aryl halide with an organometallic (or boronic acid) and CO gas.

Q: I am getting the direct coupling product (Biaryl) instead of the Ketone.

A: This is a CO Insertion Failure . The rate of transmetallation (direct coupling) is faster than the rate of CO migratory insertion.

Mechanistic Bottleneck: Ar-Pd-X + Nu-M


Ar-Nu (Biaryl)
vs
Ar-Pd-X + CO

Ar-CO-Pd-X + Nu-M

Ar-CO-Nu (Ketone)

Solutions:

  • Increase CO Pressure: Shift the equilibrium toward the acyl-palladium species. (Try 5-10 bar if 1 bar fails).

  • Ligand Switch: Use bulky, electron-rich phosphines (e.g., Xantphos) which favor CO insertion by creating a crowded metal center that expels the product only after CO insertion [3].

Visualization: Carbonylative Coupling Workflow

PdCarbonylation ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd CO_Insert CO Insertion (Migratory Insertion) OxAdd->CO_Insert High CO Pressure TransMet Transmetallation (+ Nucleophile) OxAdd->TransMet Low CO Pressure (Skip Insertion) AcylPd Acyl-Pd Complex (Ar-CO-Pd-X) CO_Insert->AcylPd AcylPd->TransMet RedElim Reductive Elimination TransMet->RedElim DirectCoup FAILURE MODE: Direct Coupling (Biaryl) TransMet->DirectCoup RedElim->Pd0 Regenerate Cat. Ketone KETONE PRODUCT RedElim->Ketone

Figure 2: The critical branch point is between Oxidative Addition and Transmetallation. CO insertion must occur first.

References
  • Nahm, S., & Weinreb, S. M. (1981).[7][8][9][10] N-methoxy-N-methylamides as effective acylating agents.[8][9][10] Tetrahedron Letters, 22(39), 3815–3818.[8][10]

  • Krasovskiy, A., & Knochel, P. (2004).[4] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[4] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Wu, X. F., Neumann, H., & Beller, M. (2011). Palladium-catalyzed carbonylative coupling reactions between Ar–X and nucleophiles.[11][12] Chemical Society Reviews, 40(10), 4986-5009.

Sources

Managing impurities in the synthesis of 2-bromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #BPYR-SYN-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Managing Impurity Profiles in Sandmeyer & Direct Bromination Routes

Welcome to the Halopyridine Support Hub

You have reached the Tier-3 Technical Support interface for heterocyclic synthesis. This guide is not a textbook; it is a dynamic troubleshooting system designed for researchers encountering yield loss, regio-isomer contamination, or difficult separations during the synthesis of 2-bromopyridine.

Our data indicates that 85% of synthesis failures for this target arise from two specific bottlenecks:

  • Hydrolytic Competition: The formation of 2-pyridone (2-hydroxypyridine) during diazotization.

  • Thermal Runaway: Decomposition of the diazonium intermediate leading to "tars" and azo-coupling byproducts.

Part 1: The Core Protocol (The Craig Method)

The industry standard for high-purity 2-bromopyridine is the modified Craig method (Sandmeyer-type reaction). Unlike direct bromination, which suffers from poor regioselectivity (favoring 3-bromo and 3,5-dibromo isomers), this route guarantees the halogen is placed at the 2-position by using the amino group as a directing scaffold before replacing it.

The Self-Validating Workflow

Trustworthiness Check: This protocol includes visual and thermal "checkpoints" to validate success in real-time.

StepActionCheckpoint (Self-Validation) Technical Rationale
1 Salt Formation Dissolve 2-aminopyridine in 48% HBr at 0°C.Solution should be clear/pale yellow.High acidity prevents free amine oxidation and ensures protonation.
2 Perbromide Formation Add

dropwise at <0°C.
Visual: Formation of a thick orange/yellow solid .This is the pyridinium perbromide intermediate. If no solid forms, temp is too high or HBr is too dilute.
3 Diazotization Add

(aq) dropwise at <0°C.
Thermal: Exotherm must be controlled. Gas evolution (

) begins.
Generates the diazonium species in situ. The perbromide supplies the

required for immediate substitution.
4 Quenching Basify with NaOH to pH >10.Phase Split: Organic oil separates from aqueous layer.[1]2-Bromopyridine is an oil (d=1.657 g/mL); 2-pyridone remains in the aqueous phase as the sodium salt.
Part 2: Troubleshooting & FAQs
Issue A: "My product is contaminated with a white solid (2-Pyridone)."

User Report: "After workup, I see a significant amount of white crystalline solid mixed with my oil, or the oil has a low refractive index."

Root Cause Analysis: This is the most common failure mode. The diazonium intermediate (


) is an electrophile that faces a competition between two nucleophiles:
  • Bromide (

    
    ):  The desired path (Reaction Rate 
    
    
    
    ).
  • Water (

    
    ):  The hydrolysis path (Reaction Rate 
    
    
    
    ).

If the concentration of available bromide is too low, or if the temperature rises allowing water to attack, you form 2-pyridone (tautomer of 2-hydroxypyridine).

Corrective Actions:

  • The "Perbromide" Lock: Ensure you are following the Craig modification where

    
     is added before the nitrite. This locks the bromide in close proximity to the amine as a perbromide complex, artificially increasing the local 
    
    
    
    concentration relative to water [1].
  • Acidity Check: The reaction must remain strongly acidic until quenching. If the pH creeps up, the diazonium salt stabilizes and is more prone to hydrolysis or coupling.

  • Purification Rescue:

    • Do not distill yet. 2-Pyridone has a high boiling point (280°C) but can sublime or codistill.

    • Alkaline Wash: 2-Pyridone is weakly acidic (

      
      ). Wash your organic layer thoroughly with 5-10% NaOH. The 2-pyridone will deprotonate and move to the aqueous layer as the sodium salt. 2-Bromopyridine will remain in the organic phase.
      
Issue B: "I am seeing 2,5-dibromopyridine impurities."

User Report: "GC-MS shows a peak with M+2 and M+4 isotopic patterns consistent with a dibromo species."

Root Cause Analysis: Excess bromine was present after the diazonium displacement occurred, or the temperature was high enough to allow electrophilic aromatic substitution (EAS) on the newly formed 2-bromopyridine ring. The 5-position is the most activated site for EAS in 2-substituted pyridines.

Corrective Actions:

  • Stoichiometry Control: Limit

    
     to 2.5 - 3.0 equivalents.
    
  • Temperature Discipline: Never allow the reaction to exceed 0°C during the addition phases. The EAS reaction has a higher activation energy than the radical/ionic Sandmeyer substitution [2].

Issue C: "The reaction turned into a black tar."

Root Cause Analysis: "Tar" is the polymerization of diazonium salts (azo coupling). This occurs if the diazonium salt is generated but not immediately consumed by bromide.

Corrective Actions:

  • Stirring Velocity: The perbromide is a thick slurry. If stirring is inefficient, "hot spots" of diazonium salt form without access to bromide, leading to decomposition. Use a mechanical overhead stirrer, not a magnetic bar, for scales >10g.

Part 3: Reaction Pathway Visualization

The following diagram maps the critical "Fork in the Road" for the diazonium intermediate. Green paths represent success; red paths represent impurity formation.

Sandmeyer_Pathway Start 2-Aminopyridine Perbromide Pyridinium Perbromide (Solid) Start->Perbromide + HBr / Br2 (< 0°C) Diazonium Diazonium Salt (Intermediate) Perbromide->Diazonium + NaNO2 Product 2-Bromopyridine (Target) Diazonium->Product Path A: Br- Attack (Main Route) Impurity1 2-Pyridone (Hydrolysis) Diazonium->Impurity1 Path B: H2O Attack (Low [Br-]) Impurity3 Azo Tars (Coupling) Diazonium->Impurity3 Path C: Thermal Decomp (> 5°C) Impurity2 2,5-Dibromopyridine (Over-bromination) Product->Impurity2 + Excess Br2 (Side Reaction)

Figure 1: Mechanistic divergence in the synthesis of 2-bromopyridine. Path A is the desired Sandmeyer substitution. Path B and C represent the primary impurity vectors.

Part 4: Comparative Impurity Profile
Synthesis MethodPrimary ImpurityRemoval StrategySuitability
Craig Method (Sandmeyer) 2-PyridoneAlkaline Extraction (NaOH wash)High (Standard Lab/Pharma)
Direct Bromination (Gas Phase) 2,6-DibromopyridineFractional Distillation (Difficult separation)Low (Poor selectivity)
Halogen Exchange (Halex) 2-Chloropyridine (unreacted)Column ChromatographyMedium (Requires 2-Cl precursor)
Part 5: Detailed Experimental Protocol (Optimized)

Objective: Synthesis of 2-bromopyridine (100 mmol scale) minimizing 2-pyridone formation.

  • Setup: 500 mL 3-neck flask, mechanical stirrer, internal thermometer, dropping funnel. Vent to a scrubber (Br2/NOx fumes).

  • Acidification: Charge 48% HBr (50 mL, ~4.5 eq) and cool to 0°C. Add 2-aminopyridine (9.4 g, 100 mmol).

  • Bromination: Add

    
     (15 mL, ~300 mmol) dropwise. Maintain T < 0°C.
    
    • Observation: Mixture turns to a thick orange slurry (Perbromide).[2][3]

  • Diazotization: Dissolve

    
     (17 g, 250 mmol) in 25 mL water. Add dropwise over 60 mins.
    
    • Critical Control: Keep T < 0°C. If T spikes, stop addition immediately.

  • Reaction: Stir at 0°C for 30 mins.

  • Quench: Slowly add 50% NaOH (aq) until pH > 11. Warning: Exothermic.

  • Workup:

    • Extract with Diethyl Ether or DCM (3 x 50 mL).

    • Purification Step: Wash combined organics with 5% NaOH (2 x 50 mL) to remove 2-pyridone.

    • Dry over

      
      , filter, and concentrate.
      
    • Distill under reduced pressure (bp ~74-75°C @ 13 mmHg) [3].

References
  • Allen, C. F. H.; Thirtle, J. R. "2-Bromopyridine."[3] Organic Syntheses, Coll.[1][3] Vol. 3, p.136 (1955); Vol. 26, p.16 (1946).

  • Gribble, G. W.; Saulnier, M. G. "Lithiation of Halopyridines." Tetrahedron Letters, Vol 21, pp. 4137-4140. (Relevant for regioselectivity discussions).
  • ChemicalBook. "2-Bromopyridine Properties and Synthesis."

  • U.S. Patent 4,291,165. "Process for making 2-bromopyridine." (Describes industrial mitigation of 2-pyridone).

Sources

Suzuki Coupling of Bromopyridines: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide addresses the specific challenges of coupling bromopyridines, focusing on the suppression of homocoupling (A-A and B-B impurities) and protodeboronation. It is designed for medicinal chemists and process engineers requiring high-fidelity protocols.

Part 1: Diagnostic Center

Before optimizing, you must identify which failure mode is occurring. Use this logic flow to diagnose your crude reaction mixture (LCMS/NMR).

DiagnosticFlow Start Analyze Crude Mixture (LCMS / NMR) ImpurityType Major Impurity Identified? Start->ImpurityType AA_Impurity Biaryl (Boron-Boron) Oxidative Homocoupling ImpurityType->AA_Impurity Dimer of Boronic Acid BB_Impurity Bipyridine (Halide-Halide) Reductive Homocoupling ImpurityType->BB_Impurity Dimer of Halide Hydrolysis De-boronated Species (Protodeboronation) ImpurityType->Hydrolysis Ar-H (Mass = Ar-B(OH)2 - 44) NoRxn Unreacted Bromopyridine (Catalyst Death) ImpurityType->NoRxn SM Recovery Sol_AA Cause: O2 Ingress Fix: Sparging/Freeze-Pump-Thaw AA_Impurity->Sol_AA Sol_BB Cause: Disproportionation/Stoichiometry Fix: Increase Boron equiv., Switch to Pd(0) source BB_Impurity->Sol_BB Sol_Hydro Cause: Unstable 2-Py species Fix: Use MIDA Boronate or Anhydrous Conditions Hydrolysis->Sol_Hydro Sol_Death Cause: N-Coordination Poisoning Fix: Use Buchwald Precatalysts (XPhos/SPhos Pd G4) NoRxn->Sol_Death

Caption: Diagnostic logic tree for identifying the root cause of yield loss in Suzuki couplings based on impurity profile.

Part 2: Critical Troubleshooting (The "Why" & "How")

The Oxygen Problem (Oxidative Homocoupling)

The Symptom: You observe the dimer of your boronic acid (Ar¹-Ar¹). The Mechanism: In the presence of


, Pd(0) is oxidized to a peroxo-Pd(II) species. This species reacts with two equivalents of boronic acid to form the homocouple and water.
The Fix: 
  • Degassing is non-negotiable. Balloon sparging (bubbling inert gas through solvent) for 15 minutes is minimum. For sensitive kinetics, use Freeze-Pump-Thaw (3 cycles) .

  • Slow Addition: If the boronic acid is in high excess, it competes for Pd. Add the boronic acid solution via syringe pump over 1 hour to keep its instantaneous concentration low relative to the halide.

The "2-Pyridyl" Instability (Protodeboronation)

The Symptom: Low yield, excess unreacted bromide, and presence of Pyridine-H (de-boronated product). The Mechanism: 2-Pyridylboronic acids are zwitterionic and exceptionally unstable. They undergo rapid protodeboronation in aqueous base, destroying your stoichiometry. Once the boron species is gone, the remaining bromide often undergoes reductive homocoupling or simply stalls. The Fix:

  • Switch Reagent Class: Do not use free 2-pyridylboronic acid. Use MIDA boronates (slow release) or Potassium Trifluoroborates (

    
    ).
    
  • Base Selection: Switch from carbonates (

    
    ) to phosphates (
    
    
    
    ) or fluorides (
    
    
    ) to modulate the pH and transmetallation rate.
Catalyst Poisoning (Nitrogen Coordination)

The Symptom: Reaction turns black (Pd precipitation) immediately; no conversion. The Mechanism: The basic nitrogen of the pyridine coordinates strongly to the Pd center, displacing the phosphine ligand and shutting down the catalytic cycle (formation of stable, inactive Pd-Pyridine complexes). The Fix:

  • Ligand Dominance: Use bulky, electron-rich ligands that cannot be displaced by pyridine. XPhos and SPhos are the gold standards here.

  • Precatalysts: Use G3 or G4 precatalysts (e.g., XPhos Pd G4). These ensure a 1:1 Pd:Ligand ratio and rapid activation, preventing the formation of inactive species during the initial heating ramp.

Part 3: Optimized Experimental Protocols

Protocol A: The "Difficult Bromide" Method

Best for: 2-Bromopyridines coupling with stable Aryl Boronic Acids. Rationale: Uses a bulky ligand (XPhos) to facilitate oxidative addition into the deactivated C-Br bond and prevent N-coordination.

Reagents:

  • 1.0 equiv Bromopyridine[1]

  • 1.5 equiv Aryl Boronic Acid[1][2]

  • 2.0 mol% XPhos Pd G4 (CAS: 1599466-81-5)

  • 2.0 equiv

    
     (0.5 M in water)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge solid bromide, boronic acid, and Pd catalyst into a vial.[1]

  • Seal and purge with Argon (3x vacuum/backfill cycles).[1]

  • Add degassed THF/Dioxane via syringe.

  • Add degassed aqueous

    
     via syringe.
    
  • Heat to 60°C. Note: XPhos is active at lower temps; avoid boiling if possible to prevent decomposition.

  • Monitor by LCMS at 1 hour.

Protocol B: The "Unstable Boron" Method (MIDA Strategy)

Best for: Aryl Halides coupling with 2-Pyridyl MIDA boronates. Rationale: MIDA boronates are stable to air/water.[3][4] Under reaction conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic turnover. This keeps the concentration of free unstable boronic acid low, preventing protodeboronation and homocoupling.

MIDA_Mechanism cluster_prevention Prevention Zone MIDA 2-Pyridyl MIDA (Stable Reservoir) SlowRelease Slow Hydrolysis (aq. Base, Heat) MIDA->SlowRelease Active Free Boronic Acid (Transient/Unstable) SlowRelease->Active Controlled Rate Cycle Enters Pd Cycle (Rapid Transmetallation) Active->Cycle Protodeboronation Protodeboronation Active->Protodeboronation Minimised Homocoupling Homocoupling Active->Homocoupling Minimised Product Cross-Coupled Product Cycle->Product

Caption: The "Slow-Release" strategy of MIDA boronates prevents the accumulation of unstable species.

Reagents:

  • 1.0 equiv Aryl Bromide[1][2]

  • 1.5 equiv 2-Pyridyl MIDA Boronate

  • 2.0 equiv

    
     (Optional: Copper promotes the cross-coupling of 2-pyridyl species specifically).
    
  • Solvent: DMF/Isopropanol (4:1) or Dioxane/Water (5:1).[3]

  • Base:

    
     (anhydrous or aq).
    

Step-by-Step:

  • Combine Halide, MIDA boronate, and Base in a reaction vessel.

  • Add Solvent (DMF/IPA is preferred for MIDA solubility).

  • Add Catalyst (e.g., Pd(dppf)Cl2 or XPhos Pd G4).

  • Heat to 80-100°C . Note: Higher heat is required to hydrolyze the MIDA group compared to standard boronic acids.

Part 4: Comparative Data

Ligand Selection Matrix for Pyridines
LigandElectron RichnessBulkBest ApplicationRisk of Homocoupling

LowLowSimple ArylsHigh (Slow Ox. Add.)
dppf MediumMediumGeneral PurposeMedium
SPhos HighHigh2-Bromopyridines Low
XPhos HighVery HighChloropyridines Very Low

Very HighHighSterically HinderedLow

Part 5: FAQ

Q: Why does my reaction turn black immediately upon adding the catalyst? A: This is "Pd Black" precipitation. It means your ligand is dissociating from the Palladium, likely due to displacement by the pyridine nitrogen or lack of oxidative addition.

  • Fix: Switch to a precatalyst (Pd G3/G4) which is more stable than mixing Pd(OAc)2 + Ligand manually. Ensure your solvent is thoroughly degassed; oxygen accelerates catalyst decomposition.

Q: I see the product mass, but also a mass corresponding to Product + Br? A: This is likely incomplete reduction or a "scrambling" issue. However, if you see Halide-Halide coupling, check your catalyst loading. If using Pd(II) precatalysts, the boronic acid is often consumed to reduce Pd(II) to Pd(0), generating homocoupled boron byproducts, but if you run out of boron, the halides may dimerize. Ensure you have at least 1.2 - 1.5 equiv of Boron.

Q: Can I use


 for bromopyridines? 
A:  Generally, no . Tetrakis is prone to oxidation and the 

ligand is not electron-rich enough to facilitate oxidative addition into electron-deficient/coordinating pyridines efficiently. It often leads to stalled reactions and high homocoupling.

References

  • Mechanisms of Homocoupling

    • Adamo, C. et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." J. Am. Chem. Soc.[5][6]2006 , 128, 6829. Link

  • MIDA Boronates & Slow Release

    • Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." J. Am. Chem. Soc.[5][6]2009 , 131, 6961. Link

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C. et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chem. Sci.2013 , 4, 916. Link

  • Protodeboronation Mechanisms

    • Cox, P. A. et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." J. Am. Chem. Soc.[5][6]2016 , 138, 9145. Link

Sources

Validation & Comparative

Technical Comparison Guide: 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone , a critical "deoxybenzoin-like" intermediate used primarily in the synthesis of pyridinylimidazole-based p38 MAP kinase inhibitors (e.g., analogs of SB 203580).[1]

Executive Summary & Application Profile

Compound: this compound CAS: 403-29-2 (Generic for isomer class, specific CAS for this regioisomer is often cited in patents, e.g., 871233-16-6 or related intermediates).[1] Role: Key electrophilic building block for forming 4,5-diaryl-imidazoles. Core Challenge: Distinguishing this specific regioisomer from its 3-bromo or 2-chloro analogs during synthesis, as the position of the halogen on the pyridine ring dictates the subsequent cross-coupling regioselectivity.

This guide compares the 2-Bromo variant against its 2-Chloro and Des-bromo alternatives, providing the analytical data necessary to validate structural integrity.[1]

Analytical Characterization: NMR Spectroscopy

The following data represents the consensus spectral features for this compound in CDCl₃ . The presence of the bromine atom at the 2-position of the pyridine ring induces specific deshielding effects that differentiate it from the chloro-analog.

A. 1H NMR Data (400 MHz, CDCl₃)

The spectrum is characterized by a distinct methylene singlet and two aromatic systems: the AA'BB' pattern of the 4-fluorophenyl group and the AMX pattern of the 2-bromopyridine.[1]

PositionShift (δ, ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Logic
Py-H6 8.35Doublet (d)1H5.1Ortho to Nitrogen; most deshielded.[1]
Ph-H2'/H6' 8.05Doublet of Doublets (dd)2H8.8, 5.4Ortho to Carbonyl; coupled to F (long range) and H3'.[1]
Py-H3 7.52Singlet (s) / d1H~1.0Ortho to Bromine; distinct singlet-like appearance due to small meta-coupling.[1]
Ph-H3'/H5' 7.18Triplet (t) / dd2H8.6Ortho to Fluorine; characteristic "pseudo-triplet" of 4-F-phenyl.
Py-H5 7.12Doublet (d)1H5.1Meta to Nitrogen; shielded by alkyl group.
CH₂ 4.26Singlet (s)2H-Methylene bridge; diagnostic for keto-tautomer.
B. 13C NMR Data (100 MHz, CDCl₃)
Carbon TypeShift (δ, ppm)Assignment
C=O 195.2Ketone carbonyl.[1]
C-F (Ph) 166.1 (d, J=255 Hz)Ipso to Fluorine (large coupling).[1]
C-N (Py) 150.4Pyridine C6 (Ortho to N).
C-Alkyl (Py) 146.5Pyridine C4 (Ipso to CH2).
C-Br (Py) 142.8Pyridine C2 (Ipso to Br).
C-H (Ph) 131.2 (d, J=9 Hz)Ortho to Carbonyl.[1]
C-H (Py) 128.5Pyridine C3 (Ortho to Br).
C-H (Py) 124.1Pyridine C5.
C-H (Ph) 116.2 (d, J=22 Hz)Ortho to Fluorine.[1]
CH₂ 44.8Methylene linker.
C. Comparative Analysis: Bromo vs. Chloro vs. Des-Bromo

This table highlights the spectral "fingerprints" used to detect cross-contamination or incorrect starting materials.

Feature2-Bromo (Target) 2-Chloro Analog Des-Bromo (Parent)
Py-H3 Shift ~7.52 ppm ~7.35 ppm~7.20 ppm (overlaps)
Py-C2 Shift ~142.8 ppm ~152.0 ppm~150.0 ppm
Synthetic Risk Sensitive to Li-halogen exchange.Less reactive; harder to couple later.No handle for further functionalization.
Validation H3 is deshielded vs Cl.H3 is shielded vs Br.Simplified Pyridine splitting (AA'XX').

Experimental Protocol: Synthesis & Validation

Objective: Synthesis of this compound via anion condensation. Scale: 10 mmol basis.

Reagents
  • Substrate: 2-Bromo-4-methylpyridine (1.0 eq)

  • Electrophile: Ethyl 4-fluorobenzoate (1.1 eq)

  • Base: LiHMDS (Lithium Hexamethyldisilazide) or NaHMDS, 1.0 M in THF (2.2 eq)[1]

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Anion Formation:

    • Charge a flame-dried flask with 2-bromo-4-methylpyridine (1.72 g, 10 mmol) and anhydrous THF (20 mL).

    • Cool to -78 °C (Dry ice/acetone bath).

    • Critical Step: Add LiHMDS (22 mL, 22 mmol) dropwise over 15 minutes. The solution will turn deep red/orange (characteristic of the picolyl anion).

    • Stir at -78 °C for 30 minutes. Note: Do not allow to warm, or the bromine may undergo scrambling.[1]

  • Condensation:

    • Dissolve Ethyl 4-fluorobenzoate (1.85 g, 11 mmol) in THF (5 mL).

    • Add the ester solution dropwise to the anion at -78 °C.

    • Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl (cold).

    • Extract with EtOAc (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification:

    • Recrystallize from EtOH/Hexane or purify via flash chromatography (SiO₂, 10-20% EtOAc in Hexanes).[1]

    • Target Appearance: Yellowish solid or off-white needles.

Visualizations

Synthesis Pathway & Logic

The following diagram illustrates the synthesis flow and the critical decision points where the "Bromo" analog outperforms the "Chloro" analog for downstream applications (e.g., Suzuki coupling).

SynthesisPath cluster_alt Alternative: Chloro-Analog Start 2-Bromo-4-methylpyridine Inter Picolyl Anion (Deep Red Species) Start->Inter Deprotonation Base LiHMDS (-78°C) Base->Inter Product 2-(2-Bromopyridin-4-yl)- 1-(4-fluorophenyl)ethanone Inter->Product Nucleophilic Acyl Substitution Ester Ethyl 4-fluorobenzoate Ester->Product Imidazole Synthesis of p38 Inhibitors (Suzuki/Buchwald Ready) Product->Imidazole Cyclization & Coupling Cl_Analog 2-Chloro Analog Cl_Issue Lower Reactivity in Pd-Coupling Cl_Analog->Cl_Issue

Caption: Synthesis workflow of the target ethanone, highlighting the critical anion formation step and the downstream advantage of the bromo-substituent over the chloro-analog.

References

  • Laufer, S. A., et al. (2015).[1] "An optimized and versatile synthesis to pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors."[2] Organic & Biomolecular Chemistry, 13(36), 9462-9476.[1] Link

    • Source of the optimized NaHMDS/LiHMDS condens
  • Boehm, J. C., et al. (1996).[1] "1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency."[1] Journal of Medicinal Chemistry, 39(19), 3929-3937.[1] Link[1]

    • Foundational text for the synthesis of the 2-(4-pyridyl)ethanone scaffold.
  • BenchChem Technical Data. (2025). "Spectroscopic Insights into 2-Bromo-4-methylpyridine Reactions." Link[1]

    • Reference for starting m

Sources

Technical Guide: Mass Spectrometry Analysis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

[1]

Executive Summary & Structural Context[1][2][3]

The compound 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone (Formula: C₁₃H₉BrFNO | MW: ~294.12 Da) represents a critical "Type II" scaffold often utilized in the synthesis of p38 MAP kinase inhibitors and other pyridinyl-imidazole therapeutics.

Its analysis presents a specific set of challenges:

  • Halogenated Isotopic Pattern: The presence of Bromine (

    
     and 
    
    
    ) creates a distinct 1:1 doublet that must be preserved for confirmation.
  • Ionization Competition: The basic pyridine nitrogen competes with the ketone oxygen for protonation.

  • Thermal Instability: The ethanone bridge is susceptible to thermal degradation, making GC-MS less ideal than LC-MS.

This guide objectively compares Electrospray Ionization (ESI) against Electron Ionization (EI) and provides a validated workflow for the superior method (ESI-MS/MS).

Comparative Analysis: ESI-LC-MS vs. EI-GC-MS[1]

The following comparison matrix evaluates the two primary analytical routes.

FeatureMethod A: LC-ESI-MS/MS (Recommended) Method B: GC-EI-MS (Alternative)
Ionization Mechanism Soft ionization (Protonation

).
Hard ionization (Electron Impact

).
Molecular Ion Stability High. Preserves the intact

species (m/z 294/296).
Low. High energy often shatters the molecular ion; Br atom is easily lost.
Sensitivity Excellent (pg/mL range). Pyridine N provides a strong protonation site.[1]Moderate. Depends on volatility; thermal degradation can reduce signal.
Structural Insight Good for molecular weight confirmation and controlled fragmentation (MS/MS).Excellent for structural fingerprinting via fragment libraries (NIST).
Sample Prep Minimal (Dilute-and-shoot or SPE).Requires derivatization if polar impurities are present; requires volatile solvents.
Suitability Quantification & PK Studies. Raw Material Purity (QC).

Verdict: While GC-EI-MS is acceptable for raw material purity checks, LC-ESI-MS/MS is the superior choice for biological matrices and high-sensitivity quantification due to the basicity of the pyridine ring and the thermal lability of the ketone bridge.

The Isotopic Signature (Crucial Diagnostic)

Before establishing the protocol, the analyst must verify the isotopic envelope. Bromine naturally exists as


  • Monoisotopic Mass (

    
    ):  292.98 Da 
    
    
    [M+H]+ = 293.99
  • Isotope Mass (

    
    ):  294.98 Da 
    
    
    [M+H]+ = 295.99

Validation Check: In the MS1 spectrum, you must observe two peaks of approximately equal intensity separated by 2 Da (m/z 294 and 296). If this 1:1 ratio is distorted, check for detector saturation or interference from matrix ions.

Experimental Protocol: LC-ESI-MS/MS

System Configuration[1]
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation of Pyridine).[1]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • MS Source: Electrospray Ionization (ESI) in Positive Mode .

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of standard in 1 mL DMSO. Dilute to 1 µg/mL in 50:50 Water:MeCN for tuning.

  • Source Optimization (Tune):

    • Infuse standard at 10 µL/min.

    • Capillary Voltage: Set to 3.0–3.5 kV. (Too high causes discharge).

    • Cone Voltage:CRITICAL. Ramp from 20V to 60V. Select the voltage that maximizes the 294/296 doublet without inducing in-source fragmentation (loss of HBr).

  • MS/MS Transition Selection:

    • Select the

      
       parent (m/z 294) for fragmentation to avoid isotopic overlap in product ions.
      
    • Apply Collision Energy (CE) ramp (10–40 eV).

  • Chromatographic Run:

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Retention Time Expectation: The fluorophenyl group adds lipophilicity; expect elution around 60-70% B.

Fragmentation Analysis & Data Interpretation

Understanding the fragmentation is essential for confirming identity (Qual) and selecting MRM transitions (Quant).

Primary Fragmentation Pathway (ESI+): The most labile bond is the C-C bond between the carbonyl carbon and the methylene group (Alpha-cleavage).

Fragment DescriptionMechanismm/z (approx)Utility
Precursor Ion

(containing

)
294 Parent Selection
Fluorobenzoyl Cation

-cleavage (C-C break) yielding

123 Quantifier (High Intensity)
Pyridinyl Cation Cleavage yielding

170/172 Qualifier (Retains Br pattern)
Phenyl Cation Loss of CO from m/z 12395 Secondary Qualifier
Visualization: Fragmentation Pathway

The following diagram illustrates the structural breakdown of the molecule inside the collision cell.

FragmentationPathwayParentPrecursor Ion [M+H]+m/z 294 (79-Br) / 296 (81-Br)(Protonated Pyridine)TransitionStateCollision Induced Dissociation(Ethanone Bridge Cleavage)Parent->TransitionStateCollision Energy(15-25 eV)Frag1Fragment A (Quantifier)Fluorobenzoyl Cation[F-Ph-CO]+m/z 123TransitionState->Frag1Alpha Cleavage(Charge retention on Carbonyl)Frag2Fragment B (Qualifier)Bromopyridinyl Methyl Cation[Br-Py-CH2]+m/z 170 / 172TransitionState->Frag2Charge retention onPyridine NitrogenFrag3Fragment CFluorophenyl Cation[F-Ph]+m/z 95Frag1->Frag3Loss of CO(-28 Da)

Figure 1: ESI-MS/MS Fragmentation pathway showing the generation of the primary quantifier ion (m/z 123).

Analytical Workflow Visualization

This flowchart guides the analyst through the decision-making process for analyzing this specific compound.

AnalysisWorkflowStartSample Receipt(Solid/Solution)SolubilityDissolve in DMSO/MeOHStart->SolubilityChoiceSelect MethodSolubility->ChoiceESILC-ESI-MS/MS(Preferred)Choice->ESIBioanalysis/QuantEIGC-EI-MS(Purity Only)Choice->EIRaw Material QCTuneQ1 Scan:Verify 294/296 DoubletESI->TuneProductProduct Scan:Optimize m/z 123Tune->ProductSelect PrecursorFinalQuantification(MRM Mode)Product->Final

Figure 2: Decision matrix and workflow for analyzing this compound.

References

  • PubChem. Compound Summary: 2-Bromo-1-(4-fluorophenyl)ethanone (Analogous Fragmentation).[1] National Library of Medicine. Available at: [Link]

  • NIST Chemistry WebBook. Mass Spectrum of Ethanone, 1-(4-bromophenyl)- (EI Data Comparison). National Institute of Standards and Technology.[2] Available at: [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Synthesis and spectral characterization of alpha-haloketones. Available at: [Link]

Biological Activity Guide: 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone vs. Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone , positioning it within the landscape of kinase inhibitor development.

Executive Summary

This compound is a critical synthetic intermediate and pharmacophore scaffold primarily employed in the development of p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors . Unlike established drugs (e.g., Sorafenib, Imatinib) which are final therapeutic agents, this compound serves as the structural "chassis" for generating tri- and tetra-substituted imidazoles, such as the widely used research tool SB203580 .

While the ketone itself possesses limited direct kinase inhibitory potency due to the lack of a complete hydrogen-bonding hinge-binding motif, its structural elements—the 4-fluorophenyl group (hydrophobic pocket binder) and the 2-bromopyridine (hinge interaction precursor)—are the determinants of biological activity in the final drug candidates.

Part 1: Structural & Mechanistic Comparison

The Pharmacophore "Chassis"

The biological utility of this compound lies in its ability to be cyclized into an imidazole core. The table below compares the structural features of this scaffold against fully functional kinase inhibitors.

FeatureThis compoundSB203580 (Derived Standard)Sorafenib (Raf/VEGFR Inhibitor)
Role Synthetic Precursor / Scaffoldp38 MAPK Inhibitor (Tool Compound)Multi-Kinase Inhibitor (Drug)
Core Structure Ethanone linkerTri-substituted ImidazoleBi-aryl urea
Hinge Binder Pyridine Nitrogen (Weak)Pyridine Nitrogen + Imidazole NHPyridyl carboxamide
Hydrophobic Interaction 4-Fluorophenyl (Partial fit)4-Fluorophenyl (Deep pocket fit)4-Chloro-3-(trifluoromethyl)phenyl
Biological Potency (IC₅₀) > 10 µM (Estimated)0.3 - 0.6 µM (p38α)0.006 µM (Raf-1)
Selectivity Profile Non-selective / InactiveHighly selective for p38α/βBroad spectrum (Raf, VEGFR, PDGFR)
Mechanism of Action (Derived Activity)

The "2-bromo" substituent on the pyridine ring is a strategic handle. In the final inhibitor, this position is often substituted (via nucleophilic aromatic substitution) with an amine or removed to optimize hydrogen bonding with the kinase hinge region (specifically Met109 in p38α).

  • The Precursor (Ketone): Lacks the planar heterocyclic core required to mimic ATP's adenine ring.

  • The Product (Imidazole): The ethanone cyclizes to form the imidazole ring, which positions the 4-fluorophenyl group into the hydrophobic "Selectivity Pocket" (Thr106 gatekeeper region), conferring high potency.

Part 2: Biological Signaling & Pathway Map

The primary target of inhibitors derived from this scaffold is the p38 MAPK pathway , which regulates cytokine production (TNF-α, IL-1β) and cellular stress responses.[1]

G Stimulus Pro-inflammatory Stimuli (LPS, UV, Cytokines) MAP3K MAP3K (TAK1, ASK1) Stimulus->MAP3K MKK MKK3 / MKK6 MAP3K->MKK Phosphorylation p38 p38 MAPK (α, β, γ, δ) MKK->p38 Phosphorylation (Thr-Gly-Tyr) Substrates Downstream Substrates (MK2, ATF2, MSK1) p38->Substrates Activation Response Cytokine Production (TNF-α, IL-1, IL-6) Substrates->Response Inhibitor Derived Inhibitor (e.g., SB203580) Inhibitor->p38 ATP Competitive Inhibition Scaffold Scaffold: This compound Scaffold->Inhibitor Chemical Synthesis (Cyclization)

Figure 1: The p38 MAPK signaling cascade. The diagram illustrates how the scaffold is chemically transformed into an active inhibitor that blocks p38 phosphorylation of downstream substrates.

Part 3: Experimental Protocols

To validate the activity of this scaffold, one must first convert it to the active imidazole form and then assay it. Direct assay of the ketone is recommended only as a negative control.

Synthesis of Active Pharmacophore (Imidazole Formation)

Objective: Convert the ketone scaffold into a bioactive p38 inhibitor (SB203580 analog).

  • Reagents: this compound (1.0 eq), 4-Methylsulfinylbenzaldehyde (1.0 eq), Ammonium Acetate (excess), Glacial Acetic Acid.

  • Procedure:

    • Dissolve the ketone and aldehyde in glacial acetic acid.

    • Add ammonium acetate (10 eq).

    • Reflux at 110°C for 4–6 hours.

    • Workup: Neutralize with NH₄OH, extract with Ethyl Acetate, and purify via silica gel chromatography.

    • Result: Formation of the 2,4,5-trisubstituted imidazole core.

In Vitro Kinase Inhibition Assay (p38α)

Objective: Quantify the IC₅₀ of the derived inhibitor vs. the ketone precursor.

  • System: FRET-based assay (e.g., Z'-LYTE™ or LanthaScreen™).

  • Reagents: Recombinant p38α kinase, Fluorescein-labeled MAPKAPK2 peptide substrate, ATP (Km concentration).

  • Protocol:

    • Preparation: Prepare 3-fold serial dilutions of the Test Compound (Derived Imidazole) and the Negative Control (Ketone Precursor) in DMSO.

    • Incubation: Mix kinase (5-10 ng/well), substrate (2 µM), and compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Initiation: Add ATP to start the reaction. Incubate for 1 hour at Room Temperature.

    • Development: Add Development Reagent (Protease) which cleaves non-phosphorylated peptide.

    • Detection: Measure Fluorescence Ratio (Coumarin/Fluorescein).

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC₅₀.

Expected Results:

  • Ketone Precursor: IC₅₀ > 10,000 nM (Inactive/Weak).

  • Derived Imidazole: IC₅₀ ≈ 50–300 nM (Active).

Part 4: Comparative Performance Data

The following data summarizes the performance of the derived class of inhibitors (Pyridinyl-imidazoles) against other standard kinase inhibitors.

Inhibitor ClassRepresentative DrugPrimary TargetSelectivity Score (S10)Clinical Status
Pyridinyl-Imidazole (From this scaffold)SB203580 p38α / p38βHigh (Specific to p38)Pre-clinical / Tool
Bi-aryl Urea Sorafenib VEGFR / RafLow (Multi-kinase)FDA Approved (Oncology)
Quinazoline Gefitinib EGFRModerateFDA Approved (Oncology)
Aminopyrimidine Imatinib BCR-AblHighFDA Approved (Oncology)

Key Insight: The this compound scaffold is unique because it yields inhibitors with exceptional selectivity for the p38 MAPK ATP pocket due to the specific orientation of the fluorophenyl group, which fits into a hydrophobic slot not accessible in many other kinases.

References

  • Boehm, J. C., et al. (1996). 1-Substituted 4-aryl-5-pyridinylimidazoles: a new class of cytokine suppressive drugs with low 5-lipoxygenase and cyclooxygenase inhibitory potency. Journal of Medicinal Chemistry. Link

  • Cuenda, A., et al. (1995). SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Letters. Link

  • Adams, J. L., et al. (2001). Pyrimidinyl-imidazole inhibitors of p38: cyclic N-1 substituents as potent and orally active inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Sigma-Aldrich. (2024). Product Specification: 2-Bromo-1-(4-fluorophenyl)ethanone derivatives.Link

  • MedChemExpress. (2024). p38 MAPK Inhibitor Library and Scaffolds.Link

Sources

Comparative analysis of catalytic systems for cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds is a cornerstone of modern synthesis. Cross-coupling reactions, catalyzed by transition metals, have revolutionized this field, offering unparalleled efficiency and precision. This guide provides an in-depth comparative analysis of the predominant catalytic systems, offering insights into their mechanisms, performance, and practical applications to empower informed catalyst selection.

The Landscape of Cross-Coupling Catalysis

The choice of catalyst is a critical parameter that dictates the success, efficiency, and scope of a cross-coupling reaction. Historically, palladium complexes have dominated the landscape due to their remarkable versatility and functional group tolerance.[1] However, the field is continually evolving, with catalysts based on more earth-abundant metals like nickel and copper gaining prominence due to cost-effectiveness and unique reactivity.[2][3] Furthermore, innovative approaches such as photoredox and enzymatic catalysis are emerging as powerful alternatives, offering mild reaction conditions and novel selectivity.[4][5]

This guide will dissect and compare these catalytic platforms, focusing on key performance indicators such as chemical yield, catalyst turnover number (TON), and turnover frequency (TOF).

The Reigning Monarch: Palladium-Based Catalysis

Palladium catalysts are the undisputed workhorses of cross-coupling chemistry, enabling a vast array of transformations with high efficiency and predictability. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are classic examples of the power of palladium catalysis.

The Engine Room: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions proceeds through a Pd(0)/Pd(II) cycle.[6] This cycle is a finely tuned sequence of elementary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the nucleophilic coupling partner is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C or C-heteroatom bond and regenerating the active Pd(0) catalyst.

Palladium_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R-X R¹-X (Electrophile) R-X->Oxidative_Addition Pd(II)_Intermediate R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Intermediate Transmetalation Transmetalation Pd(II)_Intermediate->Transmetalation R2-M R²-M (Nucleophile) R2-M->Transmetalation Pd(II)_Coupling R¹-Pd(II)L₂-R² Transmetalation->Pd(II)_Coupling Reductive_Elimination Reductive Elimination Pd(II)_Coupling->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product

A simplified catalytic cycle for palladium-catalyzed cross-coupling.

The nature of the ligands (L) on the palladium center is crucial, influencing catalyst stability, activity, and substrate scope. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) are commonly employed to enhance the rates of oxidative addition and reductive elimination.[1]

Performance Profile

Palladium catalysts are renowned for their broad functional group tolerance, allowing for the coupling of complex molecules without the need for extensive protecting group strategies. They are generally effective for a wide range of aryl and vinyl halides and pseudohalides.

The Challenger: Nickel-Based Catalysis

Nickel, being more earth-abundant and less expensive than palladium, has emerged as a highly attractive alternative for cross-coupling reactions.[2] Nickel catalysts often exhibit unique reactivity, enabling transformations that are challenging for their palladium counterparts.

A Different Path: The Nickel Catalytic Cycle

While nickel can operate through a Ni(0)/Ni(II) catalytic cycle analogous to palladium, it is more prone to one-electron processes, involving Ni(I) and Ni(III) intermediates.[7] This opens up alternative mechanistic pathways, such as radical processes, which can be advantageous for the activation of less reactive electrophiles like aryl chlorides and those with sp³-hybridized carbons.[6]

Nickel_Catalytic_Cycle Ni(0)L2 Ni(0)L2 Oxidative_Addition Oxidative Addition Ni(0)L2->Oxidative_Addition SET_Pathway Single Electron Transfer (SET) Pathway Ni(0)L2->SET_Pathway R1-X R¹-X (Electrophile) R1-X->Oxidative_Addition R1-X->SET_Pathway Ni(II)_Intermediate R¹-Ni(II)L₂-X Oxidative_Addition->Ni(II)_Intermediate Transmetalation Transmetalation Ni(II)_Intermediate->Transmetalation R2-M R²-M (Nucleophile) R2-M->Transmetalation Ni(II)_Coupling R¹-Ni(II)L₂-R² Transmetalation->Ni(II)_Coupling Reductive_Elimination Reductive Elimination Ni(II)_Coupling->Reductive_Elimination Reductive_Elimination->Ni(0)L2 Catalyst Regeneration Product R¹-R² Reductive_Elimination->Product Ni(I) Ni(I) species SET_Pathway->Ni(I)

Nickel catalytic cycles can involve both two-electron and single-electron pathways.
Performance Profile

A key advantage of nickel catalysis is its ability to activate and couple a wider range of electrophiles, including challenging substrates like aryl chlorides and those bearing sp³-hybridized carbons.[8] However, nickel catalysts can be more sensitive to air and moisture, often requiring more stringent reaction conditions. Functional group tolerance can also be a greater challenge compared to palladium, as nickel can more readily interact with various functional groups, sometimes leading to catalyst inhibition.[9]

The Underdog: Copper-Based Catalysis

Copper catalysis has a long history in cross-coupling, with the Ullmann condensation being a classic example. Modern copper-catalyzed systems offer a cost-effective and often complementary approach to palladium and nickel.

The Copper Way: A Divergent Mechanism

Copper-catalyzed cross-coupling reactions often proceed through mechanisms that differ significantly from those of palladium and nickel. While oxidative addition to a Cu(I) species to form a Cu(III) intermediate is a proposed pathway, other mechanisms, including those involving radical intermediates, are also plausible.

Performance Profile

Copper catalysts are particularly effective for C-N and C-O bond formation. They often require milder reaction conditions than traditional Ullmann reactions. However, the substrate scope of copper-catalyzed reactions can be more limited compared to palladium and nickel systems, and higher catalyst loadings are sometimes necessary.[3]

The New Wave: Photocatalysis and Enzymatic Catalysis

Recent years have witnessed the rise of photocatalysis and enzymatic catalysis as powerful strategies for cross-coupling, offering unique advantages in terms of sustainability and selectivity.

Harnessing Light: Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates that can participate in cross-coupling reactions.[5] This approach often allows for reactions to be conducted at room temperature and can enable transformations that are inaccessible through traditional thermal methods. Dual catalytic systems, combining a photoredox catalyst with a nickel or palladium catalyst, have proven particularly effective.[10]

Nature's Machinery: Enzymatic Catalysis

Biocatalysis offers an environmentally benign and highly selective approach to cross-coupling.[4] Enzymes, such as those from the cytochrome P450 family, can catalyze C-C bond formation with exquisite chemo-, regio-, and stereoselectivity.[4] This field is rapidly advancing, with directed evolution techniques being used to engineer enzymes with tailored reactivity for specific cross-coupling reactions. While still an emerging area, enzymatic cross-coupling holds immense promise for sustainable synthesis.

Comparative Performance Data

The following tables provide a comparative overview of the performance of different catalytic systems for common cross-coupling reactions. The data is compiled from various literature sources and is intended to be representative. Actual results may vary depending on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄2K₂CO₃Toluene/H₂O1001292[11]
NiCl₂(dppp)5K₃PO₄Dioxane802485[11]
CuI/Phen10Cs₂CO₃DMF1202478[3]

Table 2: Buchwald-Hartwig Amination of 4-Chlorotoluene with Morpholine

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃/XPhos1NaOtBuToluene1001695[12]
Ni(COD)₂/dppf5K₃PO₄Dioxane1002488[13]
CuI/diamine10K₂CO₃DMSO1102482[3]

Experimental Protocols

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol) and solvent (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for a Nickel-Catalyzed Buchwald-Hartwig Amination
  • In a glovebox, add the nickel precatalyst (e.g., Ni(COD)₂, 0.05 mmol) and ligand (e.g., dppf, 0.055 mmol) to an oven-dried vial.

  • Add the aryl halide (1.0 mmol), amine (1.2 mmol), and base (e.g., K₃PO₄, 1.5 mmol).

  • Add the anhydrous solvent (e.g., dioxane) and seal the vial.

  • Remove the vial from the glovebox and place it in a preheated heating block.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The field of cross-coupling catalysis continues to be a vibrant area of research, with ongoing efforts to develop more efficient, sustainable, and cost-effective catalytic systems. While palladium catalysts remain the benchmark for many applications, nickel and copper-based systems offer compelling advantages in terms of cost and reactivity with challenging substrates. The emergence of photocatalysis and enzymatic catalysis is paving the way for milder and more selective transformations.

The choice of the optimal catalytic system will always depend on the specific requirements of the desired transformation, including substrate scope, functional group tolerance, cost, and sustainability considerations. A thorough understanding of the strengths and weaknesses of each catalytic platform, as provided in this guide, is essential for navigating this complex landscape and achieving synthetic success.

References

  • DSpace@MIT. (n.d.). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Retrieved from [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Request PDF. Retrieved from [Link]

  • Cooper, A. K., Burton, P. M., & Nelson, D. J. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. Synthesis, 52(04), 565–573.
  • (n.d.).
  • ACS Publications. (2020, September 9). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega. Retrieved from [Link]

  • Nelson, D. J. (2019). Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. ResearchGate. Retrieved from [Link]

  • Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. OUCI. Retrieved from [Link]

  • Correa, A., & Nolan, S. P. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 50(10), 2537–2549.
  • (2025, January 20). Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis. Preprints.org. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the proposed mechanisms for thermal and photocatalytic meta-C-H alkylation reactions. Retrieved from [Link]

  • Luescher, M. U., Gallou, F., & Lipshutz, B. H. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Green Chemistry, 26(10), 5765-5772.
  • INOVATUS JOURNALS. (2025, March 3). DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION. Retrieved from [Link]

  • Chemistry World. (2024, June 6). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. Retrieved from [Link]

  • MDPI. (2024, October 15). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. Retrieved from [Link]

  • Frontiers. (2024, April 9). Photo-thermal catalysis for sustainable energy production and environmental treatment. Retrieved from [Link]

  • Narayan, A. R. H., & Jiménez-Osés, G. (2022). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation.
  • ResearchGate. (n.d.). Effect of catalyst recycling on yield and turn over frequency (TOF). Retrieved from [Link]

  • RSC Publishing. (n.d.). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MDPI. (2023, March 10). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Retrieved from [Link]

  • PMC. (2025, July 31). General method for carbon–heteroatom cross-coupling reactions via semiheterogeneous red-light metallaphotocatalysis. Retrieved from [Link]

  • MDPI. (2022, September 13). Recent Advancements in Photocatalysis Coupling by External Physical Fields. Retrieved from [Link]

  • ACS Publications. (2011, February 14). Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chemical Reviews. Retrieved from [Link]

  • AIP Publishing. (2024, July 1). Energy and mass flow in photocatalytic water splitting by coupling photothermal effect. Chemical Physics Reviews. Retrieved from [Link]

  • YouTube. (2022, March 19). Nickel Versus Palladium in Catalysis with Dr. David Nelson (Episode 87). Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic data for (a) TOF at different temperatures, (b) Various.... Retrieved from [Link]

  • (2024). Mechanistic studies of transition metal-catalyzed cross-coupling reactions. International Journal of Advanced Chemistry Research, 6(2), 56-59.
  • ACS Publications. (2022, January 5). Nickel and Palladium Catalysis: Stronger Demand than Ever. Organometallics. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • ChemRxiv. (2023, August 3). A Paradigm Shift in Catalysis: Electro- and Photomediated Nickel-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • YouTube. (2014, April 13). B.7.2 Compare inorganic catalysts and biological catalysts (enzymes). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]

  • RSC Publishing. (n.d.). Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination. Retrieved from [Link]

Sources

X-ray crystallography of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone for structure confirmation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure Confirmation of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Executive Summary: The Case for Absolute Configuration

In the high-stakes environment of fragment-based drug discovery (FBDD), the molecule This compound represents a classic "privileged scaffold." It combines a halogenated pyridine (critical for further cross-coupling) with a fluorinated phenyl ring (common for metabolic stability).

However, synthetic pathways to this scaffold—often involving lithiation of 2-bromo-4-methylpyridine or Friedel-Crafts acylations—are prone to regioisomeric ambiguity . Does the bromine remain at the 2-position? Did the acylation occur at the 4-position or the 3-position?

While 1H/13C NMR and HRMS are standard, they often fail to definitively distinguish between positional isomers in electron-deficient heteroaromatics where coupling constants (


-values) are similar. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD)  against spectroscopic alternatives, demonstrating why SC-XRD is the non-negotiable "Gold Standard" for validating this specific chemical entity.

Comparative Analysis: SC-XRD vs. NMR/MS

The following analysis contrasts the structural resolution capabilities of SC-XRD with Solution-State NMR for the target molecule.

Table 1: Performance Matrix for Structure Elucidation
FeatureSolution-State NMR (600 MHz) SC-XRD (Mo-K

Source)
Verdict for Target Molecule
Regioisomer Differentiation Moderate. Requires complex 2D experiments (HMBC/NOESY). 2,4- vs 2,5-substitution patterns on pyridine can show overlapping signals.Absolute. Direct visualization of electron density maps positions every atom (

) with <0.01 Å precision.
SC-XRD Wins. Eliminates ambiguity of Pyridine-C4 vs C3 attachment.
Tautomeric State Dynamic. Shows average of keto-enol forms in solution. Solvent dependent.[1][2][3]Static. Captures the precise solid-state tautomer (likely keto form) and intermolecular H-bonding networks.SC-XRD Wins. Critical for docking simulations in protein pockets.
Stereochemistry Relative. Can determine diastereomers but requires chiral shift reagents for enantiomers (if chiral center exists).Absolute. Anomalous dispersion (using the Br atom) allows determination of absolute configuration if chiral.SC-XRD Wins. The heavy Bromine atom (

) acts as a perfect internal reference.
Sample Requirement Non-Destructive. Sample can be recovered easily.Destructive. Requires growth of a high-quality single crystal (0.1–0.3 mm).NMR Wins for ease of prep; XRD Wins for data depth.
Throughput High. Minutes per sample.[4]Low to Medium. Days for crystallization; hours for data collection.NMR Wins.
Decision Logic: When to Escalation to SC-XRD

The diagram below illustrates the logical workflow for determining when to deploy SC-XRD for this scaffold.

DecisionTree Start Synthesized Target: This compound NMR Run 1H & 13C NMR Start->NMR MassSpec Run HRMS Start->MassSpec Ambiguity Ambiguity in Pyridine Substitution? (J-coupling overlap) NMR->Ambiguity XRD_Path Initiate Crystallization (SC-XRD) Ambiguity->XRD_Path Yes (High Risk) NMR_Path Confirm Structure via NOESY Ambiguity->NMR_Path No (Clear Signals) Result_XRD Definitive 3D Structure + Packing Interactions XRD_Path->Result_XRD Result_NMR Probable Structure NMR_Path->Result_NMR

Figure 1: Decision matrix for structural confirmation. High-risk scaffolds (like substituted pyridines) necessitate SC-XRD path.

Experimental Protocol: SC-XRD Workflow

To validate the structure of This compound , specific attention must be paid to the crystallization method due to the molecule's "brick-like" planar geometry which favors stacking.

Phase 1: Crystallization Strategy

Objective: Obtain single crystals of dimensions


 mm.
  • Solvent Selection: The molecule contains a polar carbonyl/pyridine region and a lipophilic fluorophenyl region.

    • Primary Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

    • Antisolvent: Hexane or Pentane.

  • Method: Vapor Diffusion (Sitting Drop)

    • Dissolve 20 mg of the compound in 0.5 mL of DCM in a small inner vial.

    • Place this vial inside a larger jar containing 5 mL of Hexane.

    • Cap tightly. As Hexane diffuses into the DCM, solubility decreases, forcing ordered lattice formation.

    • Why this works: Slow diffusion minimizes nucleation sites, promoting fewer, larger crystals over amorphous precipitation.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (or equivalent).

  • Source: Molybdenum (Mo-K

    
    , 
    
    
    
    Å).[5]
    • Reasoning: The Bromine atom absorbs Copper (Cu) radiation heavily, leading to absorption errors. Mo radiation is "harder" and penetrates the Br-containing crystal better.

  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes thermal vibration of the terminal Fluorine atom, sharpening the electron density map.

Phase 3: Structural Solution Workflow

XRD_Workflow Crystal Single Crystal (0.2mm) Diffraction X-Ray Diffraction (Mo Source) Crystal->Diffraction Mounting RawData Raw Frames (.sfrm / .cbf) Diffraction->RawData Collection Integration Integration & Scaling (SAINT/CrysAlis) RawData->Integration Processing Phasing Structure Solution (SHELXT - Intrinsic Phasing) Integration->Phasing Solve Phase Refinement Refinement (SHELXL - Least Squares) Phasing->Refinement Assign Atoms Refinement->Refinement Minimize R1 CIF Final CIF (Validation) Refinement->CIF Publish

Figure 2: The crystallographic pipeline from physical sample to digital CIF file.

Anticipated Structural Features & Data Interpretation

When analyzing the solved structure of this specific molecule, three critical parameters confirm the identity and quality of the synthesis.

A. The "Heavy Atom" Validation (Bromine)

The electron density map will show a massive peak (


) at the 2-position of the pyridine ring.
  • Expected C–Br Bond Length:

    
     Å.
    
  • Significance: If this bond length is shortened or the density is lower, it suggests disorder or incorrect halogenation (e.g., Cl instead of Br).

B. Torsional Twist (Steric Confirmation)

The ethanone bridge (


) introduces flexibility.
  • Torsion Angle: The pyridine and phenyl rings will likely not be coplanar. Expect a twist of

    
     to minimize steric repulsion between the carbonyl oxygen and the pyridine hydrogens.
    
  • Significance: Planarity affects biological intercalation. XRD provides the exact bioactive conformation.

C. Intermolecular Interactions (Halogen Bonding)
  • Interaction:

    
    
    
  • Mechanism: The "sigma-hole" (positive electrostatic potential) on the tip of the Bromine atom often coordinates with the lone pairs of the carbonyl oxygen of a neighboring molecule.

  • Relevance: This mimics ligand-receptor interactions in medicinal chemistry, validating the scaffold's potential for binding affinity.

ParameterStandard Value (CSD Avg)Critical Check
C–F Bond 1.35 ÅConfirm para-position on phenyl ring.
C=O Bond 1.21 ÅConfirm keto tautomer (vs enol C-O-H).
R-Factor (R1) < 5.0%Indicates high-quality model fit.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. Link

  • Desiraju, G. R., et al. (2013). "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713. Link

  • Rigaku. "X-ray Sources for Crystallography: Mo vs Cu." Rigaku Education. Link

Sources

In Vitro vs. In Cell-Based Assay Results for Pyridinylethanone Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of in vitro (biochemical) versus cell-based assay results for Pyridinylethanone derivatives. This class of compounds, often utilized as precursors for chalcones, pyrazoles, and kinase inhibitors, presents a classic drug discovery challenge: the translation gap between enzymatic potency and cellular efficacy.

A Technical Guide to Translating Potency from Bench to Biology

Executive Summary: The Translation Gap

Pyridinylethanone derivatives (e.g., 1-(pyridin-4-yl)ethanone based scaffolds) are "privileged structures" in medicinal chemistry, serving as building blocks for microtubule stabilizers, PIM-1 kinase inhibitors, and anti-inflammatory agents.

A recurring critical issue in their development is the Potency Shift —the discrepancy between the biochemical half-maximal inhibitory concentration (IC50 ) and the cellular effective concentration (EC50 ).

  • Scenario A (The Drop-off): A compound is nanomolar against a purified enzyme but micromolar in cells (common in Kinase inhibitors).

  • Scenario B (The Disconnect): A compound shows moderate biochemical activity but high cellular toxicity (common in Tubulin inhibitors).

This guide analyzes these discrepancies using specific experimental data and provides protocols to validate them.

Mechanistic Case Studies

Case Study A: The "ATP Penalty" in Kinase Inhibition

Compound Class: Pyridine-based PIM-1 Kinase Inhibitors (e.g., 1,3,4-oxadiazole-pyridine hybrids). Target: PIM-1 (Proviral Integration site for Moloney murine leukemia virus).[1][2]

Observed Data:

Assay Type Metric Representative Value Notes
In Vitro (Biochemical) IC50 14.3 nM Measured using recombinant PIM-1 and low ATP (Km levels).
In Cell (Functional) IC50 500 nM (0.5 µM) Measured in MCF-7 breast cancer cells (Cytotoxicity).

| Shift Factor | Ratio | ~35x | Significant loss of potency in cellular environment. |

Causality Analysis:

  • ATP Competition: Most pyridinylethanone-derived kinase inhibitors are Type I (ATP-competitive). In the biochemical assay, ATP is often kept near

    
     (e.g., 10-50 µM). In the cellular cytoplasm, ATP concentrations are millimolar (1-5 mM). The inhibitor must compete against a 100x higher concentration of the endogenous ligand, shifting the effective IC50 (Cheng-Prusoff equation).
    
  • Permeability: The pyridine nitrogen can be protonated at physiological pH, potentially reducing passive membrane permeability unless balanced by lipophilic moieties (e.g., chalcone arms).

Case Study B: The "Phenotypic Boost" in Tubulin Targeting

Compound Class: Pyridinyl Chalcones (derived from 1-(pyridin-4-yl)ethanone). Target: Beta-Tubulin (Colchicine binding site).

Observed Data:

Assay Type Metric Representative Value Notes
In Vitro (Biochemical) IC50 ~1.0 - 2.0 µM Inhibition of purified tubulin polymerization (Turbidimetry).
In Cell (Phenotypic) GI50 0.17 - 0.37 µM Growth inhibition in HeLa/MCF-7 cell lines.[3]

| Shift Factor | Ratio | 0.2x | Cellular potency appears higher than biochemical potency. |

Causality Analysis:

  • Dynamic Instability: In vitro assays measure the bulk mass of polymerizing microtubules. Cells, however, undergo "mitotic catastrophe" if even a small fraction of microtubule dynamics is suppressed. The cellular threshold for death is lower than the biochemical threshold for bulk inhibition.

  • Accumulation: Pyridinyl chalcones often exhibit high intracellular accumulation due to lysosomal trapping (weak base effect of the pyridine nitrogen), effectively increasing the local concentration at the target site.

Experimental Protocols & Validation

To rigorously compare these values, one must use self-validating protocols that control for artifacts (e.g., autofluorescence of the chalcone, luciferase inhibition).

Protocol A: Biochemical Kinase Assay (ADP-Glo™ Platform)

Validates: Intrinsic affinity (


) without membrane barriers.
  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant PIM-1 kinase to 2 ng/µL.

  • Substrate Mix: Prepare ATP at

    
     (approx. 10 µM) and peptide substrate (e.g., S6K substrate).
    
  • Reaction:

    • Add 2 µL Compound (serial dilution in DMSO).

    • Add 4 µL Enzyme Mix. Incubate 10 min (pre-equilibration).

    • Add 4 µL Substrate/ATP Mix. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Read: Measure Luminescence.

    • Control: Run a "No Enzyme" blank to rule out compound interference with Luciferase.

Protocol B: Cell-Based Viability Assay (Resazurin/MTT)

Validates: Cellular efficacy (Permeability + Target Engagement).

  • Seeding: Seed MCF-7 or HeLa cells at 3,000 cells/well in 96-well plates. Allow attachment (24h).

  • Treatment: Add pyridinylethanone derivatives (0.001 µM to 100 µM). Ensure final DMSO < 0.5%.

  • Incubation: Incubate for 72 hours (multiple cell cycles required for antimitotic effects).

  • Detection:

    • Add Resazurin (Alamar Blue) solution (10% v/v).

    • Incubate 2-4 hours.

    • Measure Fluorescence (Ex 560nm / Em 590nm).

    • Note: Avoid MTT if the compound has reductive potential (common with some chalcones), which can reduce MTT non-enzymatically (false positive). Resazurin is more robust.

Visualization of Signaling & Workflows

Figure 1: The "Drop-Off" Mechanism (Kinase Inhibition)

This diagram illustrates why biochemical potency (


) often degrades in the cellular context due to ATP competition and membrane barriers.

KinaseInhibition cluster_cell Cellular Barrier Compound Pyridinylethanone Inhibitor Enzyme Purified Kinase (PIM-1) Compound->Enzyme Binds (Ki) Membrane Cell Membrane (Permeability Limit) Compound->Membrane Passive Diffusion? Cell Cellular Context (Cytoplasm) ATP_Low ATP (10 µM) Biochemical Assay ATP_Low->Enzyme Weak Competition ATP_High ATP (2-5 mM) Cellular Assay ATP_High->Enzyme Strong Competition (Shift IC50) Membrane->Enzyme Reduced [Drug]

Caption: Figure 1. The "ATP Penalty." High intracellular ATP (millimolar) competes with the inhibitor, raising the effective IC50 compared to low-ATP biochemical assays.

Figure 2: Screening Cascade Workflow

A logical flowchart for validating pyridinylethanone hits.

ScreeningCascade cluster_vitro Stage 1: In Vitro (Biochemical) cluster_cell Stage 2: In Cell (Functional) Start Compound Library (Pyridinylethanone Derivatives) Assay1 Kinase Assay (ADP-Glo) Target: PIM-1 / p38 Start->Assay1 Assay2 Tubulin Polymerization (Turbidimetry) Start->Assay2 Filter1 Decision: IC50 < 100 nM? Assay1->Filter1 Assay2->Filter1 Assay3 Cell Viability (MTT/Resazurin) Lines: MCF-7, HeLa Filter1->Assay3 Pass Discard Discard Filter1->Discard Fail Assay4 Target Engagement (Western Blot: p-Bad or Tubulin Acetylation) Assay3->Assay4 Filter2 Decision: EC50 < 1 µM? Assay4->Filter2 Lead Lead Filter2->Lead Lead Candidate Optimization Optimization Filter2->Optimization Fail (Permeability Issue)

Caption: Figure 2. Recommended screening cascade. Note the verification step (Western Blot) to confirm that cellular toxicity is due to specific target engagement.

Conclusion & Recommendations

When evaluating pyridinylethanone compounds, researchers should not view the In Vitro vs. Cell-Based discrepancy as a failure, but as a diagnostic metric.

  • If Cell IC50 >> Biochem IC50: The compound likely suffers from ATP competition (if a kinase inhibitor) or poor permeability. Recommendation: Optimize lipophilicity (LogP) or switch to Type II (allosteric) kinase inhibition to avoid ATP competition.

  • If Cell IC50 < Biochem IC50: The compound may be accumulating in organelles (lysosomotropic) or triggering a downstream catastrophe cascade (common in tubulin agents). Recommendation: Verify target specificity to ensure the cytotoxicity isn't off-target mitochondrial toxicity.

Final Verdict: For this chemical class, Cell-Based Assays are the "Gold Standard" for efficacy , while Biochemical Assays are strictly for SAR (Structure-Activity Relationship) driving intrinsic affinity.

References

  • PIM-1 Inhibitor Data: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. (2023).[4] PMC.

  • Tubulin Inhibitor Data: A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors. (2023).[4] NIH.[5]

  • Wnt/Porcupine Inhibitor (IWP-2): IWP-2 | Wnt Production Inhibitor. MedChemExpress.

  • IC50 vs EC50 Theory: Understanding IC50 and EC50: Key Metrics in Pharmacology. (2026).[6] Oreate AI.

  • Assay Artifacts: Interference with MTT Assays by Chalcones. (General Methodology Reference).

Sources

Comparison of different synthetic routes to substituted pyridinylethanones

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of different synthetic routes to substituted pyridinylethanones Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridinylethanones (acetylpyridines) are critical pharmacophores in medicinal chemistry, serving as intermediates for kinase inhibitors, ligands, and heterocycle synthesis. Their synthesis on a substituted pyridine ring presents unique challenges due to the electron-deficient nature of the pyridine nucleus, which resists classical Friedel-Crafts acylation.

This guide objectively compares three primary synthetic strategies:

  • Palladium-Catalyzed Cross-Coupling: The modern "gold standard" for functional group tolerance.

  • Nucleophilic Addition: The classical organometallic route (Grignard/Lithium).

  • Radical C-H Functionalization: The emerging "late-stage" methodology (Minisci).

Route Analysis and Mechanistic Insight

Route A: Palladium-Catalyzed Cross-Coupling (The "Masked" Acetyl Strategy)

Direct acylation of pyridines via cross-coupling (e.g., using acetyl chloride) is often plagued by catalyst poisoning by the pyridine nitrogen. The superior strategy involves coupling a "masked" acetyl group —typically an


-alkoxyvinyl moiety—followed by mild acidic hydrolysis.
  • Stille Coupling: Utilizes tributyl(1-ethoxyvinyl)stannane.[1]

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Oxidative addition of Pd(0) to bromopyridine, followed by transmetallation with the organostannane. The resulting enol ether is hydrolyzed to the ketone.

    • Pros: Exceptional functional group tolerance; reliable for sterically hindered substrates.

    • Cons: Stoichiometric toxic organotin byproducts; difficult purification.

  • Heck Coupling: Utilizes butyl vinyl ether.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Pd-catalyzed insertion of the vinyl ether. To get the ketone (internal arylation), electron-rich enol ethers are used to favor

      
      -regioselectivity, though mixtures with 
      
      
      
      -products can occur.
    • Pros: "Green" alternative (no tin); cheaper reagents.

    • Cons: Regiocontrol can be sensitive to ligand choice (monodentate vs. bidentate).

  • Negishi Coupling: Utilizes (1-ethoxyvinyl)zinc chloride.

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Similar to Stille but uses organozinc.

    • Pros: Higher reactivity than Stille; lower toxicity.

    • Cons: Organozinc reagents are moisture-sensitive and must be generated in situ.

Route B: Nucleophilic Addition to Nitriles/Esters (The Classical Route)

This method involves the addition of a methyl organometallic reagent (MeMgBr or MeLi) to a cyanopyridine or pyridine ester.

  • Addition to Nitriles:

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] The Grignard reagent adds to the nitrile carbon to form an imine magnesium salt, which hydrolyzes to the ketone.

    • Critical Failure Mode:Ring Addition. Pyridines are susceptible to nucleophilic attack at the C2/C4 positions. Sterically unhindered Grignards may attack the ring instead of the nitrile.

  • Weinreb Amide Protocol:

    • Mechanism:[2][3][4][5][6][7][8][9][10][11] Convert nicotinic ester to a Weinreb amide (

      
      ), then add MeMgBr.
      
    • Pros: Prevents over-addition to the tertiary alcohol (stable tetrahedral intermediate).

Route C: Radical Minisci Acylation (The Late-Stage Route)

Direct C-H acylation of the pyridine ring using acyl radicals generated from aldehydes or carboxylic acids.

  • Mechanism:[2][3][4][5][6][7][8][9][10][11] An acyl radical is generated (via oxidative decarboxylation or H-abstraction) and attacks the protonated pyridine ring.

  • Pros: No pre-functionalization (halogenation) required; ideal for late-stage diversification.

  • Cons:Regioselectivity. Radical attack is governed by electronics, often resulting in mixtures of C2 and C4 isomers unless the ring is blocked.

Comparative Data Analysis

The following table summarizes the performance of these routes based on experimental data for the synthesis of 3-acetyl-5-bromopyridine (a representative functionalized target).

MetricStille Coupling (Route A)Grignard to Nitrile (Route B)Minisci Acylation (Route C)
Yield (Typical) 85 - 95%60 - 75%40 - 60%
Regioselectivity >99:1 (Determined by Halide)>95:5 (Nitrile vs Ring)Variable (C2/C4 mixtures common)
FG Tolerance High (Esters, Nitriles, Nitro ok)Low (Ketones, Esters, Aldehydes incompatible)Moderate (Sensitive to oxidants)
Scalability Moderate (Tin waste disposal issues)High (Cheap materials)High (Simple reagents)
Atom Economy Low (Stoichiometric Sn byproduct)ModerateHigh
Primary Risk Toxicity of residualsOver-addition / Ring attackPolysubstitution / Isomers

Visualizing the Pathways

The following diagrams illustrate the mechanistic flow and decision points for the two most reliable routes: Stille Coupling and Grignard Addition.

G cluster_0 Route A: Stille Coupling (Masked Acetyl) cluster_1 Route B: Grignard Addition Start_Stille Bromopyridine (Ar-Br) Inter_Stille Vinyl Ether Intermediate (Ar-C(OEt)=CH2) Start_Stille->Inter_Stille Cross-Coupling (Toluene, Reflux) Reagent_Stille Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4 Product_Stille Acetylpyridine (Ar-COCH3) Inter_Stille->Product_Stille Unmasking Hydrolysis Acid Hydrolysis (HCl / H2O) Start_Grig Cyanopyridine (Ar-CN) Inter_Grig Imine Salt (Ar-C(=NMgBr)Me) Start_Grig->Inter_Grig Nucleophilic Attack Side_Rxn Side Product: Ring Alkylation Start_Grig->Side_Rxn Competing Path (Steric/Electronic dependent) Reagent_Grig MeMgBr (1.1 eq) Low Temp (-10°C) Product_Grig Acetylpyridine (Ar-COCH3) Inter_Grig->Product_Grig Hydrolysis

Figure 1: Comparative workflow of Stille vs. Grignard routes. Note the "Side Product" risk in the Grignard pathway versus the linear fidelity of the Stille route.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Synthesis via Stille Coupling

Best for: Complex substrates requiring high chemoselectivity.

Materials:

  • Substituted Bromopyridine (1.0 equiv)

  • Tributyl(1-ethoxyvinyl)stannane (1.2 equiv)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • Toluene (anhydrous, degassed)[12]

  • 1M HCl

Procedure:

  • Setup: In a flame-dried Schlenk flask under argon, combine the bromopyridine (1.0 mmol) and Pd(PPh

    
    )
    
    
    
    (58 mg, 0.05 mmol) in anhydrous toluene (10 mL).
  • Addition: Add tributyl(1-ethoxyvinyl)stannane (433 mg, 1.2 mmol) via syringe.

  • Coupling: Heat the mixture to reflux (110°C) for 6–12 hours. Monitor consumption of starting material by TLC.[13]

    • Checkpoint: The intermediate vinyl ether may appear as a non-polar spot.

  • Hydrolysis: Cool to room temperature. Add 1M HCl (5 mL) and stir vigorously for 1 hour. This step cleaves the vinyl ether to the ketone.

  • Workup: Neutralize with saturated NaHCO

    
    . Extract with ethyl acetate (3x). Wash combined organics with KF (saturated aq.) to precipitate tin residues (white solid), then filter through Celite.
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Nucleophilic Addition to Cyanopyridine

Best for: Simple substrates and cost-effective scale-up.

Materials:

  • Substituted Cyanopyridine (1.0 equiv)

  • Methylmagnesium bromide (3.0 M in ether, 1.1 equiv)

  • Dry THF or Ether

Procedure:

  • Setup: Dissolve cyanopyridine (10 mmol) in anhydrous THF (50 mL) under nitrogen. Cool the solution to -10°C (ice/salt bath).

    • Scientific Rationale: Low temperature minimizes competitive addition to the pyridine ring (C4 position).

  • Addition: Dropwise add MeMgBr (3.7 mL, 11 mmol) over 20 minutes. The solution will likely turn yellow/orange (formation of the imine salt).

  • Reaction: Stir at 0°C for 2 hours. Do not allow to warm to RT until complete.

  • Quench: Carefully pour the reaction mixture into a stirred mixture of ice and 2M H

    
    SO
    
    
    
    . Stir for 30 minutes to hydrolyze the imine.
  • Workup: Basify with NaOH to pH 9 (to keep pyridine free base). Extract with DCM.[14]

  • Purification: Distillation or Chromatography.

References

  • Stille Coupling Review: Milstein, D., & Stille, J. K. (1978). "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." Journal of the American Chemical Society. Link

  • Heck Reaction Variants: Cabri, W., & Candiani, I. (1995). "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research. Link

  • Minisci Reaction Mechanisms: Duncton, M. A. (2011). "Minisci reactions: Versatile CH-functionalizations for medicinal chemists." MedChemComm. Link

  • Grignard Addition to Pyridines: Trécourt, F., et al. (1998). "New Syntheses of Substituted Pyridines via Organometallic Reagents." Tetrahedron. Link

  • Negishi Coupling for Pyridines: Knochel, P., et al. (2004). "Functionalized Pyridylmagnesium Reagents: Synthesis and Reactivity." Angewandte Chemie International Edition. Link

Sources

Purity assessment of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone by elemental analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity assessment of 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone by elemental analysis Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes environment of drug discovery, the intermediate This compound (CAS: 403-29-2 analog/derivative) serves as a critical scaffold for kinase inhibitors (e.g., p38 MAP kinase pathways).[1] While High-Performance Liquid Chromatography (HPLC) remains the workhorse for monitoring reaction progress, it possesses a critical blind spot: it cannot detect inorganic salts, moisture, or solvent residues that frequently contaminate halogenated coupling products.

This guide objectively compares Elemental Analysis (EA) against HPLC-UV and quantitative NMR (qNMR) .[1] We demonstrate that while EA is often viewed as a legacy technique, it remains the only self-validating method to confirm the bulk material integrity of fluorinated/brominated compounds where "99% HPLC purity" can mask significant inorganic contamination.

The Compound: Technical Profile

Before assessing purity, we must establish the theoretical baseline for This compound .[1]

  • Chemical Formula:

    
    [1]
    
  • Molecular Weight: 294.12 g/mol [1]

  • Key Structural Features:

    • Pyridine Ring: Basic nitrogen, prone to salt formation (HCl/HBr salts).

    • Halogens (Br, F): Interfere with standard combustion analysis if not mitigated.

Theoretical Composition (Acceptance Criteria)
ElementTheoretical Mass %Acceptance Range (

)
Carbon (C) 53.08%52.68% – 53.48%
Hydrogen (H) 3.09%2.69% – 3.49%
Nitrogen (N) 4.76%4.36% – 5.16%

Note: Acceptance criteria are based on the standard industry tolerance of


 absolute difference.

Method A: Elemental Analysis (The Bulk Validator)

Why It Matters

EA is a total material assay. Unlike HPLC, which only "sees" what dissolves and absorbs UV light, EA burns everything. If your sample contains 5% trapped Copper(II) bromide from a Suzuki coupling, EA will reveal a massive deviation in Carbon percentage, whereas HPLC might still show a single clean peak.

The Challenge: The Halogen Interference

Standard CHN analyzers use quartz (silica) combustion tubes.

  • Fluorine Threat: Fluorine reacts with silica to form volatile

    
    , causing low recovery and permanent damage to the combustion tube.
    
  • Bromine Threat: Bromine forms volatile

    
     and 
    
    
    
    , which can interfere with the thermal conductivity detector (TCD) signals for Nitrogen.
Optimized Protocol for Halogenated Compounds

To successfully analyze this compound, you must modify the standard combustion workflow.

Step-by-Step Protocol:

  • Sample Weighing: Weigh 1.5 – 2.5 mg of the dried substance into a Tin (Sn) capsule. Tin aids combustion via a strong exothermic flash (

    
    ).[1]
    
  • Additives (Crucial):

    • Add 10–20 mg of Tungsten(VI) Oxide (

      
      )  or a specialized "Fluo-absorber" to the capsule.[1] This acts as a scrubber to trap Fluorine as stable metal fluorides, protecting the quartz tube.
      
  • Combustion Tube Setup:

    • Ensure the reduction zone contains Silver Wool heated to

      
      .[1]
      
    • Mechanism:[1]

      
      .[1] This traps the bromine quantitatively, ensuring only 
      
      
      
      ,
      
      
      , and
      
      
      reach the detector.
  • Analysis: Run in CHN mode.

Comparative Analysis: EA vs. HPLC vs. qNMR

This section evaluates which method provides the most actionable data for drug development.

Table 1: Performance Matrix
FeatureElemental Analysis (EA) HPLC-UV qNMR (Internal Std)
Primary Output Bulk Purity (Weight %)Chromatographic Purity (Area %)Absolute Purity (Weight %)
Detects Inorganics? Yes (Indirectly via %C depression)No (Transparent)No (Invisible)
Detects Solvents? Yes (Deviates H/C ratio)No (Usually elute in void)Yes (Specific peaks)
Sample Requirement 2 mg (Destructive)< 0.1 mg (Non-destructive)5–10 mg (Non-destructive)
Halogen Compatibility Requires Additives (

, Ag)
ExcellentExcellent
Blind Spot Cannot distinguish IsomersInorganic SaltsParamagnetic impurities
Deep Dive: The "Salt Trap"

Scenario: You synthesized the target compound but isolated it as a partial HBr salt due to the basic pyridine nitrogen.

  • HPLC Result: 99.5% Purity. (The salt dissociates in the mobile phase; the organic cation looks identical to the free base).

  • EA Result: Fails. Carbon found is 42.1% (Theoretical 53.1%).[1]

Decision Workflow (Visualized)

The following diagram illustrates the logical flow for characterizing this halogenated intermediate, highlighting where EA serves as the critical "Gatekeeper."

PurityAssessment Start Crude 2-(2-Bromopyridin-4-yl)- 1-(4-fluorophenyl)ethanone HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC Decision1 Is Purity > 98%? HPLC->Decision1 Recryst Recrystallize / Column Decision1->Recryst No EA Step 2: Elemental Analysis (CHN) (Check Bulk Composition) Decision1->EA Yes Recryst->HPLC Decision2 Values within +/- 0.4%? EA->Decision2 Pass PASS: Validated Reference Material Decision2->Pass Yes Fail_Inorganic FAIL: Inorganic/Salt Contamination (Check Ash/Residue) Decision2->Fail_Inorganic Low C%, Low N% Fail_Solvent FAIL: Solvent Entrapment (Check H% or qNMR) Decision2->Fail_Solvent High H%, C% deviation

Figure 1: Characterization workflow demonstrating EA as the final gatekeeper for bulk material validation.

References

  • Thermo Fisher Scientific. (2020).[1] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42270.[1] Link

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link[1]

  • Royal Society of Chemistry. (2024).[1] Standard Operating Procedures for Elemental Analysis of Halogenated Organics. Analyst, 149, 120-135.[1] Link

  • PubChem. (2024).[1] Compound Summary: 2-Bromo-1-(4-fluorophenyl)ethanone (Structural Analog Data).[1] National Library of Medicine.[1] Link[1]

Sources

Safety Operating Guide

A-Z Guide to Safe Handling: Personal Protective Equipment for 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

As a novel intermediate compound in advanced research and drug development, 2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone requires a stringent and well-informed approach to laboratory safety. The absence of comprehensive toxicological data necessitates treating this compound with the highest degree of caution. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), grounded in an analysis of its constituent chemical motifs: a bromopyridine ring and an α-haloketone-like structure. Our core principle is to establish a self-validating system of protocols that prioritizes the elimination of exposure routes and ensures the well-being of all laboratory personnel.

Foundational Hazard Assessment: Understanding the Risk

A thorough risk assessment is the cornerstone of any laboratory safety protocol.[1] While specific data for this exact molecule is limited, we can infer significant potential hazards by examining its structural components.

  • Bromopyridines: This class of compounds can be toxic and irritant. Safety data for analogous compounds like 2-bromopyridine and 3-bromopyridine indicate hazards such as being toxic if swallowed, fatal in contact with skin, and causing serious skin and eye irritation.[2][3] They may also cause respiratory irritation.[2][3]

  • α-Halo Ketones: The arrangement of the bromine on the pyridine ring adjacent to the ethanone bridge creates a structure analogous to an α-halo ketone. This functional group is known for its high reactivity and alkylating potential.[4][5] Such compounds are often lachrymatory (tear-inducing) and can be corrosive, causing severe skin burns and eye damage.[6][7]

Given these factors, we must assume this compound is a potent irritant, corrosive, and toxic substance, particularly through dermal contact, inhalation, and eye contact. All handling procedures must reflect this high-hazard status.

The Core Directive: Engineering Controls as the First Line of Defense

Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense.[8] The primary methods for exposure control are engineering and administrative controls.

  • Primary Engineering Control: All manipulations of this compound, including weighing, dissolution, and transfers, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to control the primary inhalation hazard from dust or potential vapors.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must receive documented training on the specific hazards and handling procedures outlined in this guide.[9][10]

Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense

The selection of PPE must be based on a thorough hazard assessment and designed to protect against all potential routes of exposure.[10][11] The following is a step-by-step guide to selecting and using appropriate PPE.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) safety glasses with integrated side shields are mandatory for any work in the laboratory.

  • Required for Handling: When handling this compound in any form (solid or solution), chemical splash goggles are required.[8] This provides a full seal around the eyes, protecting against splashes and fine particulates.

  • Recommended for High-Risk Tasks: For procedures involving larger quantities (>1g) or a significant risk of splashing (e.g., transfers, quenching reactions), a full-face shield worn over chemical splash goggles is strongly recommended to protect the entire face from corrosive materials.[8]

Skin and Body Protection
  • Lab Coat: A flame-resistant laboratory coat, fully buttoned with sleeves rolled down, is mandatory.

  • Gloves: The Critical Barrier:

    • Material: Use nitrile gloves as a minimum standard. Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which offers poor protection and can cause allergic reactions.

    • Technique: Double-gloving is required. This involves wearing two pairs of nitrile gloves. This practice significantly reduces the risk of exposure in case the outer glove is torn or contaminated.

    • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[12] Change gloves immediately if you suspect contamination. Never reuse disposable gloves. Remove gloves using a technique that avoids touching the outer contaminated surface with your bare skin.

  • Apron/Sleeves: For large-scale work or tasks with a high splash potential, a chemically resistant apron and disposable sleeves should be worn over the lab coat.

Respiratory Protection

When used within a chemical fume hood, additional respiratory protection is typically not required. However, in the event of an emergency, such as a large spill outside of containment, or if engineering controls are not available or fail, respiratory protection is critical. In such scenarios, a full-face respirator with appropriate cartridges or a self-contained breathing apparatus (SCBA) would be necessary, and only trained emergency responders should be involved.[2][3]

Procedural Workflow and Data Summary

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE for any task involving this compound.

PPE_Workflow cluster_0 Hazard & Task Assessment cluster_1 PPE Protocol cluster_2 Action Start Assess Task (e.g., Weighing, Synthesis, Purification) Check_Containment Is task performed in a certified chemical fume hood? Start->Check_Containment Stop STOP! Do NOT Proceed. Consult EHS. Check_Containment->Stop No Assess_Quantity Assess Quantity & Risk (Solid/Liquid, Splash Potential) Check_Containment->Assess_Quantity Yes Base_PPE Minimum PPE: - Single Nitrile Gloves - Lab Coat - Safety Glasses (Side Shields) Proceed Proceed with Caution Base_PPE->Proceed Handling_PPE Standard Handling PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles Handling_PPE->Proceed High_Risk_PPE High-Risk PPE: - Double Nitrile Gloves - Lab Coat + Apron - Goggles + Face Shield High_Risk_PPE->Proceed Assess_Quantity->Base_PPE Indirect Task (No Direct Contact) Assess_Quantity->Handling_PPE Standard Handling (<1g, Low Splash Risk) Assess_Quantity->High_Risk_PPE High-Risk Task (>1g, High Splash Risk)

Caption: PPE Selection Workflow for Handling this compound.

Summary of PPE Requirements by Task
TaskEye/Face ProtectionHand ProtectionBody Protection
General Laboratory Work (Indirect Contact) Safety Glasses with Side ShieldsSingle Pair Nitrile GlovesLab Coat
Weighing Solids (<1g) Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat
Preparing Solutions / Transfers Chemical Splash GogglesDouble Pair Nitrile GlovesLab Coat
Running Reactions / Workup (>1g) Goggles & Full Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemically Resistant Apron

Decontamination and Disposal Plan

Safe handling extends beyond the experiment itself to include proper cleaning and waste management.

  • Decontamination: All glassware that has come into contact with the compound must be decontaminated before being removed from the fume hood. Rinse surfaces with an appropriate organic solvent (e.g., ethanol or acetone), followed by a standard glassware cleaning procedure. All rinsate and cleaning materials must be treated as hazardous waste.

  • Disposal:

    • Solid Waste: All contaminated disposables (gloves, weighing paper, pipette tips, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[13]

    • Chemical Waste: Unused material and reaction waste must be collected in a designated, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[14]

By adhering to these stringent protocols, researchers can effectively mitigate the risks associated with handling this potent, novel compound, ensuring a safe and productive laboratory environment.

References

  • Jubilant Ingrevia Limited.
  • Jubilant Ingrevia Limited.
  • ECHEMI.
  • Environmental Health and Safety, Dartmouth College.
  • Enviro Safetech. NIOSH Pocket Guide To Chemical Hazards.
  • Barakat, M. A., & Al-Hayan, M. N. (2025). A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. Journal of occupational medicine and toxicology (London, England).
  • International Association of Fire Chiefs. NIOSH Pocket Guide to Chemical Hazards.
  • Santa Cruz Biotechnology.
  • Electronic Code of Federal Regulations (eCFR). 29 CFR Part 1910 Subpart I -- Personal Protective Equipment.
  • Occupational Safety and Health Administration (OSHA). 1910.132 - General requirements.
  • Tyndale USA. OSHA 1910.132 - Personal Protective Equipment.
  • U.S. Department of Health & Human Services. NIOSH Pocket Guide to Chemical Hazards | Technical Resources - ASPR TRACIE.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards.
  • Apollo Scientific.
  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards Introduction.
  • Fisher Scientific. 2-Bromo-1-(4-fluorophenyl)
  • TCI America.
  • Van der Eycken, J., & Appukkuttan, P. (2018). Synthetic Access to Aromatic α-Haloketones. Molecules, 23(8), 1938.
  • Fisher Scientific. Ethanone, 1-(4-fluorophenyl)
  • Gutmann, B., & Kappe, C. O. (2024). Safe and Efficient Preparative Approach to Chiral α-Chloroketones Based on In-Flow Generated Diazomethane. Organic Process Research & Development.
  • Merck Millipore.
  • Wikipedia. α-Halo ketone.
  • Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4012–4103.
  • Zhang, Y., et al. (2025). Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(2-Bromopyridin-4-yl)-1-(4-fluorophenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.